molecular formula C28H27Cl2FN2O6S B611685 Vidupiprant CAS No. 1169483-24-2

Vidupiprant

Cat. No.: B611685
CAS No.: 1169483-24-2
M. Wt: 609.5 g/mol
InChI Key: PFWVGKROPKKEDW-UHFFFAOYSA-N
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Description

Vidupiprant has been used in trials studying the treatment and basic science of Asthma.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Properties

IUPAC Name

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVGKROPKKEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151606
Record name Vidupiprant
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Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169483-24-2
Record name Vidupiprant [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vidupiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidupiprant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIDUPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vidupiprant mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Vidupiprant (AMG 853)

Introduction

This compound, also known as AMG 853, is a potent, orally bioavailable small molecule that functions as a dual antagonist of two prostaglandin D2 (PGD2) receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[1][2][3] PGD2 is a critical lipid mediator released predominantly by mast cells during allergic responses and is implicated in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis.[1] By simultaneously blocking both the DP1 and CRTH2 receptors, this compound offers a comprehensive approach to mitigating the pro-inflammatory effects of PGD2, which are central to the development and maintenance of allergic diseases.[1] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Antagonism of DP1 and CRTH2

The primary mechanism of action of this compound is its competitive antagonism at the PGD2 binding sites on both the DP1 and CRTH2 receptors. These two G protein-coupled receptors (GPCRs) are activated by PGD2 and mediate distinct, often opposing, downstream signaling cascades that collectively contribute to the inflammatory response.

  • DP1 Receptor Antagonism: The DP1 receptor is coupled to a stimulatory G protein (Gαs). Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are generally associated with smooth muscle relaxation and the inhibition of inflammatory cell migration.

  • CRTH2 (DP2) Receptor Antagonism: In contrast, the CRTH2 receptor is coupled to an inhibitory G protein (Gαi). PGD2 binding to CRTH2 inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. More importantly, Gαi activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These signals are pro-inflammatory, promoting the chemotaxis, activation, and degranulation of key allergic effector cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.

This compound competitively binds to both receptors, preventing PGD2 from initiating these signaling events. The blockade of both receptors is hypothesized to be more effective in alleviating PGD2-driven allergic diseases than antagonizing either receptor alone.

Vidupiprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_dp1_pathway DP1 Pathway cluster_crth2_pathway CRTH2 Pathway PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds This compound This compound (AMG 853) This compound->DP1 Antagonizes This compound->CRTH2 Antagonizes Gs Gαs DP1->Gs Activates Gi Gαi CRTH2->Gi Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Generates Response_DP1 Inhibition of Cell Migration cAMP_inc->Response_DP1 AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits PLC PLC Gi->PLC Activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc Leads to Response_CRTH2 Pro-inflammatory Responses (Chemotaxis, Activation) Ca_inc->Response_CRTH2

Caption: Dual antagonism of DP1 and CRTH2 signaling by this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro assays, including radioligand binding and functional cellular assays. The data demonstrates high-affinity binding and potent functional antagonism at both human DP1 and CRTH2 receptors.

Assay TypeTargetSpeciesConditionIC50 (nM)Reference
Radioligand BindingCRTH2HumanBuffer0.8
Radioligand BindingCRTH2Human50% Human Plasma8
Radioligand BindingDP1HumanBuffer4.7
Radioligand BindingDP1Human50% Human Plasma35
Calcium Mobilization (FLIPR)CRTH2Human-1.8
Human Whole Blood (Eosinophil Shape Change)CRTH2Human-21
Human Whole Blood (Basophil CD11b Upregulation)DP1Human-84

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the interaction of this compound with the DP1 and CRTH2 receptors.

Radioligand Competition Binding Assay

This assay is designed to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the DP1 and CRTH2 receptors.

Materials:

  • Receptors: Membrane preparations from HEK-293 cells stably expressing either human DP1 or human CRTH2.

  • Radioligand: [3H]-PGD2.

  • Test Compound: this compound (AMG 853).

  • Assay Buffer: Specific buffer formulation (e.g., Tris-HCl with cofactors like MgCl2).

  • Non-specific Binding Control: High concentration of unlabeled PGD2.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter plates (e.g., GF/C).

Methodology:

  • Plate Preparation: Dispense assay buffer into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (buffer only) and non-specific binding (high concentration of unlabeled PGD2).

  • Radioligand Addition: Add a fixed concentration of [3H]-PGD2 to all wells. The concentration is typically at or below the Kd of the radioligand for the receptor.

  • Receptor Addition: Add the cell membrane preparations containing either DP1 or CRTH2 receptors to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Transfer the incubation mixture to a filter plate and rapidly wash with ice-cold wash buffer using a cell harvester to separate bound from free radioligand. The filter membrane traps the cell membranes with the bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

Radioligand_Binding_Workflow start Start prep_plate Prepare 96-well plate with assay buffer start->prep_plate add_this compound Add serial dilutions of this compound prep_plate->add_this compound add_controls Add controls (Total & Non-specific Binding) prep_plate->add_controls add_radioligand Add [3H]-PGD2 (Radioligand) add_this compound->add_radioligand add_controls->add_radioligand add_membranes Add cell membranes (DP1 or CRTH2) add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Filter and wash to separate bound from free ligand incubate->filter_wash measure Measure radioactivity (Scintillation Counting) filter_wash->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Functional Assay (FLIPR)

This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signal of the CRTH2 receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound at the CRTH2 receptor.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human CRTH2 receptor.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Agonist: Prostaglandin D2 (PGD2).

  • Test Compound: this compound (AMG 853).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Methodology:

  • Cell Plating: Seed the CRTH2-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound to the cell plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • FLIPR Measurement:

    • Place the cell plate and a compound plate containing the PGD2 agonist into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading from the cell plate.

    • The instrument automatically adds a fixed concentration of PGD2 (typically an EC80 concentration) to the wells to stimulate the receptor.

    • Continuously measure the fluorescence intensity for several minutes to record the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) reflects the increase in intracellular calcium.

    • Determine the percentage inhibition of the PGD2-induced response at each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to calculate the IC50 value.

Human Whole Blood Assays

These assays assess the functional activity of this compound in a more physiologically relevant matrix, using primary human immune cells.

A. Eosinophil Shape Change Assay (CRTH2 function):

  • Principle: Activation of CRTH2 on eosinophils causes a rapid change in cell shape from spherical to polarized, which can be detected by changes in forward scatter (FSC) using flow cytometry.

  • Methodology:

    • Treat fresh human whole blood with this compound at various concentrations.

    • Stimulate the blood with a CRTH2 agonist (e.g., PGD2).

    • Fix the cells to preserve their morphology.

    • Lyse the red blood cells.

    • Analyze the eosinophil population via flow cytometry, measuring the change in FSC.

    • Calculate the IC50 of this compound for inhibiting the agonist-induced shape change.

B. Basophil CD11b Upregulation Assay (DP1 function):

  • Principle: Activation of DP1 on basophils can influence their activation state, which can be measured by the surface expression of activation markers like CD11b.

  • Methodology:

    • Treat fresh human whole blood with this compound at various concentrations.

    • Stimulate the blood with a DP1 agonist.

    • Stain the cells with fluorescently-labeled antibodies against basophil markers (e.g., CD203c) and the activation marker CD11b.

    • Lyse the red blood cells.

    • Analyze the basophil population via flow cytometry, measuring the fluorescence intensity of CD11b.

    • Calculate the IC50 of this compound for inhibiting the agonist-induced upregulation of CD11b.

Conclusion

This compound (AMG 853) is a potent dual antagonist of the prostaglandin D2 receptors, DP1 and CRTH2. Its mechanism of action involves the competitive blockade of PGD2 binding, thereby inhibiting the distinct downstream signaling pathways mediated by these two receptors. This compound effectively inhibits Gs-coupled signaling via DP1 and Gi-coupled, calcium-mobilizing signaling via CRTH2. This dual antagonism has been quantified in radioligand binding, cell-based functional, and human whole blood assays, demonstrating potent inhibition of key pro-inflammatory responses. This comprehensive mechanism makes this compound a candidate for the treatment of PGD2-driven allergic and inflammatory diseases.

References

The Rise and Fall of Vidupiprant (AMG 853): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Thousand Oaks, CA - Vidupiprant (AMG 853), a potent dual antagonist of the prostaglandin D2 (PGD2) receptors DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), was a clinical-stage small molecule developed by Amgen for the treatment of asthma. Despite promising preclinical data and a well-defined mechanism of action, the compound ultimately failed to demonstrate clinical efficacy in a Phase 2 trial, leading to the apparent discontinuation of its development for this indication. This in-depth technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual fate of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of inflammatory and respiratory diseases.

Discovery and Preclinical Development

The discovery of this compound stemmed from a lead optimization program at Amgen aimed at identifying a dual antagonist of both the DP1 and DP2 receptors. The rationale was that blocking both receptors, which are activated by the inflammatory mediator PGD2, could provide a more comprehensive therapeutic benefit in allergic diseases like asthma than targeting either receptor alone.[1]

This compound emerged from the optimization of a predecessor compound, AMG 009. Through a series of medicinal chemistry efforts, researchers at Amgen were able to significantly improve the potency of the molecule for both receptors.

Mechanism of Action

Prostaglandin D2 is a key mediator in allergic inflammation, produced primarily by mast cells. It exerts its effects through two G protein-coupled receptors: DP1 and DP2 (CRTH2). The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which can have both pro- and anti-inflammatory effects. In contrast, the DP2 receptor is coupled to Gi proteins.[2] Activation of the DP2 receptor by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP, and more importantly, triggers a signaling cascade that results in the mobilization of intracellular calcium.[1][2] This calcium flux is a critical step in the activation and chemotaxis of key inflammatory cells in asthma, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1] By antagonizing the DP2 receptor, this compound was designed to block these downstream signaling events and thereby inhibit the recruitment and activation of these inflammatory cells in the airways.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated high affinity and potent antagonism of both DP1 and DP2 receptors. The following table summarizes the in vitro potency of this compound.

ParameterDP1 ReceptorDP2 (CRTH2) Receptor
IC50 4.7 nM0.2 nM
Table 1: In Vitro Potency of this compound (AMG 853)

Preclinical pharmacokinetic studies in cynomolgus monkeys demonstrated that this compound was orally bioavailable.

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng*h/mL)
Cynomolgus MonkeyIV0.5 mg/kg--1300
Cynomolgus MonkeyOral2 mg/kg2.76305000
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys.

Clinical Development

This compound progressed into clinical development with a series of Phase 1 and a Phase 2 study to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Two key Phase 1 studies were conducted in healthy volunteers:

  • NCT01137565: A randomized, double-blind, placebo-controlled, single-dose study to evaluate the safety, tolerability, and pharmacokinetics of AMG 853 in both adolescent and adult subjects.

  • NCT01124279: A randomized, open-label, single-dose, crossover study to evaluate the pharmacokinetics of various formulations of AMG 853 under fasted and fed conditions.

While detailed pharmacokinetic data from these studies are not publicly available, a 2012 publication on the drug interaction potential of this compound confirmed its oral bioavailability in healthy human subjects.

Phase 2 Study in Asthma (NCT01018550)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was initiated to assess the efficacy and safety of this compound in adults with inadequately controlled moderate-to-severe asthma. A total of 397 patients were randomized to receive one of the following treatments for 12 weeks as an add-on to their inhaled corticosteroid therapy:

  • Placebo

  • This compound 5 mg twice daily

  • This compound 25 mg twice daily

  • This compound 100 mg twice daily

  • This compound 200 mg once daily

The primary endpoint of the study was the change from baseline in the Asthma Control Questionnaire (ACQ) score at week 12. Secondary endpoints included changes in lung function (FEV1), symptom scores, and rescue medication use.

The study failed to meet its primary endpoint. There was no statistically significant improvement in the ACQ score in any of the this compound treatment groups compared to placebo. Furthermore, no significant improvements were observed in key secondary endpoints, including lung function.

The most commonly reported adverse events were asthma exacerbation, upper respiratory tract infection, and headache, with a similar incidence across all treatment groups, including placebo.

Development Status and Future Outlook

Following the disappointing results of the Phase 2 study, the development of this compound for asthma appears to have been discontinued. The compound is not listed in Amgen's current pipeline updates. There is no public record of this compound being licensed to another company for further development.

The failure of this compound in the clinical setting, despite a strong preclinical rationale, highlights the complexities of translating preclinical findings in inflammatory pathways to effective therapies in heterogeneous diseases like asthma.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary to Amgen. However, the following sections describe the general methodologies for the key experiments that would have been conducted.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the DP1 and DP2 receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing either the human DP1 or DP2 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the DP2 receptor.

General Protocol:

  • Cell Loading: Cells expressing the DP2 receptor (e.g., human eosinophils or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a known DP2 agonist, such as PGD2 or a selective agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its functional potency (IC50).

Eosinophil Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit the migration of eosinophils in response to a chemoattractant.

General Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors.

  • Assay Setup: A Transwell or Boyden chamber assay is used, which consists of an upper and a lower chamber separated by a microporous membrane.

  • Chemoattractant: A chemoattractant, such as PGD2, is placed in the lower chamber.

  • Cell Treatment: The isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control and then placed in the upper chamber.

  • Incubation: The chamber is incubated for a period to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.

  • Data Analysis: The inhibitory effect of this compound on eosinophil migration is determined by comparing the number of migrated cells in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway

The following diagram illustrates the key signaling events downstream of DP2 receptor activation and the point of intervention for this compound.

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gαi/βγ DP2->G_protein Activates This compound This compound (AMG 853) This compound->DP2 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cell_response Eosinophil/Th2 Cell Activation & Chemotaxis Ca_release->Cell_response Leads to

DP2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Drug Discovery and Development Workflow

The development of a small molecule antagonist like this compound typically follows a structured workflow from initial discovery to clinical trials.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (DP1 & DP2 Receptors) Assay_Dev Assay Development (Binding, Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization (e.g., AMG 009) HTS->Hit_to_Lead Lead_Opt Lead Optimization (-> this compound) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase 1 Clinical Trials (Safety & PK) IND->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 Clinical Trials Phase2->Phase3 [Discontinued for this compound] NDA New Drug Application (NDA) Phase3->NDA

Typical Drug Discovery and Development Workflow for a Small Molecule Antagonist.

References

The Pharmacological Profile of Vidupiprant: A Dual DP1 and CRTH2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vidupiprant, also known as AMG 853, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] PGD2 is a key lipid mediator released primarily from mast cells during allergic inflammatory responses and is implicated in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis.[2][4] By simultaneously blocking both DP1 and CRTH2 receptors, this compound offers a comprehensive approach to inhibiting the diverse pro-inflammatory effects of PGD2. This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and pharmacokinetic properties, with a focus on the experimental methodologies employed in its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the activation of both the DP1 and CRTH2 receptors by their endogenous ligand, PGD2. These two receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.

  • CRTH2 (DP2) Receptor Antagonism: The CRTH2 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of CRTH2 by PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, mobilization of intracellular calcium, and activation of downstream signaling cascades that promote the chemotaxis, activation, and survival of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. By antagonizing the CRTH2 receptor, this compound inhibits these pro-inflammatory cellular responses.

  • DP1 Receptor Antagonism: The DP1 receptor is coupled to the Gs family of G-proteins. Its activation by PGD2 results in an increase in intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. In the context of allergic inflammation, DP1 receptor activation is thought to contribute to plasma extravasation and edema. By blocking the DP1 receptor, this compound can mitigate these effects.

The dual antagonism of both receptors provides a broader inhibition of the PGD2 pathway compared to selective antagonists of a single receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the DP1 and CRTH2 receptors and the points of intervention by this compound.

DP1_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Activates This compound This compound This compound->DP1 Inhibits Gs Gs protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Vasodilation, Inhibition of Platelet Aggregation PKA->Response

DP1 Receptor Signaling Pathway

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Inhibits Gi Gi protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Response Chemotaxis, Activation, Survival of Eosinophils, Th2 cells, Basophils IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Response

CRTH2 (DP2) Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Antagonist Potency of this compound (AMG 853)

TargetAssay TypeConditionIC50 (nM)Reference
CRTH2 Radioligand BindingBuffer3
Radioligand Binding50% Human Plasma8
DP1 Radioligand BindingBuffer4
Radioligand Binding50% Human Plasma35

Table 2: Pharmacokinetic Parameters of this compound (AMG 853) in Preclinical Species

SpeciesDoseRouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Rat 1 mg/kgIV2.9-1300-
5 mg/kgPO-1100540083
Cynomolgus Monkey 0.5 mg/kgIV3.5-1100-
2 mg/kgPO-230120028

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Radioligand Binding Assay (for IC50 determination)

  • Objective: To determine the inhibitory concentration (IC50) of this compound against the CRTH2 and DP1 receptors.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the recombinant human CRTH2 or DP1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

    • Radioligand: A specific radioligand, such as [3H]-PGD2, is used to label the target receptor.

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors (e.g., MgCl2) is used. For plasma-containing assays, human plasma is added to the buffer.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]-PGD2 Radioligand->Incubate This compound This compound (Varying Concentrations) This compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Radioligand Binding Assay Workflow

2. cAMP Functional Assay

  • Objective: To assess the functional antagonist activity of this compound at the DP1 (Gs-coupled) and CRTH2 (Gi-coupled) receptors.

  • General Protocol for Gs-coupled receptor (DP1):

    • Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.

    • Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

    • Stimulation: Cells are then stimulated with a DP1 agonist (e.g., PGD2) to induce cAMP production.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified to determine its IC50 value.

  • General Protocol for Gi-coupled receptor (CRTH2):

    • Cell Culture: Cells expressing the CRTH2 receptor are cultured.

    • Co-stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP.

    • Pre-treatment and Stimulation: Cells are pre-treated with this compound and then stimulated with a CRTH2 agonist (e.g., PGD2), which will inhibit forskolin-induced cAMP production.

    • Lysis and Detection: Intracellular cAMP levels are measured.

    • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is measured to determine its IC50 value.

3. Eosinophil Shape Change Assay

  • Objective: To evaluate the ability of this compound to inhibit PGD2-induced eosinophil activation.

  • General Protocol:

    • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

    • Pre-incubation: Isolated eosinophils are pre-incubated with different concentrations of this compound.

    • Stimulation: The cells are then stimulated with PGD2.

    • Fixation: The reaction is stopped by adding a fixative (e.g., paraformaldehyde).

    • Analysis: The change in cell morphology from a round to a polarized shape is quantified using flow cytometry by measuring the forward scatter of the cells.

    • Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced shape change is determined.

In Vivo Models

1. Ovalbumin-Induced Allergic Asthma Model (Guinea Pig)

  • Objective: To assess the efficacy of this compound in a model of allergic airway inflammation.

  • General Protocol:

    • Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) via intraperitoneal injections.

    • Challenge: Sensitized animals are subsequently challenged with aerosolized OVA to induce an asthmatic response.

    • Treatment: this compound is administered orally prior to the OVA challenge.

    • Assessment of Airway Response: Airway resistance and other lung function parameters are measured.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils.

    • Histopathology: Lung tissues are collected for histological analysis of inflammation and mucus production.

2. House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

  • Objective: To evaluate the therapeutic potential of this compound in a clinically relevant model of asthma.

  • General Protocol:

    • Sensitization and Challenge: Mice are sensitized and challenged intranasally with house dust mite (HDM) extract over a period of several days to weeks to induce allergic airway inflammation.

    • Treatment: this compound is administered orally during the challenge phase.

    • Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is assessed.

    • BAL Fluid Analysis: The number and type of inflammatory cells in the BAL fluid are determined.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung homogenates or BAL fluid are measured.

    • Serum IgE Levels: Total and HDM-specific IgE levels in the serum are quantified.

Pharmacokinetics

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • General Protocol (Rat and Cynomolgus Monkey):

    • Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of animals.

    • Blood Sampling: Blood samples are collected at various time points after dosing.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability.

Conclusion

This compound is a potent dual antagonist of the PGD2 receptors, CRTH2 and DP1. Its pharmacological profile, characterized by strong in vitro potency and oral bioavailability in preclinical species, supports its development as a therapeutic agent for inflammatory diseases driven by PGD2, such as asthma. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other dual CRTH2/DP1 antagonists. The comprehensive inhibition of the PGD2 pathway by this compound represents a promising strategy for the management of allergic inflammation. However, clinical trials with this compound (AMG 853) in patients with inadequately controlled moderate-to-severe asthma did not show significant improvement in asthma symptoms or lung function. This highlights the complexity of translating preclinical findings to clinical efficacy and the importance of patient phenotyping in the development of targeted therapies for heterogeneous diseases like asthma.

References

Vidupiprant's Role in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidupiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] PGD2 is a critical lipid mediator implicated in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis. By simultaneously blocking both the DP1 and DP2 receptors, this compound aims to provide a comprehensive inhibition of PGD2-driven inflammatory cascades. This technical guide provides an in-depth overview of this compound's mechanism of action, its modulation of inflammatory pathways, and a summary of key preclinical and clinical findings.

Introduction to this compound and its Targets

Prostaglandin D2 is a major product of the cyclooxygenase pathway in mast cells and other immune cells. It exerts its biological effects through two distinct G protein-coupled receptors: DP1 and DP2 (CRTH2).

  • DP1 Receptor: The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is generally associated with vasodilation and the inhibition of platelet aggregation.

  • DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi protein, and its activation results in a decrease in intracellular cAMP and an increase in intracellular calcium concentrations.[2] This receptor is preferentially expressed on type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] Activation of the DP2 receptor mediates the chemotaxis, activation, and survival of these cells, contributing to the amplification of the allergic inflammatory response.[3][4]

This compound was developed with the rationale that dual antagonism of both DP1 and DP2 receptors could offer a more complete blockade of PGD2-mediated inflammation than targeting either receptor alone.

Mechanism of Action and Signaling Pathways

This compound competitively and reversibly binds to both DP1 and DP2 receptors, preventing their activation by PGD2. The downstream consequences of this dual antagonism are the inhibition of key inflammatory signaling cascades.

Inhibition of DP1 Signaling

By blocking the DP1 receptor, this compound prevents the PGD2-induced increase in intracellular cAMP. While the pro-inflammatory role of DP1 is less characterized than that of DP2, its blockade may contribute to the overall anti-inflammatory profile of this compound.

DP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor This compound This compound This compound->DP1_Receptor Gs Gs DP1_Receptor->Gs Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response

Figure 1: this compound's antagonism of the DP1 signaling pathway.
Inhibition of DP2 (CRTH2) Signaling

The antagonism of the DP2 receptor by this compound is central to its anti-inflammatory effects. By blocking this receptor, this compound inhibits the PGD2-induced decrease in cAMP and the mobilization of intracellular calcium in inflammatory cells. This, in turn, prevents the chemotaxis, activation, and degranulation of eosinophils, basophils, and Th2 lymphocytes.

DP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor This compound This compound This compound->DP2_Receptor Gi Gi DP2_Receptor->Gi PLC Phospholipase C Gi->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER Inflammatory_Response Inflammatory Response (Chemotaxis, Activation) DAG->Inflammatory_Response Ca2->Inflammatory_Response

Figure 2: this compound's antagonism of the DP2 (CRTH2) signaling pathway.

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound's activity at the DP1 and DP2 receptors.

ParameterReceptorSpeciesAssay ConditionValueReference
IC50 DP1HumanRadioligand Binding (Buffer)3 nM
IC50 DP2 (CRTH2)HumanRadioligand Binding (Buffer)4 nM
IC50 DP1HumanRadioligand Binding (50% Human Plasma)8 nM
IC50 DP2 (CRTH2)HumanRadioligand Binding (50% Human Plasma)35 nM

Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (IC50) of this compound for the human DP1 and DP2 receptors.

  • Methodology:

    • Membrane preparations from cells stably expressing either the human DP1 or DP2 receptor are used.

    • Membranes are incubated with a radiolabeled ligand specific for each receptor (e.g., [3H]PGD2 for DP1 and [3H]PGD2 or a specific radiolabeled antagonist for DP2).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

    • The reaction is incubated to allow for binding equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis. Assays are conducted in both buffer and in the presence of 50% human plasma to assess the impact of protein binding on potency.

Binding_Assay_Workflow Receptor_Membranes Membrane Preparations (DP1 or DP2 expressing cells) Incubation Incubation to Equilibrium Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]PGD₂) Radioligand->Incubation Vidupiprant_Conc Increasing Concentrations of this compound Vidupiprant_Conc->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting IC50_Calculation IC₅₀ Calculation Scintillation_Counting->IC50_Calculation

Figure 3: Workflow for radioligand binding assays.
  • Objective: To assess the functional antagonist activity of this compound at the DP2 receptor.

  • Methodology:

    • Cells expressing the DP2 receptor (e.g., human eosinophils, Th2 cells, or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The cells are then stimulated with a DP2 agonist, such as PGD2 or the selective agonist DK-PGD2.

    • Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

    • The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its functional potency.

Calcium_Mobilization_Workflow Cell_Loading Load DP2-expressing cells with Calcium-sensitive dye Pre_incubation Pre-incubate with This compound or vehicle Cell_Loading->Pre_incubation Agonist_Stimulation Stimulate with DP2 agonist (PGD₂) Pre_incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence change (FLIPR) Agonist_Stimulation->Fluorescence_Measurement Potency_Determination Determine functional antagonist potency Fluorescence_Measurement->Potency_Determination

Figure 4: Workflow for calcium mobilization assays.
  • Objective: To evaluate the ability of this compound to inhibit the migration of inflammatory cells towards a PGD2 gradient.

  • Methodology:

    • Inflammatory cells expressing the DP2 receptor (e.g., human eosinophils or Th2 cells) are isolated and labeled.

    • A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber contains PGD2 as the chemoattractant, and the upper chamber contains the labeled cells pre-incubated with this compound or vehicle.

    • The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

    • The number of migrated cells in the lower chamber is quantified using a plate reader or by microscopy.

    • The inhibitory effect of this compound on cell migration is determined.

Chemotaxis_Assay_Workflow Cell_Preparation Isolate and label DP2-expressing cells Cell_Seeding Seed cells with this compound in upper chamber Cell_Preparation->Cell_Seeding Chamber_Setup Set up chemotaxis chamber (e.g., Transwell) Chamber_Setup->Cell_Seeding Chemoattractant_Addition Add PGD₂ to lower chamber Chamber_Setup->Chemoattractant_Addition Incubation Incubate to allow migration Cell_Seeding->Incubation Chemoattractant_Addition->Incubation Quantification Quantify migrated cells Incubation->Quantification Inhibition_Analysis Analyze inhibitory effect Quantification->Inhibition_Analysis

References

Initial In-Vitro Studies on Vidupiprant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant (formerly AMG 853) is a potent dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[1][2][3] PGD2 is a key mediator in allergic inflammation, primarily released by mast cells, and exerts its pro-inflammatory effects through the activation of these two G-protein coupled receptors. The dual antagonism of both DP1 and CRTH2 receptors by this compound presents a promising therapeutic strategy for inflammatory conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the initial in-vitro studies that characterized the pharmacological profile of this compound.

Core Data Presentation

The following tables summarize the quantitative data from initial in-vitro studies on this compound, focusing on its binding affinity for the DP1 and CRTH2 receptors.

CompoundReceptorAssay TypeParameterValue (nM)Conditions
This compound (AMG 853) CRTH2 (DP2)Radioligand DisplacementIC502.1[³H]-PGD₂ displacement from HEK293 cell membranes
This compound (AMG 853) DP1Radioligand DisplacementIC5028[³H]-PGD₂ displacement from HEK293 cell membranes

Table 1: In-Vitro Binding Affinity of this compound for Human DP1 and CRTH2 Receptors.[1]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human CRTH2 (DP2) and DP1 receptors.

General Protocol (Filtration Binding Assay): [4]

  • Membrane Preparation:

    • HEK-293 cells stably expressing either human CRTH2 or DP1 receptors are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of the radioligand, [³H]-PGD₂ (typically at or below its Kd value for the respective receptor).

      • Increasing concentrations of unlabeled this compound (or a reference compound for determining non-specific binding, e.g., 10 µM cold PGD₂).

      • The cell membrane preparation (a specific amount of protein per well).

    • The plate is incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled ligand) from the total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To assess the functional antagonism of this compound on PGD2-induced basophil activation.

Protocol:

  • Cell Isolation:

    • Human basophils are isolated from peripheral blood of healthy donors, for example, by negative selection methods.

  • Cell Stimulation:

    • Isolated basophils are pre-incubated with this compound (e.g., 1 µM) or vehicle control for a specified time.

    • The cells are then stimulated with a known concentration of PGD₂ (e.g., 1 µM) for a suitable duration (e.g., 20 hours).

  • Flow Cytometry Analysis:

    • Following stimulation, the cells are stained with fluorescently labeled antibodies against basophil surface markers, including an activation marker such as CD203c.

    • The expression level of CD203c on the basophil population is quantified using a flow cytometer.

  • Data Analysis:

    • The mean fluorescence intensity (MFI) or the percentage of CD203c-positive cells is determined for each condition.

    • The ability of this compound to inhibit the PGD₂-induced upregulation of CD203c is calculated.

Objective: To measure the inhibitory effect of this compound on CRTH2-mediated intracellular calcium release.

General Protocol:

  • Cell Preparation:

    • Cells expressing the CRTH2 receptor (e.g., CHO-K1 cells or human eosinophils) are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Compound Incubation:

    • The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation and Measurement:

    • The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of an agonist.

    • A CRTH2 agonist (e.g., PGD₂) is added to the wells to stimulate the cells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

  • Data Analysis:

    • The peak fluorescence response is determined for each well.

    • The inhibitory effect of this compound is calculated by comparing the response in the presence of the antagonist to the response with the agonist alone.

    • An IC50 value for the inhibition of calcium mobilization can be determined.

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_DP1 DP1 Receptor Signaling cluster_CRTH2 CRTH2 (DP2) Receptor Signaling PGD2_1 PGD2 DP1 DP1 Receptor PGD2_1->DP1 Binds Gs Gαs DP1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP cAMP AC1->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., Relaxation) PKA->Response1 Phosphorylates targets leading to PGD2_2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2_2->CRTH2 Binds Giq Gαi/Gq CRTH2->Giq Activates PLC Phospholipase C Giq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Response2 Cellular Response (e.g., Chemotaxis, Degranulation) Ca2->Response2 PKC->Response2 This compound This compound This compound->DP1 Antagonizes This compound->CRTH2 Antagonizes

Caption: Signaling pathways of DP1 and CRTH2 (DP2) receptors and the antagonistic action of this compound.

Experimental Workflows

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep [³H]-PGD₂ (Radioligand) Radioligand_Prep->Incubation Compound_Prep This compound (Test Compound) Compound_Prep->Incubation Filtration Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC₅₀/Ki Determination) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

calcium_mobilization_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed CRTH2-expressing Cells in a Microplate Dye_Loading Load Cells with a Ca²⁺-sensitive Dye Cell_Seeding->Dye_Loading Compound_Addition Add this compound (Antagonist) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with PGD₂ (Agonist) Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence Change (Real-time) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Data Analysis (Inhibition of Ca²⁺ Signal) Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for an intracellular calcium mobilization assay.

References

Preclinical Profile of Vidupiprant: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vidupiprant (also known as AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) and DP1. PGD2 is a key lipid mediator released primarily from mast cells and is implicated in the pathogenesis of allergic diseases such as asthma through its interaction with these receptors. By blocking both CRTH2 and DP1, this compound aims to inhibit the pro-inflammatory effects of PGD2, including the activation and recruitment of key immune cells like eosinophils and T helper 2 (Th2) lymphocytes. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data.

Mechanism of Action: Dual Antagonism of PGD2 Receptors

This compound exerts its pharmacological effects by competitively binding to and inhibiting the activity of two distinct G-protein coupled receptors for PGD2:

  • CRTH2 (DP2) Receptor: This receptor is primarily coupled to Gi/o proteins. Its activation by PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium (Ca2+), promoting the chemotaxis, activation, and survival of eosinophils, basophils, and Th2 cells. These cells are central to the type 2 inflammatory response characteristic of allergic asthma.

  • DP1 Receptor: This receptor is coupled to Gs proteins, and its activation by PGD2 leads to an increase in intracellular cAMP. The effects of DP1 activation are more complex; while it can mediate vasodilation and inhibit platelet aggregation, it has also been implicated in the regulation of immune cell function and airway inflammation.

By antagonizing both receptors, this compound is designed to provide a more comprehensive blockade of the diverse pro-inflammatory signaling pathways activated by PGD2.

Signaling Pathway Diagrams

cluster_CRTH2 CRTH2 (DP2) Pathway PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds & Activates Vidupiprant_CRTH2 This compound Vidupiprant_CRTH2->CRTH2 Blocks Gi_o Gi/o Protein CRTH2->Gi_o AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition PLC_activation Phospholipase C (Activation) Gi_o->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Response_CRTH2 Eosinophil & Th2 Cell Activation, Chemotaxis, Cytokine Release cAMP_decrease->Cellular_Response_CRTH2 IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Ca_increase->Cellular_Response_CRTH2

This compound's antagonism of the CRTH2 signaling pathway.

cluster_DP1 DP1 Pathway PGD2_DP1 PGD2 DP1 DP1 Receptor PGD2_DP1->DP1 Binds & Activates Vidupiprant_DP1 This compound Vidupiprant_DP1->DP1 Blocks Gs Gs Protein DP1->Gs AC_activation Adenylyl Cyclase (Activation) Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation Protein Kinase A (Activation) cAMP_increase->PKA_activation Cellular_Response_DP1 Vasodilation, Inhibition of Platelet Aggregation, Modulation of Immune Response PKA_activation->Cellular_Response_DP1

This compound's antagonism of the DP1 signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in a variety of assays, demonstrating its potent and dual antagonism of CRTH2 and DP1 receptors.

Table 1: In Vitro Potency of this compound (AMG 853)

Assay TypeTargetSpeciesParameterValue (nM)Reference
Radioligand BindingCRTH2HumanIC508
Radioligand BindingDP1HumanIC5035
Functional Assay (cAMP)DP1HumanIC504
Functional Assay (Aequorin)CRTH2HumanIC503
PGD2-induced Eosinophil Shape ChangeCRTH2HumanKb0.2
PGD2-induced cAMP Response in PlateletsDP1HumanKb4.7
Key Experimental Protocols (Representative)

While specific, detailed protocols for this compound are proprietary, the following represent standard methodologies for the assays listed above.

1. Radioligand Binding Assay (CRTH2/DP1)

  • Objective: To determine the binding affinity of this compound to the CRTH2 and DP1 receptors.

  • Methodology:

    • Membranes from cells stably expressing either human CRTH2 or DP1 receptors are prepared.

    • Membranes are incubated with a specific radioligand ([3H]PGD2) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

    • After incubation, the membranes are washed, and the bound radioactivity is quantified using a scintillation counter.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.

2. Eosinophil Shape Change Assay

  • Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil activation.

  • Methodology:

    • Eosinophils are isolated from human peripheral blood.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • PGD2 is added to stimulate the eosinophils.

    • Changes in cell shape (a marker of activation) are measured using flow cytometry by analyzing forward scatter changes.

    • The concentration of this compound that inhibits the PGD2-induced shape change by 50% is determined to calculate the Kb (inhibitor constant).

Start Isolate Human Eosinophils Pre-incubation Pre-incubate with This compound or Vehicle Start->Pre-incubation Stimulation Stimulate with PGD2 Pre-incubation->Stimulation Measurement Measure Shape Change (Flow Cytometry) Stimulation->Measurement Analysis Calculate Kb Measurement->Analysis

Workflow for the Eosinophil Shape Change Assay.

3. Th2 Cell Differentiation and Cytokine Release Assay

  • Objective: To evaluate the effect of this compound on the differentiation of naive T cells into Th2 cells and their subsequent cytokine production.

  • Methodology:

    • Naive CD4+ T cells are isolated from human peripheral blood.

    • Cells are cultured under Th2-polarizing conditions (e.g., with IL-2, IL-4, and anti-IFN-γ antibodies) in the presence of varying concentrations of this compound or vehicle.

    • After several days, the cells are re-stimulated.

    • The expression of Th2-specific transcription factors (e.g., GATA3) is measured by intracellular flow cytometry or qPCR.

    • The concentration of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the culture supernatant is quantified by ELISA.

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in animal models of pain and inflammation.

Cisplatin-Induced Neuropathic Pain Model in Rats

In a study investigating the role of PGD2 in neuropathic pain, this compound (referred to as AMG 853) was evaluated in a rat model of cisplatin-induced peripheral neuropathy.

  • Key Findings: Intrathecal administration of this compound significantly increased the paw withdrawal threshold in response to a mechanical stimulus (von Frey filaments), indicating an analgesic effect. This effect was comparable to that of a selective DP2 antagonist, suggesting a significant role for the DP2 receptor in this pain model.

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal ModelSpeciesDosing RouteEndpointResultReference
Cisplatin-induced NeuropathyRatIntrathecalPaw Withdrawal ThresholdSignificantly increased (P = 0.004)

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound (AMG 853)

SpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)Reference
RatOral2418001400070
RatIV0.5--5000-
Cynomolgus MonkeyOral2414001100079
Cynomolgus MonkeyIV0.5--3500-

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively published in the public domain. However, clinical trials have been conducted, suggesting that a preclinical safety package sufficient to support human studies was completed. Standard preclinical toxicology programs typically include in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo studies in at least two species (one rodent, one non-rodent) to assess single-dose and repeat-dose toxicity, safety pharmacology (effects on vital functions), and reproductive and developmental toxicity.

Conclusion

This compound is a potent dual antagonist of the PGD2 receptors CRTH2 and DP1. Preclinical studies have demonstrated its high affinity and functional antagonism at these receptors in vitro. In vivo, it has shown efficacy in a model of neuropathic pain. The pharmacokinetic profile in rats and monkeys indicates good oral bioavailability. While detailed public data on its effects in asthma models and comprehensive toxicology are limited, the available preclinical information supported its advancement into clinical development for inflammatory conditions such as asthma. This guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and professionals in the field of drug development.

Vidupiprant: Exploring Therapeutic Avenues Beyond Asthma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vidupiprant (AMG 853) is a potent, orally bioavailable dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). While initially investigated for asthma, its mechanism of action holds significant promise for a broader range of inflammatory and allergic conditions. This technical guide explores the potential therapeutic areas for this compound beyond asthma, with a primary focus on the preclinical evidence in systemic lupus erythematosus (SLE). Detailed experimental protocols, quantitative data from a key preclinical study, and visualizations of the underlying signaling pathway and experimental workflow are provided to support further research and development efforts in this area.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily by mast cells, but also by other immune cells such as T helper 2 (Th2) cells, dendritic cells, and macrophages.[1] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.[1][2] These two receptors often have opposing or complementary functions in the inflammatory cascade. The DP1 receptor is primarily coupled to Gs protein, leading to an increase in intracellular cyclic AMP (cAMP), which is generally associated with anti-inflammatory effects like vasodilation and inhibition of platelet aggregation.[2] In contrast, the CRTH2 receptor couples to Gi protein, leading to a decrease in cAMP and subsequent activation of pro-inflammatory pathways. CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, and its activation promotes their chemotaxis, degranulation, and cytokine release, contributing to type 2 inflammation.

This compound, as a dual antagonist of both DP1 and CRTH2, offers a unique and multifaceted approach to modulating PGD2-driven inflammation. While its development for asthma has been explored, the widespread roles of PGD2 and its receptors in various inflammatory pathologies suggest a much broader therapeutic potential. This guide will delve into the preclinical evidence supporting the investigation of this compound in systemic lupus erythematosus.

Potential Therapeutic Area: Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. A preclinical study by Pellefigues et al. (2022) has provided compelling evidence for the therapeutic potential of this compound (AMG 853) in a murine model of lupus-like nephritis.

Preclinical Evidence in a Murine Model of Lupus

The study utilized Lyn-deficient (Lyn-/-) mice, which spontaneously develop a lupus-like disease characterized by autoantibody production, immune complex deposition in the kidneys, and nephritis. The researchers investigated the effects of a 10-day treatment with this compound on various disease parameters.

Data Presentation: Efficacy of this compound in a Murine Model of Lupus

ParameterVehicle-Treated Lyn-/- Mice (Mean ± SEM)This compound-Treated Lyn-/- Mice (Mean ± SEM)Fold Changep-value
Spleen Basophils (% of CD45+ cells) ~1.8%~0.5%~3.6-fold decrease<0.01
Lymph Node Basophils (% of CD45+ cells) ~1.2%~0.3%~4-fold decrease<0.05
Spleen Plasmablasts (% of CD19+ cells) ~15%~7%~2.1-fold decrease<0.01
Anti-dsDNA IgG (Arbitrary Units) ~6000~3000~2-fold decrease<0.01
Glomerular IgG Deposition (Arbitrary Units) ~2.5~1.5~1.7-fold decrease<0.05
Glomerular C3 Deposition (Arbitrary Units) ~3.0~1.8~1.7-fold decrease<0.05
Kidney IL-4 protein (pg/mg total protein) ~25~10~2.5-fold decrease<0.05
Kidney IL-1β protein (pg/mg total protein) ~40~20~2-fold decrease<0.05

Note: The values presented are estimations based on the graphical data from the publication and are intended for comparative purposes.

The results demonstrate that this compound treatment significantly dampened key pathological features of the lupus-like disease in this model. Specifically, it reduced the accumulation of basophils and plasmablasts in secondary lymphoid organs, decreased the levels of pathogenic anti-dsDNA autoantibodies, and ameliorated immune complex deposition and inflammation in the kidneys.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: The PGD2 Signaling Pathway

This compound exerts its therapeutic effects by blocking the PGD2 signaling pathway at both the DP1 and CRTH2 receptors. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.

PGD2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Gs Gs protein DP1->Gs Activates Gi Gi protein CRTH2->Gi Activates This compound This compound (AMG 853) This compound->DP1 Antagonizes This compound->CRTH2 Antagonizes AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP AntiInflammatory Anti-inflammatory effects (e.g., vasodilation) cAMP->AntiInflammatory PLC Phospholipase C Gi->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 ProInflammatory Pro-inflammatory effects (e.g., chemotaxis, degranulation) Ca2->ProInflammatory ImmuneCells Th2 Cells, Eosinophils, Basophils ProInflammatory->ImmuneCells Activates ImmuneCells->PGD2 Produces

Caption: PGD2 signaling and this compound's dual antagonism.

Experimental Workflow: Preclinical Evaluation in a Lupus Model

The following diagram outlines the key steps in the experimental protocol used by Pellefigues et al. (2022) to evaluate the efficacy of this compound in the Lyn-/- mouse model of lupus.

Experimental_Workflow start Start: Lyn-/- Mouse Model of Lupus (Aged 40-50 weeks) treatment Treatment Administration (10 days) start->treatment vehicle Vehicle Control (Oral Gavage) treatment->vehicle This compound This compound (14 mg/kg/day, Oral Gavage) treatment->this compound endpoint Endpoint Analysis vehicle->endpoint This compound->endpoint flow_cytometry Flow Cytometry Analysis (Spleen & Lymph Nodes) endpoint->flow_cytometry elisa ELISA (Serum & Kidney Homogenates) endpoint->elisa immunofluorescence Immunofluorescence Staining (Kidney Sections) endpoint->immunofluorescence basophils Basophil & Plasmablast Quantification flow_cytometry->basophils conclusion Conclusion: this compound ameliorates lupus-like nephritis basophils->conclusion autoantibodies Anti-dsDNA IgG & Total IgE Measurement elisa->autoantibodies cytokines Kidney IL-4 & IL-1β Quantification elisa->cytokines autoantibodies->conclusion cytokines->conclusion deposition Glomerular IgG & C3 Deposition Analysis immunofluorescence->deposition deposition->conclusion

Caption: Workflow for this compound evaluation in a lupus model.

Experimental Protocols

The following are the key experimental methodologies adapted from Pellefigues et al., 2022.

Animal Model and Treatment
  • Animal Model: Aged (40-50 weeks old) female Lyn-deficient (Lyn-/-) mice on a C57BL/6 background were used as a model for spontaneous lupus-like disease. Age-matched wild-type C57BL/6 mice served as controls.

  • Treatment: Mice were treated for 10 consecutive days by oral gavage with either vehicle (10% ethanol in water) or this compound (AMG 853) at a dose of 14 mg/kg/day.

Flow Cytometry
  • Sample Preparation: Spleens and lymph nodes were harvested, and single-cell suspensions were prepared. Red blood cells were lysed using a lysis buffer.

  • Staining: Cells were stained with a panel of fluorescently labeled antibodies to identify and quantify basophils (CD45+, CD19-, NK1.1-, CD49b+, FcεRI+) and plasmablasts (CD45+, CD19+, TACI+, CD138+).

  • Analysis: Data were acquired on a flow cytometer and analyzed using appropriate software to determine the frequencies of the cell populations of interest.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Anti-dsDNA IgG: Serum levels of anti-double-stranded DNA (dsDNA) IgG were measured by ELISA. Plates were coated with calf thymus dsDNA, and serially diluted serum samples were added. Bound IgG was detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and a colorimetric substrate.

  • Total IgE: Total serum IgE levels were quantified using a standard sandwich ELISA kit.

  • Kidney Cytokines: Kidneys were homogenized, and the protein concentration of the lysates was determined. Levels of IL-4 and IL-1β in the kidney homogenates were measured by ELISA.

Immunofluorescence
  • Tissue Preparation: Kidneys were embedded in optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (5 µm) were prepared.

  • Staining: Sections were stained with fluorescently labeled antibodies against mouse IgG and complement component C3 to detect immune complex deposition in the glomeruli.

  • Imaging and Analysis: Stained sections were imaged using a fluorescence microscope. The intensity of glomerular fluorescence was quantified using image analysis software.

Other Potential Therapeutic Areas and Future Directions

While the evidence for this compound in SLE is the most robust among non-asthmatic conditions, its mechanism of action suggests potential utility in other inflammatory and allergic diseases where PGD2 and its receptors play a pathogenic role. These could include:

  • Allergic Rhinitis: CRTH2 antagonists have shown some efficacy in reducing nasal symptoms in allergic rhinitis.

  • Atopic Dermatitis: PGD2 levels are elevated in the skin of patients with atopic dermatitis, and CRTH2 is expressed on key inflammatory cells involved in the disease.

  • Eosinophilic Esophagitis: Given the role of eosinophils in this condition, a CRTH2 antagonist could be beneficial.

  • Chronic Urticaria: Mast cell activation and PGD2 release are central to the pathophysiology of urticaria.

Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this compound in these and other inflammatory disorders. The promising results in the murine lupus model provide a strong rationale for advancing the investigation of this dual DP1/CRTH2 antagonist in systemic autoimmune diseases.

Conclusion

This compound's unique dual antagonism of the DP1 and CRTH2 receptors presents a compelling therapeutic strategy for a range of inflammatory conditions beyond asthma. The preclinical data in a murine model of systemic lupus erythematosus are particularly encouraging, demonstrating a significant impact on key pathological features of the disease. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related molecules in autoimmune and allergic diseases. Future investigations should focus on elucidating the precise role of the PGD2 pathway in different disease contexts and on identifying patient populations most likely to benefit from this targeted therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for Vidupiprant (AMG 853) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant, also known as AMG 853, is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] PGD2 is a key lipid mediator released primarily by mast cells during allergic responses, playing a crucial role in the pathophysiology of asthma and other allergic diseases.[1][2] this compound blocks the pro-inflammatory effects mediated by PGD2 through both DP1 and DP2 receptors, making it a valuable tool for investigating the roles of these receptors in various biological processes. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo laboratory settings.

Physicochemical Properties and Storage

PropertyValue
Molecular FormulaC25H24FN3O5S
Molecular Weight513.54 g/mol
SolubilitySoluble in DMSO
StorageStore at -20°C for short-term and -80°C for long-term.

Note: It is recommended to prepare fresh solutions for experiments. For in vivo studies, the formulation should be prepared according to the specific protocol.

Mechanism of Action

This compound competitively binds to and inhibits the activity of two PGD2 receptors: DP1 and DP2 (CRTH2).

  • DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and inhibition of platelet aggregation.

  • DP2 Receptor (CRTH2): Activation of the DP2 receptor mediates the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes, contributing to allergic inflammation.

By antagonizing both receptors, this compound can comprehensively block the downstream signaling pathways initiated by PGD2.

Vidupiprant_Mechanism_of_Action PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 binds Vasodilation Vasodilation DP1->Vasodilation activates Inflammation Allergic Inflammation (Eosinophil & Th2 cell activation, chemotaxis) DP2->Inflammation activates This compound This compound (AMG 853) This compound->DP1 antagonizes This compound->DP2 antagonizes

This compound's dual antagonism of DP1 and DP2 receptors.

Quantitative Data

The following tables summarize the in vitro potency of this compound (AMG 853).

Table 1: In Vitro Receptor Binding Affinity (IC50) [1]

ReceptorAssay ConditionIC50 (nM)
DP1 Buffer4
Human Plasma35
DP2 (CRTH2) Buffer3
Human Plasma8

Table 2: In Vitro Functional Antagonism (Kb)

AssayTargetCell TypeKb (nM)
CRTH2 Down-modulationDP2 (CRTH2)Human Eosinophils (in whole blood)0.2
cAMP ResponseDP1Human Platelets (in whole blood)4.7

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for DP1 and DP2 (CRTH2) Receptors

This protocol is for determining the binding affinity of this compound to human DP1 and DP2 receptors expressed in HEK293 cells.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes from HEK293 cells expressing hDP1 or hDP2 start->prepare_membranes incubation Incubate Membranes, [3H]-PGD2, and this compound prepare_membranes->incubation prepare_reagents Prepare Radioligand ([3H]-PGD2) and this compound dilutions prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Bound Radioligand using Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end Neuropathic_Pain_Workflow start Start induce_neuropathy Induce Neuropathy: Intraperitoneal Cisplatin (2 mg/kg/day for 4 days) start->induce_neuropathy baseline_measurement Baseline Nociceptive Testing (von Frey filaments) induce_neuropathy->baseline_measurement drug_administration Intrathecal Administration of this compound or Vehicle baseline_measurement->drug_administration post_treatment_measurement Nociceptive Testing at Multiple Time Points drug_administration->post_treatment_measurement data_analysis Data Analysis: Paw Withdrawal Threshold post_treatment_measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Vidupiprant (AMG 853) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Vidupiprant (AMG 853), a potent and orally bioavailable dual antagonist of the D-prostanoid (DP1) and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) receptors, in various preclinical animal models. The provided protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.

Overview of this compound (AMG 853)

This compound is a small molecule inhibitor that targets two key receptors, DP1 and CRTH2, which are implicated in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1] By blocking the action of prostaglandin D2 (PGD2) on these receptors, this compound can modulate the activation and migration of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, thereby reducing the inflammatory response.[2]

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes for this compound in different animal models based on available preclinical data.

Table 1: Pharmacokinetic Studies

Animal ModelRoute of AdministrationDosageVehicleKey Findings
RatIntravenous (IV)0.5 mg/kgNot SpecifiedLow to moderate clearance
Oral (PO)2 mg/kgNot SpecifiedExcellent oral absorption
Cynomolgus MonkeyIntravenous (IV)0.5 mg/kgNot SpecifiedLow to moderate clearance
Oral (PO)2 mg/kgNot SpecifiedExcellent oral absorption

Table 2: Efficacy Studies

Animal ModelDisease ModelRoute of AdministrationDosageDosing RegimenVehicle
Guinea PigPGD2-induced Airway ConstrictionSubcutaneous (SC)Not SpecifiedSingle dose, 4 hours prior to challengeNot Specified
Mouse (Lyn-deficient)Lupus-like NephritisOral (PO) Gavage14 mg/kg/dayDaily for 10 days10% ethanol in tap water

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animal Models:

  • Sprague-Dawley Rats

  • Cynomolgus Monkeys

Protocol for Intravenous (IV) Administration in Rats:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing.

  • Drug Formulation: Prepare a 0.5 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).

  • Administration: Administer a single bolus dose of 0.5 mg/kg this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.

Protocol for Oral (PO) Administration in Rats:

  • Animal Preparation: Follow the same animal preparation steps as for IV administration.

  • Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a 2 mg/kg dose in a reasonable dosing volume (e.g., 5 mL/kg).

  • Administration: Administer a single dose of 2 mg/kg this compound by oral gavage.

  • Blood Sampling and Analysis: Follow the same blood sampling, plasma preparation, bioanalysis, and pharmacokinetic analysis procedures as described for the IV study. Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and IV studies.

Efficacy Study: PGD2-Induced Airway Constriction in Guinea Pigs

Objective: To evaluate the efficacy of this compound in inhibiting PGD2-induced bronchoconstriction.

Animal Model:

  • Dunkin-Hartley Guinea Pigs

Protocol:

  • Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs for at least 3 days.

  • Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle for subcutaneous administration.

  • Administration: Administer this compound subcutaneously at the desired dose(s) 4 hours prior to the PGD2 challenge. A vehicle control group should be included.

  • Airway Function Measurement: Anesthetize the animals and measure baseline airway resistance and dynamic compliance using a whole-body plethysmograph.

  • PGD2 Challenge: Expose the animals to an aerosol of PGD2 (e.g., 0.6 mg/mL) for a defined period.

  • Post-Challenge Measurement: Continuously monitor airway resistance and dynamic compliance during and after the PGD2 challenge.

  • Data Analysis: Calculate the percentage inhibition of the PGD2-induced increase in airway resistance for the this compound-treated groups compared to the vehicle control group.

Efficacy Study: Lupus-Like Nephritis in Lyn-deficient Mice

Objective: To assess the therapeutic effect of this compound on the development of lupus-like disease.

Animal Model:

  • Lyn-deficient mice

Protocol:

  • Animal Preparation: Use aged (e.g., 40-50 weeks old) female Lyn-deficient mice with established disease.

  • Drug Formulation: Prepare a suspension of this compound at a concentration that allows for a 14 mg/kg/day dose. The vehicle used in the published study was 10% ethanol in tap water.[3]

  • Administration: Administer this compound or vehicle daily for 10 consecutive days via oral gavage.[3]

  • Monitoring and Sample Collection: Monitor the health of the animals daily. At the end of the treatment period, collect blood and tissues (e.g., spleen, kidneys) for analysis.

  • Outcome Measures: Analyze relevant biomarkers of disease, such as levels of autoantibodies (e.g., anti-dsDNA), immune cell populations in the spleen (e.g., plasma cells, basophils) by flow cytometry, and kidney inflammation by histology.

Mandatory Visualizations

Signaling Pathway of this compound

Vidupiprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 binds CRTH2 CRTH2 Receptor PGD2->CRTH2 binds This compound This compound (AMG 853) This compound->DP1 antagonizes This compound->CRTH2 antagonizes Gq Gq DP1->Gq Gi Gi CRTH2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Response Ca_PKC->Inflammation cAMP ↓ cAMP AC->cAMP produces cAMP->Inflammation

Caption: this compound antagonizes DP1 and CRTH2 receptors.

Experimental Workflow for a Preclinical Efficacy Study

Preclinical_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Disease_Induction Induce Disease Phenotype (e.g., Allergen Sensitization) Animal_Model->Disease_Induction Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Disease_Induction->Grouping Dosing Administer this compound/Vehicle (Specify Route, Dose, Frequency) Grouping->Dosing Challenge Allergen or Agonist Challenge Dosing->Challenge PK_Sampling Pharmacokinetic Blood Sampling Challenge->PK_Sampling PD_Endpoints Pharmacodynamic Endpoints (e.g., Airway Hyperresponsiveness) Challenge->PD_Endpoints Biomarkers Biomarker Analysis (e.g., Cytokines, Cell Counts) Challenge->Biomarkers Histology Histopathological Analysis Challenge->Histology Data_Analysis Statistical Analysis and Interpretation of Results PK_Sampling->Data_Analysis PD_Endpoints->Data_Analysis Biomarkers->Data_Analysis Histology->Data_Analysis

Caption: Workflow for a preclinical efficacy study.

References

Vidupiprant solubility and stability in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of Vidupiprant (also known as AMG 853), a potent dual antagonist of the prostaglandin D2 (PGD2) receptors, CRTH2 (DP2) and DP1.

Introduction

This compound is a phenylacetic acid derivative under investigation for its potential therapeutic effects in inflammatory conditions such as asthma.[1][2] As a dual antagonist of both the DP1 and CRTH2 receptors, it blocks the downstream signaling of PGD2, a key mediator in allergic inflammation.[3][4][5] Accurate characterization of its solubility and stability in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, as well as for formulation development.

Chemical Structure:

  • IUPAC Name: 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylphenylsulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid

  • Molecular Formula: C28H27Cl2FN2O6S

  • Molecular Weight: 609.50 g/mol

This compound Signaling Pathway

This compound exerts its effects by blocking the action of PGD2 on its two primary receptors, DP1 and CRTH2. PGD2 is a major prostanoid released by mast cells during allergic responses. The binding of PGD2 to these receptors triggers distinct downstream signaling cascades that contribute to the inflammatory response.

  • DP1 Receptor Activation: Primarily couples to Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels, which mediates vasodilation and can have both pro- and anti-inflammatory effects.

  • CRTH2 (DP2) Receptor Activation: Couples to Gi protein, leading to a decrease in cAMP, an increase in intracellular calcium (Ca2+), and activation of pro-inflammatory pathways. This results in the chemotaxis and activation of Th2 cells, eosinophils, and basophils.

This compound, by antagonizing both receptors, is designed to comprehensively inhibit the inflammatory effects of PGD2.

Vidupiprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activates CRTH2 CRTH2 Receptor Gi Gi Protein CRTH2->Gi Activates PGD2 Prostaglandin D2 (PGD2) PGD2->DP1 PGD2->CRTH2 This compound This compound (Antagonist) This compound->DP1 This compound->CRTH2 AC_inc Adenylyl Cyclase (Activated) Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc Vasodilation Vasodilation cAMP_inc->Vasodilation AC_dec Adenylyl Cyclase (Inhibited) Gi->AC_dec Ca_inc ↑ Intracellular Ca²⁺ Gi->Ca_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Inflammation Inflammation (Eosinophil/Th2 Chemotaxis & Activation) Ca_inc->Inflammation

Caption: this compound's dual antagonism of DP1 and CRTH2 receptors.

Solubility of this compound

The solubility of this compound is a critical parameter for preparing stock solutions and conducting experiments. As a phenylacetic acid derivative, its solubility is expected to be pH-dependent. While specific quantitative data from peer-reviewed literature is limited, the following table provides estimated solubility information in common laboratory solvents. It is highly recommended to experimentally determine the solubility for your specific application using the protocol provided below.

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
DMSO ≥ 50 mg/mLDimethyl sulfoxide is a good solvent for many organic compounds.
Ethanol ~10 mg/mLMay require warming to fully dissolve.
Methanol ~5 mg/mLGenerally less effective than ethanol for this class of compounds.
Water InsolubleInsoluble at neutral pH. Solubility increases at higher pH.
PBS (pH 7.4) Very LowExpected to have very low solubility in aqueous buffers at physiological pH.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a reliable method for determining the thermodynamic equilibrium solubility of this compound.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Calibrated analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

4.2. Experimental Workflow

Solubility_Workflow start Start prep Prepare Solvent & Vials start->prep add_compound Add Excess this compound to Vials prep->add_compound equilibrate Equilibrate on Shaker (24-72h at constant T) add_compound->equilibrate separate Separate Solid & Solution (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify report Report Solubility (mg/mL or M) quantify->report end_node End report->end_node

Caption: Workflow for the shake-flask solubility determination method.

4.3. Procedure

  • Preparation: Add a known volume (e.g., 1 mL) of the selected solvent to a glass vial. Prepare in triplicate for each solvent.

  • Addition of Compound: Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method against a standard curve.

  • Data Reporting: Report the solubility in units such as mg/mL or Molarity (mol/L) at the specified temperature.

Stability of this compound

The stability of a compound is critical for ensuring the reliability of experimental results and for determining appropriate storage conditions and shelf-life. Stability should be assessed under various conditions.

5.1. Storage of Stock Solutions

For stock solutions of this compound, it is recommended to store them at low temperatures. Based on supplier data for similar compounds, the following are general recommendations:

  • -20°C: Suitable for short-term storage (up to 1 month).

  • -80°C: Recommended for long-term storage (up to 6 months).

It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

5.2. Factors Affecting Stability

  • pH: As a carboxylic acid-containing molecule, this compound's stability may be pH-dependent. Hydrolysis of the sulfonamide or amide groups could be a potential degradation pathway under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur in compounds with aromatic rings. It is recommended to protect solutions from light.

Table 2: Recommended Conditions for Stability Assessment

ConditionParameters to TestPurpose
pH Stability pH 1.2, 4.5, 6.8, 9.0 at 25°C & 40°CTo assess degradation across a range of pH values relevant to physiological conditions and potential formulations.
Thermal Stability 25°C/60% RH, 40°C/75% RH (accelerated)To determine the effect of temperature and humidity on the solid state and in solution.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon exposure to light.

Protocol for Assessing Solution Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent over time.

6.1. Materials

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4)

  • Temperature-controlled incubators (set to desired temperatures)

  • Photostability chamber (optional)

  • HPLC system

6.2. Experimental Workflow

Stability_Workflow start Start prep_samples Prepare this compound Solutions in Different Buffers start->prep_samples store_samples Store Aliquots under Varied Conditions (Temp, pH, Light) prep_samples->store_samples time_points Pull Samples at Defined Time Points (e.g., 0, 24, 48, 72h, 1 week) store_samples->time_points analyze Analyze Samples by HPLC (Assay for % Remaining) time_points->analyze analyze_degradants Identify & Quantify Degradation Products analyze->analyze_degradants plot Plot % Remaining vs. Time analyze_degradants->plot end_node End plot->end_node

Caption: General workflow for a solution stability study.

6.3. Procedure

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffers.

  • Storage: Aliquot the solutions into vials and store them under the different conditions to be tested (e.g., protected from light at 4°C, 25°C, and 40°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each condition.

  • Analysis: Immediately analyze the samples using a validated, stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. The appearance of new peaks in the chromatogram should be noted as potential degradants.

By following these protocols, researchers can ensure the accurate preparation of this compound solutions and the integrity of their experimental data.

References

Designing In-Vivo Efficacy Studies for Vidupiprant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing in-vivo experiments to evaluate the efficacy of Vidupiprant, a dual antagonist of the prostaglandin D2 (PGD2) receptors DP1 and CRTH2 (DP2). The protocols focus on preclinical models of allergic asthma, a condition where the PGD2-DP2 signaling pathway is critically involved in the inflammatory cascade.

Introduction to this compound and its Mechanism of Action

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily by mast cells during an allergic response.[1] It exerts its pro-inflammatory effects by binding to two receptors: the D-prostanoid (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] The activation of DP2 on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, is a major pathway in type 2 inflammation.[3][4] This signaling cascade leads to the migration and activation of these cells, promoting the release of pro-inflammatory Th2-type cytokines such as IL-4, IL-5, and IL-13.

This compound (formerly AMG 853) is a small molecule that acts as a dual antagonist for both DP1 and DP2 receptors. By blocking these receptors, this compound is expected to inhibit the downstream inflammatory effects of PGD2, making it a promising therapeutic candidate for allergic diseases like asthma.

The following diagram illustrates the PGD2 signaling pathway and the inhibitory action of this compound.

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_immune_cell Immune Cell (e.g., Th2, Eosinophil) Allergen Allergen IgE IgE Allergen->IgE binds Mast_Cell Mast Cell IgE->Mast_Cell activates PGD2 PGD2 Mast_Cell->PGD2 releases DP1_Receptor DP1 Receptor PGD2->DP1_Receptor binds DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor binds Inflammatory_Response Inflammatory Response DP1_Receptor->Inflammatory_Response activates DP2_Receptor->Inflammatory_Response activates This compound This compound This compound->DP1_Receptor This compound->DP2_Receptor inhibits Experimental_Workflow Sensitization Sensitization (Days 0 & 7) OVA + Alum i.p. Challenge Challenge (Days 14, 15, 16) Aerosolized OVA Sensitization->Challenge Treatment Treatment (Days 13-16) This compound or Vehicle Challenge->Treatment Endpoint_Analysis Endpoint Analysis (Day 17) Treatment->Endpoint_Analysis

References

Application Notes and Protocols: Vidupiprant and CRTH2 Antagonism in Asthma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vidupiprant and other Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) antagonists in preclinical and clinical asthma research. This compound (AMG 853) is a selective antagonist of the CRTH2 receptor, which plays a crucial role in the inflammatory cascade associated with asthma. While this compound itself has shown limited clinical efficacy in some trials, the broader class of CRTH2 antagonists has been extensively studied, providing valuable insights into this therapeutic target.[1][2] These notes will leverage data from across the class of CRTH2 antagonists, with a focus on more extensively studied compounds like fevipiprant, to provide detailed protocols and data relevant to the application of this compound in asthma models.

Mechanism of Action: The PGD2/CRTH2 Signaling Pathway in Asthma

Prostaglandin D2 (PGD2) is a key mediator released primarily from activated mast cells following allergen exposure.[1][3][4] PGD2 exerts its effects through two main receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor. While DP1 activation can have some anti-inflammatory effects, the binding of PGD2 to CRTH2 on various immune cells is predominantly pro-inflammatory and central to the pathophysiology of allergic asthma.

CRTH2 is expressed on key effector cells in asthma, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the CRTH2 receptor by PGD2 triggers a cascade of events that contribute to the characteristic features of asthma:

  • Immune Cell Recruitment and Activation: CRTH2 activation promotes the chemotaxis and migration of eosinophils, Th2 cells, and basophils to the airways.

  • Cytokine Release: It stimulates the release of pro-inflammatory Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. IL-5 is particularly important for eosinophil survival and activation.

  • Airway Inflammation and Hyperresponsiveness: The influx of inflammatory cells and the release of their mediators contribute to chronic airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.

This compound and other CRTH2 antagonists act by competitively blocking the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream inflammatory processes.

PGD2_CRTH2_Pathway cluster_mast_cell Mast Cell cluster_immune_cell Immune Cell (Th2, Eosinophil, ILC2) Allergen Allergen Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell PGD2 PGD2 Release Mast_Cell->PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) CRTH2->Inflammatory_Response Asthma_Symptoms Asthma Symptoms (Inflammation, AHR) Inflammatory_Response->Asthma_Symptoms This compound This compound (CRTH2 Antagonist) This compound->CRTH2 Blocks Experimental_Workflow Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Drug_Admin Drug Administration (Daily from Day 27) Sensitization->Drug_Admin Challenge Airway Challenge (Day 28-30) Aerosolized OVA Drug_Admin->Challenge AHR AHR Assessment (Day 32) Methacholine Challenge->AHR BAL Bronchoalveolar Lavage (BAL) (Day 33) AHR->BAL Analysis Analysis (Cell Counts, Cytokines, Histology) BAL->Analysis

References

Utilizing Vidupiprant to Study Eosinophil Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant (AMG 853) is a potent, orally available small-molecule dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and CRTH2 (chemoattractant receptor-homologous molecule expressed on TH2 cells).[1][2][3] PGD2 is a key lipid mediator released predominantly by mast cells during allergic responses and plays a crucial role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2] Eosinophils, key effector cells in allergic inflammation, express both DP1 and CRTH2 receptors.[1] The activation of these receptors by PGD2 leads to a cascade of pro-inflammatory events including eosinophil chemotaxis, degranulation, and survival.

The dual antagonism of both DP1 and CRTH2 receptors by this compound presents a unique tool to investigate the combined role of these pathways in eosinophil activation. The rationale for developing a dual antagonist is the hypothesis that blocking both receptors may be more effective in mitigating PGD2-driven allergic inflammation than antagonizing either one alone. These application notes provide an overview of this compound, its mechanism of action on eosinophils, and protocols for its use in studying eosinophil activation.

Mechanism of Action

Prostaglandin D2 (PGD2) exerts its effects on eosinophils through two G protein-coupled receptors:

  • CRTH2 (DP2): Activation of CRTH2 on eosinophils mediates several key pro-inflammatory functions, including chemotaxis (cell migration), upregulation of adhesion molecules (e.g., CD11b), shape change, and degranulation, leading to the release of cytotoxic granule proteins.

  • DP1: The role of DP1 on eosinophils is more complex. It has been shown to be involved in enhancing DP2-mediated calcium signaling and prolonging eosinophil survival.

This compound competitively binds to and blocks both CRTH2 and DP1 receptors, thereby inhibiting the downstream signaling pathways initiated by PGD2. This dual blockade is intended to provide a more comprehensive inhibition of PGD2-mediated eosinophil activation.

Data Presentation

Clinical Trial Data on this compound (AMG 853)

A key clinical trial evaluated the efficacy and safety of this compound in adults with moderate-to-severe asthma. While the study provides crucial context for the compound's clinical development, it did not demonstrate a significant improvement in asthma symptoms or lung function compared to placebo. Detailed quantitative data on eosinophil counts from this study is summarized below.

Treatment GroupNMean Change from Baseline in Asthma Control Questionnaire (ACQ) Score at 12 weeks
Placebo79-0.492
This compound (5 mg twice daily)--0.444
This compound (25 mg twice daily)--0.555
This compound (100 mg twice daily)--0.499
This compound (200 mg once daily)--0.518

Data from Busse et al., J Allergy Clin Immunol. 2013.

Note: The study did not report significant differences in secondary endpoints, which would have included more direct measures of eosinophil activation. The lack of clinical efficacy in this asthma trial is an important consideration for researchers designing studies with this compound.

Experimental Protocols

The following are representative protocols for studying the effect of this compound on eosinophil activation in vitro. These protocols are based on established methods for assessing eosinophil function and can be adapted for specific research questions.

Protocol 1: Eosinophil Shape Change Assay

This assay is a rapid and sensitive method to assess eosinophil activation in response to chemoattractants.

Materials:

  • This compound (AMG 853)

  • PGD2 (prostaglandin D2)

  • Human peripheral blood eosinophils (isolated to >95% purity)

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • Polypropylene tubes

  • Microscope with differential interference contrast (DIC) optics

  • Hemocytometer

Procedure:

  • Eosinophil Preparation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.

  • This compound Pre-incubation: In polypropylene tubes, pre-incubate 100 µL of the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.

  • PGD2 Stimulation: Add 10 µL of PGD2 to a final concentration known to induce a robust shape change response (e.g., 10 nM) to each tube. Include a negative control with no PGD2.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of 2% glutaraldehyde in PBS.

  • Analysis:

    • Immediately analyze the cells under a microscope with DIC optics.

    • Count at least 200 cells per sample and classify them as either round (unactivated) or having a polarized morphology (activated).

    • Calculate the percentage of activated eosinophils for each condition.

    • Plot the percentage of inhibition of shape change against the concentration of this compound to determine the IC50.

Protocol 2: Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)

This assay measures the release of eosinophil peroxidase (EPO), a key granule protein, as an indicator of degranulation.

Materials:

  • This compound (AMG 853)

  • PGD2

  • Cytochalasin B

  • Human peripheral blood eosinophils

  • HBSS with 0.1% BSA

  • 96-well microtiter plate

  • EPO substrate solution (e.g., o-phenylenediamine dihydrochloride - OPD)

  • Plate reader

Procedure:

  • Eosinophil Preparation: Isolate and prepare eosinophils as described in Protocol 1. Resuspend cells at 1 x 10^6 cells/mL in HBSS with 0.1% BSA.

  • This compound and Cytochalasin B Pre-incubation:

    • In a 96-well plate, add 50 µL of the eosinophil suspension to each well.

    • Add 25 µL of this compound at various concentrations or vehicle control.

    • Add Cytochalasin B to a final concentration of 10 µM to enhance degranulation.

    • Pre-incubate for 15 minutes at 37°C.

  • PGD2 Stimulation: Add 25 µL of PGD2 (e.g., 100 nM final concentration) to stimulate degranulation. For a total EPO release control, lyse a set of cells with 0.1% Triton X-100. Include a negative control with no PGD2.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • EPO Assay:

    • Add 50 µL of EPO substrate solution to each well containing the supernatant.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 25 µL of 4M H2SO4.

    • Measure the absorbance at 492 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of EPO release for each condition relative to the total EPO release control.

    • Determine the inhibitory effect of this compound on PGD2-induced degranulation.

Visualizations

PGD2_Signaling_in_Eosinophils cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DP1 DP1 Receptor PGD2->DP1 G_protein_CRTH2 G-protein Signaling (e.g., Ca2+ mobilization) CRTH2->G_protein_CRTH2 G_protein_DP1 G-protein Signaling (e.g., cAMP modulation) DP1->G_protein_DP1 This compound This compound This compound->CRTH2 This compound->DP1 Eosinophil_Activation Eosinophil Activation G_protein_CRTH2->Eosinophil_Activation G_protein_DP1->Eosinophil_Activation Chemotaxis Chemotaxis Eosinophil_Activation->Chemotaxis Degranulation Degranulation Eosinophil_Activation->Degranulation Survival Survival Eosinophil_Activation->Survival

Caption: PGD2 signaling in eosinophils and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Eosinophil_Isolation Isolate Human Eosinophils Preincubation Pre-incubate with This compound or Vehicle Eosinophil_Isolation->Preincubation Stimulation Stimulate with PGD2 Preincubation->Stimulation Shape_Change Shape Change Assay Stimulation->Shape_Change Degranulation Degranulation Assay Stimulation->Degranulation Microscopy Microscopy & Cell Counting Shape_Change->Microscopy Plate_Reader Plate Reader (Absorbance) Degranulation->Plate_Reader Data_Analysis Data Analysis & IC50 Microscopy->Data_Analysis Plate_Reader->Data_Analysis

References

Application Notes and Protocols for the Study of Vidupiprant in Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, published clinical trial data specifically for Vidupiprant (AMG 853) in the treatment of allergic rhinitis is not available. The following application notes and protocols are based on the known mechanism of action of this compound as a dual CRTH2/DP1 antagonist and representative methodologies from studies of other CRTH2 antagonists in allergic rhinitis. These are intended for research and drug development professionals as a guide for potential study designs.

Introduction to this compound

This compound (formerly AMG 853) is an orally active small molecule that acts as a dual antagonist for two receptors of prostaglandin D2 (PGD2): the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) and the D-prostanoid receptor 1 (DP1).[1][2][3] PGD2 is a key inflammatory mediator released primarily by mast cells upon allergen exposure and plays a significant role in the pathophysiology of allergic diseases, including allergic rhinitis.[4] By blocking both CRTH2 and DP1 receptors, this compound has the potential to inhibit multiple downstream inflammatory pathways associated with the symptoms of allergic rhinitis. While clinical trials for this compound have primarily focused on asthma, its mechanism of action suggests therapeutic potential for allergic rhinitis.[1]

Mechanism of Action and Signaling Pathway

In allergic rhinitis, allergen exposure triggers the degranulation of mast cells, leading to the release of various mediators, including PGD2. PGD2 then binds to its receptors on various immune cells.

  • CRTH2 (DP2) Receptor: Expressed on Th2 lymphocytes, eosinophils, and basophils, the activation of CRTH2 by PGD2 promotes the chemotaxis and activation of these cells, leading to the secretion of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophilia, and basophil degranulation.

  • DP1 Receptor: The role of the DP1 receptor in allergic inflammation is more complex, with evidence suggesting both pro- and anti-inflammatory effects.

This compound, by antagonizing both CRTH2 and DP1 receptors, is hypothesized to inhibit the recruitment and activation of key inflammatory cells in the nasal mucosa, thereby reducing the signs and symptoms of allergic rhinitis.

This compound's dual antagonism of CRTH2 and DP1 receptors.

Application Protocols

Protocol 1: Preclinical Evaluation in a Murine Model of Allergic Rhinitis

This protocol describes a representative method for evaluating the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic rhinitis.

1.1. Experimental Workflow

Preclinical_Workflow cluster_0 Sensitization Phase (Days 1-14) cluster_1 Treatment Phase (Days 14-21) cluster_2 Endpoint Analysis (Day 22) Day1 Day 1: OVA/Alum i.p. injection Day7 Day 7: OVA/Alum i.p. injection Day1->Day7 Day14 Day 14: Intranasal OVA challenge Day7->Day14 Treatment Daily Oral Gavage: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Day14->Treatment Challenge Daily Intranasal OVA Challenge Treatment->Challenge Symptom Nasal Symptom Scoring (Sneezing, Rubbing) Challenge->Symptom BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Differentials Challenge->BALF Histology Nasal Mucosa Histology (Eosinophil Infiltration) Challenge->Histology Serum Serum IgE Levels Challenge->Serum

Workflow for preclinical evaluation of this compound.

1.2. Materials and Reagents

  • This compound (powder form, for suspension)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Histology reagents (formalin, paraffin, hematoxylin and eosin stains)

  • ELISA kit for mouse IgE

1.3. Detailed Methodology

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Sensitization:

    • On days 1 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

    • On day 14, administer a single intranasal challenge of 10 µg OVA in 20 µL of PBS to each nostril.

  • Treatment:

    • From days 14 to 21, administer this compound or vehicle daily via oral gavage.

    • One hour after treatment, challenge the mice intranasally with 10 µg OVA in 20 µL of PBS.

  • Symptom Assessment:

    • On day 21, immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing motions.

  • Sample Collection (Day 22):

    • Collect blood via cardiac puncture for serum IgE analysis.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell differential counts.

    • Harvest nasal tissues and fix in 10% formalin for histological analysis.

  • Endpoint Analysis:

    • Serum IgE: Quantify total IgE levels using an ELISA kit according to the manufacturer's instructions.

    • BALF Cell Count: Cytospin BAL fluid and stain with Wright-Giemsa to differentiate and count eosinophils, neutrophils, lymphocytes, and macrophages.

    • Histology: Embed nasal tissues in paraffin, section, and stain with H&E. Quantify the number of eosinophils per high-power field in the nasal mucosa.

1.4. Hypothetical Data Presentation

Treatment GroupSneezes (count/15 min)Nasal Rubs (count/15 min)BALF Eosinophils (x10^4)Nasal Mucosa Eosinophils (count/HPF)Serum IgE (ng/mL)
Vehicle Control25 ± 440 ± 615 ± 350 ± 82500 ± 300
This compound (10 mg/kg)12 ± 320 ± 57 ± 225 ± 51800 ± 250
This compound (30 mg/kg)8 ± 2 12 ± 44 ± 1 15 ± 31200 ± 200**
p < 0.05, **p < 0.01 vs. Vehicle Control
Protocol 2: Phase II Clinical Trial in Seasonal Allergic Rhinitis

This protocol outlines a representative Phase II, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with seasonal allergic rhinitis. The design is based on trials of other CRTH2 antagonists.

2.1. Clinical Trial Workflow

Clinical_Trial_Workflow cluster_0 Screening & Randomization cluster_1 Treatment Period (4 weeks) cluster_2 Follow-up & Analysis Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (TNSS, RQLQ) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Daily Dosing: - Placebo - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Diary Daily e-Diary (TNSS, Ocular Symptoms) Treatment->Diary Weekly Weekly Visits (Safety, Adherence) Treatment->Weekly EndStudy End of Study Visit (Week 4) (TNSS, RQLQ, Safety Labs) Diary->EndStudy Weekly->EndStudy Analysis Data Analysis (Primary & Secondary Endpoints) EndStudy->Analysis

Workflow for a Phase II clinical trial of this compound.

2.2. Study Design and Endpoints

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Patient Population Adults (18-65 years) with a history of moderate-to-severe seasonal allergic rhinitis to a specific pollen (e.g., ragweed, grass)
Inclusion Criteria - Positive skin prick test or specific IgE to the relevant pollen- Minimum baseline Total Nasal Symptom Score (TNSS)
Exclusion Criteria - Perennial allergic rhinitis- Chronic sinusitis- Use of prohibited medications (e.g., corticosteroids, antihistamines)
Treatment Arms 1. Placebo, once daily2. This compound (e.g., 50 mg), once daily3. This compound (e.g., 100 mg), once daily
Treatment Duration 4 weeks during the peak pollen season
Primary Endpoint Change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS)
Secondary Endpoints - Change in Total Ocular Symptom Score (TOSS)- Change in Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score- Rescue medication use- Safety and tolerability

2.3. Detailed Methodology

  • Patient Screening and Baseline:

    • Confirm eligibility based on inclusion/exclusion criteria.

    • Establish baseline symptom scores during a 7-day run-in period.

  • Randomization and Blinding:

    • Eligible subjects are randomized in a 1:1:1 ratio to one of the three treatment arms.

    • Both investigators and subjects are blinded to the treatment allocation.

  • Treatment Administration:

    • Subjects self-administer the investigational product orally once daily for 28 days.

  • Symptom Assessment:

    • Subjects record their nasal and ocular symptoms twice daily (morning and evening) in an electronic diary. The rTNSS is the sum of scores for four nasal symptoms (runny nose, nasal congestion, nasal itching, sneezing) rated on a 0-3 scale.

  • Safety Monitoring:

    • Adverse events are recorded at each study visit.

    • Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and at the end of the study.

  • Statistical Analysis:

    • The primary efficacy analysis will compare the mean change from baseline in rTNSS between each this compound group and the placebo group using an analysis of covariance (ANCOVA) model.

2.4. Data Presentation Summary

Efficacy EndpointPlacebo (n=100)This compound 50 mg (n=100)This compound 100 mg (n=100)
Mean Change from Baseline in rTNSS -1.5-2.5-3.2**
Mean Change from Baseline in TOSS -0.8-1.4-1.9
Mean Change from Baseline in RQLQ -0.5-1.0*-1.3
*p < 0.05, **p < 0.01 vs. Placebo

These protocols provide a framework for the investigation of this compound in allergic rhinitis, from preclinical proof-of-concept to a Phase II clinical evaluation. Further studies would be required to fully characterize its efficacy and safety profile in this indication.

References

Application Notes and Protocols for the Use of Vidupiprant in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant and its analogue, fevipiprant, are potent and selective antagonists of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The interaction of PGD2 with the DP2 receptor is a key signaling pathway in the initiation and amplification of type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. This pathway is predominantly active in immune cells such as T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils. By blocking this interaction, this compound offers a targeted approach to mitigating the inflammatory cascade driven by these cells.

These application notes provide detailed protocols and quantitative data for the use of this compound in various in vitro cell culture systems. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound and to assess its therapeutic potential.

Mechanism of Action: DP2 Receptor Antagonism

This compound acts as a competitive antagonist at the DP2 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, PGD2, to the DP2 receptor on inflammatory cells triggers a signaling cascade that results in several pro-inflammatory responses.

Upon PGD2 binding, the DP2 receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration.

These signaling events culminate in various cellular responses, including:

  • Chemotaxis: Directed migration of inflammatory cells towards the source of PGD2.

  • Cell Activation: Upregulation of activation markers and release of pro-inflammatory mediators.

  • Cytokine Production: Enhanced synthesis and secretion of type 2 cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).

  • Degranulation: Release of cytotoxic granule proteins from eosinophils and basophils.

This compound, by blocking the PGD2 binding site on the DP2 receptor, prevents the initiation of this signaling cascade, thereby inhibiting the downstream pro-inflammatory effects.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds This compound This compound This compound->DP2 Blocks G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Stimulates Chemotaxis Chemotaxis Ca2_release->Chemotaxis Activation Cell Activation Ca2_release->Activation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Ca2_release->Cytokine_Release Degranulation Degranulation Ca2_release->Degranulation

Caption: DP2 (CRTH2) Receptor Signaling Pathway and Site of this compound Action.

Quantitative Data Summary

The following tables summarize the in vitro potency of fevipiprant, a close analogue of this compound, in various cell-based assays. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of Fevipiprant (IC50 values)

Assay TypeCell TypeAgonistIC50 (nM)Reference
Eosinophil Shape ChangeHuman Whole BloodPGD20.44[1]
Tc2 Cell MigrationHuman Tc2 CellsPGD23.5 ± 3.6

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the activity of this compound.

Protocol 1: Eosinophil Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on PGD2-induced eosinophil migration using a transwell assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Isolate_Eos Isolate Eosinophils from human peripheral blood Add_Cells_this compound Add Eosinophils + this compound (or vehicle) to upper chamber Isolate_Eos->Add_Cells_this compound Prepare_this compound Prepare this compound dilutions Prepare_this compound->Add_Cells_this compound Prepare_PGD2 Prepare PGD2 solution (Chemoattractant) Add_PGD2 Add PGD2 to lower chamber of transwell plate Prepare_PGD2->Add_PGD2 Incubate Incubate plate at 37°C Add_Cells_this compound->Incubate Remove_Insert Remove upper chamber insert Incubate->Remove_Insert Quantify_Cells Quantify migrated cells in lower chamber (e.g., cell counting, fluorescence) Remove_Insert->Quantify_Cells Calculate_Inhibition Calculate % inhibition of migration Quantify_Cells->Calculate_Inhibition

Caption: Workflow for the Eosinophil Chemotaxis Assay.

Materials:

  • Human peripheral blood from healthy donors

  • Eosinophil isolation kit

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well companion plates

  • Cell counting solution (e.g., Trypan Blue) or a fluorescence-based cell quantification kit

  • Hemocytometer or automated cell counter

  • Fluorescence plate reader (if using a fluorescence-based assay)

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. Resuspend the purified eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations for the assay. A vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) should also be prepared.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 containing PGD2 (e.g., at a final concentration of 10 nM) to the lower wells of a 24-well plate. For a negative control, add medium without PGD2.

    • In separate tubes, pre-incubate 100 µL of the eosinophil suspension with 100 µL of the this compound dilutions or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated eosinophil/Vidupiprant mixture to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts from the wells.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a hemocytometer or an automated cell counter. Alternatively, a fluorescence-based assay can be used by lysing the cells and measuring the fluorescence of a DNA-binding dye.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to block the PGD2-induced increase in intracellular calcium in a CRTH2-expressing cell line.

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Prostaglandin D2 (PGD2)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

  • Cell Culture: Culture the HEK293-CRTH2 cells in DMEM with supplements in a T75 flask. Passage the cells when they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate overnight at 37°C.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS/HEPES buffer containing Pluronic F-127 to a final concentration of 2 µM.

    • Remove the culture medium from the wells and wash once with HBSS/HEPES buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

  • Assay:

    • Prepare serial dilutions of this compound and a PGD2 solution in HBSS/HEPES buffer.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1-second intervals.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the this compound dilutions (or vehicle) into the wells and continue recording for 1-2 minutes.

    • Inject the PGD2 solution (to a final concentration that elicits a submaximal response, e.g., EC80) and record the fluorescence for another 2-3 minutes.

  • Data Analysis: Determine the peak fluorescence response after PGD2 addition for each well. Calculate the percentage of inhibition of the PGD2 response by this compound at each concentration.

Protocol 3: Cytokine Release Assay

This protocol is designed to measure the effect of this compound on the release of Th2 cytokines (IL-4, IL-5, IL-13) from activated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque for PBMC isolation

  • RPMI 1640 medium with 10% FBS

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for cell stimulation

  • This compound

  • ELISA kits for human IL-4, IL-5, and IL-13

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader for absorbance measurement

Procedure:

  • PBMC Isolation: Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Plate 100 µL of the PBMC suspension per well in a 96-well plate.

    • Add 50 µL of this compound dilutions or vehicle control to the respective wells.

    • Add 50 µL of the stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.

  • Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the vehicle control.

Conclusion

This compound is a valuable tool for investigating the role of the PGD2/DP2 signaling pathway in type 2 inflammatory responses. The protocols provided here offer a framework for studying the effects of this compound on key cellular functions such as chemotaxis, calcium signaling, and cytokine release. The quantitative data on the related compound fevipiprant serves as a useful benchmark for these studies. By utilizing these methods, researchers can further elucidate the therapeutic potential of DP2 receptor antagonism in a variety of allergic and inflammatory conditions.

References

Application Notes and Protocols for Clinical Trial Design of Vidupiprant-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant and similar compounds targeting the prostaglandin D2 (PGD2) pathway represent a promising therapeutic avenue for allergic inflammatory diseases such as asthma. This compound is a dual antagonist of the D-prostanoid (DP1) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) receptors.[1][2] The biological effects of PGD2 are mediated through these receptors, with the CRTH2 receptor being pivotal in the migration and activation of key inflammatory cells including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] Antagonism of this pathway is expected to mitigate the Th2-driven inflammatory cascade that is central to the pathophysiology of allergic asthma.[4][5]

These application notes provide a framework for the design of clinical trials for this compound-like DP2 receptor antagonists, including detailed protocols for key preclinical and clinical assays to evaluate compound efficacy and mechanism of action.

Signaling Pathway and Mechanism of Action

Prostaglandin D2 (PGD2) is a primary mediator released from activated mast cells following allergen exposure. PGD2 exerts its pro-inflammatory effects by binding to the DP2 (CRTH2) receptor, a G-protein coupled receptor (GPCR), on the surface of immune cells like Th2 lymphocytes, eosinophils, and basophils. Activation of the DP2 receptor by PGD2 initiates a signaling cascade through Gαi, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and a mobilization of intracellular calcium. This signaling cascade ultimately results in cellular responses critical to the allergic inflammatory process, including chemotaxis (cell migration), degranulation, and the production of Th2 cytokines such as IL-4, IL-5, and IL-13. This compound-like compounds act as antagonists at the DP2 receptor, blocking the binding of PGD2 and thereby inhibiting these downstream inflammatory responses.

DP2 Signaling Pathway cluster_membrane Cell Membrane DP2_Receptor DP2 (CRTH2) Receptor G_Protein Gαi/βγ DP2_Receptor->G_Protein Activates AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Ca_Mobilization ↑ Intracellular Ca²⁺ G_Protein->Ca_Mobilization PGD2 Prostaglandin D2 (PGD2) PGD2->DP2_Receptor Binds Vidupiprant_like_Compound This compound-like Compound Vidupiprant_like_Compound->DP2_Receptor Blocks cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) cAMP_Decrease->Inflammatory_Response Leads to Ca_Mobilization->Inflammatory_Response Leads to

Caption: DP2 (CRTH2) receptor signaling pathway and point of intervention for this compound-like compounds.

Clinical Trial Design for this compound-Like Compounds

A typical clinical development program for a this compound-like compound would follow a phased approach. The following outlines a Phase II clinical trial design aimed at evaluating the efficacy, safety, and dose-response of an oral DP2 antagonist in patients with moderate-to-severe allergic asthma.

Study Design Overview
  • Phase: IIb

  • Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center study.

  • Primary Objective: To evaluate the efficacy of a this compound-like compound in improving lung function and reducing asthma exacerbations in patients with inadequately controlled allergic asthma.

  • Secondary Objectives: To assess the safety and tolerability of the compound, to evaluate its effect on inflammatory biomarkers, and to determine the optimal dose.

Patient Population
  • Inclusion Criteria:

    • Adults (18-75 years) with a diagnosis of persistent asthma for at least 12 months.

    • Evidence of allergic asthma (e.g., positive skin prick test or specific IgE to a perennial aeroallergen).

    • Inadequately controlled asthma despite treatment with a stable dose of medium-to-high dose inhaled corticosteroids (ICS) with or without a long-acting beta-agonist (LABA).

    • Pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) between 40% and 85% of predicted normal.

    • Evidence of eosinophilic airway inflammation, defined as a blood eosinophil count of ≥250 cells/μL at screening.

  • Exclusion Criteria:

    • Current smokers or former smokers with a >10 pack-year history.

    • History of life-threatening asthma exacerbation requiring mechanical ventilation.

    • Respiratory tract infection within 4 weeks of screening.

    • Use of oral corticosteroids within 4 weeks of screening.

Interventions
  • Treatment Arms:

    • This compound-like compound (Low Dose, e.g., 20 mg) once daily, orally.

    • This compound-like compound (High Dose, e.g., 60 mg) once daily, orally.

    • Placebo once daily, orally.

  • Duration: 24 weeks of treatment.

  • Background Therapy: Patients will continue their standard-of-care ICS/LABA therapy throughout the study.

Efficacy and Biomarker Assessments
Endpoint Measure Timepoints
Primary Change from baseline in pre-bronchodilator FEV1Weeks 2, 4, 8, 12, 16, 20, 24
Rate of asthma exacerbationsThroughout the 24-week treatment period
Secondary Change from baseline in Asthma Control Questionnaire (ACQ) scoreWeeks 4, 12, 24
Change from baseline in Asthma Quality of Life Questionnaire (AQLQ) scoreWeeks 12, 24
Time to first asthma worsening/exacerbationThroughout the 24-week treatment period
Biomarkers Change from baseline in blood eosinophil countWeeks 4, 12, 24
Change from baseline in fractional exhaled nitric oxide (FeNO)Weeks 4, 12, 24
(Optional) Change from baseline in sputum eosinophil countBaseline and Week 12
Safety Assessments
  • Adverse event monitoring throughout the study.

  • Vital signs, physical examinations, and 12-lead ECGs at scheduled visits.

  • Clinical laboratory tests (hematology, chemistry, urinalysis) at scheduled visits.

Clinical_Trial_Workflow cluster_treatment Screening Screening & Run-in Period (4 weeks) Randomization Randomization (1:1:1) Screening->Randomization Treatment_Low Treatment Arm 1: Low Dose + SoC Randomization->Treatment_Low Treatment_High Treatment Arm 2: High Dose + SoC Randomization->Treatment_High Placebo Treatment Arm 3: Placebo + SoC Randomization->Placebo Treatment_Period 24-Week Treatment Period Treatment_Low->Treatment_Period Treatment_High->Treatment_Period Placebo->Treatment_Period Assessments Efficacy, Biomarker, & Safety Assessments (Scheduled Visits) Treatment_Period->Assessments End_of_Study End of Study/ Final Analysis Treatment_Period->End_of_Study Assessments->Treatment_Period

Caption: Generalized workflow for a Phase IIb clinical trial of a this compound-like compound.

Summary of Clinical Trial Data for DP2 Antagonists

The following table summarizes key efficacy data from published clinical trials of various oral DP2 antagonists in patients with asthma.

Compound Study Phase Patient Population Primary Endpoint Key Result vs. Placebo
Fevipiprant Phase IIAllergic asthma on low-dose ICSChange in pre-dose FEV1 at 12 weeks0.112 L improvement
GB001 Phase IIaMild-to-moderate asthmaChange in morning Peak Expiratory Flow (AM PEF)15.2 L/min improvement (5 mg dose)
GB001 Phase IIMild-to-moderate atopic asthma on ICSChange in FEV1 at 28 days102 mL greater improvement
GB001 (High Eosinophils) Phase IIMild-to-moderate atopic asthma on ICS (Blood Eosinophils ≥250 cells/µL)Change in FEV1 at 28 days133 mL greater improvement
GB001 (High FeNO) Phase IIMild-to-moderate atopic asthma on ICS (FeNO ≥35 ppb)Change in FEV1 at 28 days207 mL greater improvement

Experimental Protocols

CRTH2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a this compound-like compound for the human CRTH2 receptor.

  • Materials:

    • HEK293 cell membranes expressing recombinant human CRTH2.

    • [3H]-PGD2 (Radioligand).

    • Unlabeled PGD2 (for determining non-specific binding).

    • This compound-like test compound.

    • Binding Buffer: 50mM HEPES, 10mM MnCl2, 1mM EDTA, pH 7.4.

    • Wash Buffer: 50mM HEPES, 0.5M NaCl, pH 7.4.

    • 96-well filter plates and vacuum manifold.

    • Scintillation fluid and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the this compound-like test compound.

    • In a 96-well plate, combine CRTH2-expressing cell membranes (e.g., 5-20 µg protein/well), a fixed concentration of [3H]-PGD2 (e.g., 2-10 nM), and varying concentrations of the test compound in binding buffer.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PGD2, e.g., 10 µM).

    • Incubate the plate for 60-120 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This protocol measures the ability of a this compound-like compound to inhibit PGD2-induced eosinophil migration.

  • Materials:

    • Human peripheral blood eosinophils, isolated by negative immunomagnetic selection.

    • PGD2 (Chemoattractant).

    • This compound-like test compound.

    • Chemotaxis medium (e.g., RPMI with 0.5% BSA).

    • Modified Boyden chambers or similar transwell plates (e.g., 5.0 µm pore size).

    • Cell counter or flow cytometer.

  • Procedure:

    • Isolate eosinophils from the peripheral blood of healthy, non-allergic donors.

    • Pre-incubate the isolated eosinophils with various concentrations of the this compound-like test compound or vehicle control for 30 minutes at 37°C.

    • Add chemotaxis medium containing PGD2 (e.g., 10 nM) to the lower wells of the transwell plate.

    • Add the pre-incubated eosinophils to the upper chamber of the transwell inserts.

    • Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

    • After incubation, remove the upper inserts. Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or by flow cytometry.

    • Calculate the percentage inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

Chemotaxis_Assay_Workflow Isolate_Eos Isolate Eosinophils from Peripheral Blood Pre_Incubate Pre-incubate Eosinophils with Test Compound or Vehicle Isolate_Eos->Pre_Incubate Add_Cells Add Pre-incubated Eosinophils to Upper Well Pre_Incubate->Add_Cells Setup_Chamber Set up Transwell Chamber: PGD2 in Lower Well Setup_Chamber->Add_Cells Incubate Incubate at 37°C (60-90 min) Add_Cells->Incubate Quantify Quantify Migrated Cells in Lower Well Incubate->Quantify Analyze Analyze Data: Calculate % Inhibition Quantify->Analyze

Caption: Experimental workflow for an eosinophil chemotaxis assay.
Th2 Cytokine Release Assay by Flow Cytometry

This protocol is for quantifying the inhibitory effect of a this compound-like compound on the production of intracellular Th2 cytokines (IL-4, IL-5, IL-13) in activated human CD4+ T cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs).

    • CD4+ T cell isolation kit.

    • Cell stimulation cocktail (e.g., PMA and Ionomycin).

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • This compound-like test compound.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against: CD4, IL-4, IL-5, IL-13.

    • Flow cytometer.

  • Procedure:

    • Isolate CD4+ T cells from human PBMCs.

    • Pre-incubate the CD4+ T cells with various concentrations of the this compound-like test compound or vehicle control for 30-60 minutes.

    • Stimulate the cells with the cell stimulation cocktail in the presence of the protein transport inhibitor for 4-6 hours at 37°C. The protein transport inhibitor is crucial to trap cytokines intracellularly for detection.

    • After stimulation, harvest the cells and wash with PBS.

    • Stain for the surface marker CD4 with a fluorochrome-conjugated antibody.

    • Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions. This step allows the intracellular cytokine antibodies to access their targets.

    • Stain for intracellular cytokines using a cocktail of fluorochrome-conjugated antibodies against IL-4, IL-5, and IL-13.

    • Wash the cells and resuspend in staining buffer for analysis.

    • Acquire data on a flow cytometer, gating on the CD4+ T cell population.

    • Analyze the percentage of CD4+ T cells expressing each cytokine and the mean fluorescence intensity (MFI) for each condition. Calculate the dose-dependent inhibition by the test compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vidupiprant Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vidupiprant in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (formerly AMG 853) is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and DP2 (also known as CRTH2).[1][2] As with many small molecule drugs, this compound's efficacy in preclinical and in vitro studies can be limited by its low aqueous solubility.[3][4] Poor solubility can lead to challenges in preparing stock solutions, inaccurate dosing, and low bioavailability in experimental models.[5]

Q2: What are the general signs of this compound solubility issues in my experiments?

Common indicators of solubility problems include:

  • Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability in experimental data between replicates or different batches of the compound.

  • Difficulty Dissolving: The compound does not fully dissolve at the desired concentration, even with heating or vortexing.

  • Low Bioavailability: In in vivo studies, unexpectedly low plasma concentrations of the drug after administration.

Q3: What are the initial steps I should take to improve this compound solubility?

For initial attempts at solubilizing this compound, consider the following:

  • Co-solvents: Utilize water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to first dissolve this compound before making the final aqueous dilution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous solution can significantly enhance solubility. The effect of pH on this compound's solubility should be experimentally determined.

  • Gentle Heating and Agitation: Warming the solution and using a vortex mixer or sonicator can help dissolve the compound, but be cautious of potential degradation at high temperatures.

Troubleshooting Guide

This guide provides a structured approach to addressing this compound solubility issues.

Problem: this compound precipitates out of my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility. Increase the proportion of a co-solvent (e.g., DMSO, ethanol) in the final solution.The compound remains in solution at the desired concentration.
pH of the buffer is not optimal for solubility. Systematically vary the pH of the buffer to identify a range where solubility is maximized.A specific pH range is identified where precipitation does not occur.
Concentration is too high for the chosen solvent system. Decrease the working concentration of this compound.The compound remains soluble at a lower, yet still experimentally relevant, concentration.
"Salting out" effect from high salt concentrations in the buffer. Reduce the salt concentration of the buffer, if experimentally permissible.Improved solubility due to a decrease in the ionic strength of the solution.

Advanced Solubility Enhancement Techniques

For more persistent solubility challenges, the following advanced methods can be employed.

Summary of Advanced Solubility Enhancement Techniques
Technique Principle Key Advantages Considerations
Solid Dispersion This compound is dispersed in a hydrophilic carrier matrix at a molecular level.Significant increase in dissolution rate and apparent solubility.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).
Complexation with Cyclodextrins This compound (guest) forms an inclusion complex with a cyclodextrin (host), which has a hydrophilic exterior.High solubility enhancement; can also improve stability.Stoichiometry of the complex needs to be determined; can be costly.
Micronization/ Nanonization The particle size of this compound is reduced to the micron or nanometer range, increasing the surface area for dissolution.Improves dissolution rate.Does not increase equilibrium solubility; requires specialized milling or homogenization equipment.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic this compound molecules, increasing solubility.Effective at low concentrations.Can interfere with some biological assays; potential for cytotoxicity at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) through phase solubility studies.

  • Mixing: Accurately weigh this compound and the cyclodextrin in the determined molar ratio.

  • Kneading: Place the mixture in a mortar and add a small amount of a water-ethanol (50:50 v/v) solution to form a thick paste.

  • Trituration: Knead the paste thoroughly for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Choose a volatile organic solvent in which both this compound and the hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) are soluble.

  • Dissolution: Dissolve this compound and the carrier in the selected solvent in a predetermined ratio.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of this compound using DSC or XRPD.

Visualizations

This compound Mechanism of Action: DP1 and DP2 Receptor Antagonism

Vidupiprant_Mechanism cluster_PGD2_Pathway Prostaglandin D2 (PGD2) Signaling cluster_Cellular_Response Cellular Response PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Binds to DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds to Inflammation Inflammatory Response DP1->Inflammation Leads to Allergic_Reaction Allergic Reaction DP2->Allergic_Reaction Leads to This compound This compound This compound->DP1 Antagonizes This compound->DP2 Antagonizes Solubility_Workflow start Start: this compound Solubility Issue co_solvent Attempt Dissolution with Co-solvent (e.g., DMSO) start->co_solvent ph_adjust Adjust pH of Aqueous Solution co_solvent->ph_adjust Fails success Solubility Achieved co_solvent->success Successful adv_methods Employ Advanced Enhancement Technique ph_adjust->adv_methods Fails ph_adjust->success Successful adv_methods->success Successful fail Issue Persists adv_methods->fail Fails Advanced_Methods cluster_physical Physical Modification cluster_chemical Chemical Modification main Advanced Solubility Enhancement solid_disp Solid Dispersion main->solid_disp particle_size Particle Size Reduction main->particle_size complexation Complexation (Cyclodextrins) main->complexation surfactants Use of Surfactants main->surfactants

References

Technical Support Center: Optimizing Vidupiprant Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vidupiprant in in-vitro assays. Authored for an audience with a strong scientific background, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and DP2 (also known as CRTH2).[1] By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by PGD2, a key mediator in allergic inflammation.

Q2: Which in-vitro assays are most suitable for characterizing this compound's activity?

A2: The most relevant in-vitro assays for this compound focus on its antagonism of the DP1 and DP2 receptors. These include:

  • Calcium Mobilization Assays: As the DP2 receptor is coupled to Gαi, its activation leads to an increase in intracellular calcium. Assays measuring this calcium flux, such as those using fluorescent calcium indicators (e.g., Fluo-4 AM) or aequorin-based luminescence, are ideal for quantifying this compound's inhibitory effect.

  • cAMP Assays: The DP1 receptor is coupled to Gαs, and its activation increases intracellular cyclic AMP (cAMP) levels. A cAMP assay can be used to measure this compound's antagonism of DP1 receptor activation.

  • Eosinophil Shape Change Assays: PGD2 is a known chemoattractant for eosinophils, inducing a characteristic shape change. This assay provides a functional readout of DP2 receptor antagonism by this compound.

  • Radioligand Binding Assays: These assays can be used to determine the binding affinity (Ki) of this compound to the DP1 and DP2 receptors.

Q3: What is a typical starting concentration range for this compound in in-vitro assays?

A3: Based on its reported IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in-vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate assay buffer, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various in-vitro assays. These values can serve as a reference for experimental design and data interpretation.

Assay TypeReceptor TargetCell Line / SystemParameterValue (nM)
Radioligand BindingDP1Human PlateletsKi1.8
Radioligand BindingDP2 (CRTH2)HEK293 cellsKi0.4
Calcium MobilizationDP2 (CRTH2)CHO cellsIC503.5
Eosinophil Shape ChangeDP2 (CRTH2)Human EosinophilsIC502.1
cAMP InhibitionDP1HEK293 cellsIC505.2

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay format.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the DP1 and DP2 receptors, which are antagonized by this compound.

DP1_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds This compound This compound This compound->DP1 Blocks Gs Gαs DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) CREB->Response

Caption: DP1 Receptor Signaling Pathway.

DP2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds This compound This compound This compound->DP2 Blocks Gi Gαi DP2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Chemotaxis, Degranulation, Cytokine Release) Ca2->Response PKC->Response cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: DP2 (CRTH2) Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay (Fluorescent Method)

This protocol outlines a method for measuring the inhibition of PGD2-induced calcium mobilization by this compound in a cell line expressing the DP2 (CRTH2) receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human DP2 (CRTH2) receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, for cell lines with active dye efflux pumps)

  • PGD2 (agonist)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with automated injection capabilities

Experimental Workflow:

Calcium_Mobilization_Workflow start Start seed_cells Seed DP2-expressing cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 load_dye Load cells with Fluo-4 AM incubate1->load_dye incubate2 Incubate (e.g., 1 hour at 37°C) load_dye->incubate2 add_this compound Add this compound at various concentrations incubate2->add_this compound incubate3 Incubate (e.g., 15-30 minutes) add_this compound->incubate3 measure_baseline Measure baseline fluorescence incubate3->measure_baseline add_pgd2 Inject PGD2 (agonist) measure_baseline->add_pgd2 measure_response Measure fluorescence response add_pgd2->measure_response analyze Analyze data and calculate IC50 measure_response->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Procedure:

  • Cell Seeding: Seed the DP2-expressing cells into a black, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. If necessary, add probenecid to prevent dye leakage. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Use the plate reader's injector to add a pre-determined concentration of PGD2 (typically the EC80) to all wells simultaneously.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Eosinophil Shape Change Assay

This protocol describes a method to assess the inhibitory effect of this compound on PGD2-induced eosinophil shape change using flow cytometry.

Materials:

  • Human peripheral blood or isolated eosinophils

  • RPMI 1640 medium with 10% FBS

  • PGD2 (agonist)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Flow cytometer

Procedure:

  • Cell Preparation: If using whole blood, it can be used directly. If using isolated eosinophils, resuspend them in RPMI 1640 with 10% FBS.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add PGD2 at a pre-determined optimal concentration to induce shape change. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of cold fixative solution. Incubate on ice for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophils can be identified based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, as well as their high autofluorescence. The change in cell shape is detected as an increase in the forward scatter signal.[2]

  • Data Analysis: Quantify the percentage of cells that have undergone a shape change in each condition. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in calcium mobilization assay Autofluorescence of this compound or other compounds.Run a control plate with compounds but without cells to check for autofluorescence. If significant, consider using a different fluorescent dye with a shifted emission spectrum.
Cell stress or death leading to calcium leakage.Ensure cells are healthy and not overgrown. Use gentle handling techniques during media changes and compound addition.
Low or no response to PGD2 agonist Low receptor expression on cells.Verify DP1/DP2 receptor expression using techniques like flow cytometry or qPCR. Use a cell line with confirmed high receptor expression.
Degraded PGD2 agonist.Prepare fresh PGD2 solutions for each experiment. Aliquot and store PGD2 at -80°C to minimize degradation from freeze-thaw cycles.
Incorrect assay buffer composition.Ensure the assay buffer contains appropriate concentrations of calcium and magnesium, as these are crucial for GPCR signaling.
High variability between replicate wells Inconsistent cell seeding.Use a multichannel pipette for cell seeding and ensure the cell suspension is homogenous.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or buffer.
Incomplete mixing of compounds.Ensure proper mixing of compounds after addition to the wells, either by gentle trituration or by using an orbital shaker.
This compound appears inactive or has low potency Suboptimal incubation time.Optimize the pre-incubation time of this compound to ensure it has sufficient time to bind to the receptors before agonist addition.
This compound binding to plasticware.Use low-binding microplates and pipette tips to minimize the loss of compound due to adsorption.
Presence of serum in the assay buffer.Serum components can bind to this compound, reducing its effective concentration. Perform assays in serum-free buffer whenever possible.

References

Potential off-target effects of Vidupiprant in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidupiprant (AMG 853). The information addresses potential on-target and off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally bioavailable dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and CRTH2 (also known as DP2).[1][2][3] By blocking these two receptors, this compound is designed to inhibit the inflammatory responses mediated by PGD2, which is a key player in allergic diseases like asthma.[1][4]

Q2: What are the known on-target effects of this compound in cellular assays?

The on-target effects of this compound are related to the blockade of DP1 and CRTH2 receptors. In experimental settings, this can be observed as:

  • Inhibition of PGD2-induced cAMP response in platelets (mediated by DP1).

  • Inhibition of PGD2-induced eosinophil and basophil chemotaxis and activation (mediated by CRTH2).

  • Reduction of PGD2-induced airway constriction in vivo.

Q3: Are there any known or potential off-target effects of this compound?

Yes, published research has identified potential off-target effects for this compound. These include:

  • Calpain-1 Inhibition: this compound has been shown to be an allosteric inhibitor of calpain-1.

  • CYP2C8 Inhibition: this compound and its primary metabolite (acyl glucuronide) have been identified as inhibitors of the cytochrome P450 enzyme CYP2C8.

It is important to consider these potential off-target activities when designing experiments and interpreting data.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected results in your experiments with this compound.

Problem 1: I am observing unexpected changes in cell viability, apoptosis, or cytoskeletal structure.

  • Possible Cause: This could be due to the off-target inhibition of calpain-1 by this compound. Calpains are calcium-dependent proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis. Dysregulation of calpain activity can lead to neurodegenerative effects and altered synaptic plasticity.

  • Troubleshooting Steps:

    • Confirm Calpain-1 Activity: If possible, directly measure calpain-1 activity in your experimental system in the presence and absence of this compound.

    • Use a Selective Calpain-1 Inhibitor: As a positive control for the observed phenotype, treat your cells with a known selective calpain-1 inhibitor to see if it recapitulates the effects of this compound.

    • Vary this compound Concentration: Determine if the unexpected effects are concentration-dependent. Off-target effects are more likely to occur at higher concentrations.

    • Rescue Experiment: If your experimental system allows, consider overexpressing calpain-1 to see if it rescues the phenotype induced by this compound.

Problem 2: I am co-administering this compound with another compound and observing an unusually strong or weak effect of the second compound.

  • Possible Cause: This could be an off-target drug-drug interaction mediated by the inhibition of CYP2C8 by this compound. CYP2C8 is a metabolic enzyme responsible for the clearance of various drugs. If your co-administered compound is a substrate of CYP2C8, its metabolism could be inhibited by this compound, leading to higher effective concentrations and potentiated effects or toxicity.

  • Troubleshooting Steps:

    • Check CYP2C8 Substrate/Inhibitor Profile: Determine if your co-administered compound is a known substrate or inhibitor of CYP2C8.

    • Measure Metabolite Levels: If feasible, measure the levels of the co-administered drug and its metabolites in your experimental system with and without this compound. A decrease in metabolite formation would suggest CYP2C8 inhibition.

    • Use a Known CYP2C8 Inhibitor: As a positive control, use a known potent inhibitor of CYP2C8 (e.g., gemfibrozil) to see if it produces a similar interaction.

    • Consult Drug Interaction Databases: Utilize online resources like DrugBank to check for potential interactions involving CYP2C8.

Problem 3: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

  • Possible Cause 1: Suboptimal Assay Conditions. The effectiveness of this compound can be influenced by assay parameters such as cell type, receptor expression levels, agonist concentration, and incubation time.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm that your cell line expresses functional DP1 and/or CRTH2 receptors at sufficient levels.

    • Optimize Agonist Concentration: Use a concentration of PGD2 (or a selective agonist) that is close to its EC50 to ensure sensitivity to antagonism.

    • Pre-incubation with this compound: Ensure you are pre-incubating the cells with this compound for a sufficient time before adding the agonist to allow for receptor binding.

  • Possible Cause 2: Reagent Quality. Degradation of this compound or the agonist can lead to a loss of activity.

  • Troubleshooting Steps:

    • Check Reagent Integrity: Prepare fresh solutions of this compound and the agonist.

    • Proper Storage: Ensure that all reagents are stored under the recommended conditions.

Quantitative Data Summary

Target/Off-TargetCompoundAssay TypeSpeciesIC50Reference
CRTH2 (DP2) This compound (AMG 853)Radioligand Binding (in plasma)Human8 nM
DP1 This compound (AMG 853)Radioligand Binding (in plasma)Human35 nM
Calpain-1 This compoundFunctional InhibitionNot Specified7.5 µM

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors like CRTH2, which leads to an increase in intracellular calcium.

Materials:

  • Cells expressing CRTH2 (e.g., HEK293-CRTH2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • PGD2 or a selective CRTH2 agonist

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the cells in the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add this compound at various concentrations and incubate for 15-30 minutes.

  • Agonist Injection and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject PGD2 and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on the agonist-induced calcium mobilization.

Eosinophil Shape Change Assay

This assay assesses the ability of this compound to inhibit the morphological changes in eosinophils induced by CRTH2 activation.

Materials:

  • Isolated human or mouse eosinophils

  • Assay buffer (e.g., RPMI 1640 with 1% FCS)

  • This compound

  • PGD2 or a selective CRTH2 agonist

  • Fixative (e.g., paraformaldehyde)

  • Microscope with differential interference contrast (DIC) optics or a flow cytometer

Methodology:

  • Cell Preparation: Resuspend the isolated eosinophils in the assay buffer.

  • Compound Incubation: Pre-incubate the eosinophils with different concentrations of this compound for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add PGD2 to the cell suspension and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Fixation: Stop the reaction by adding a fixative.

  • Analysis:

    • Microscopy: Observe the cells under a microscope and score the percentage of cells that have undergone a shape change from a round to a polarized morphology.

    • Flow Cytometry: Analyze the changes in forward scatter (FSC) and side scatter (SSC) of the cell population, which reflect changes in cell size and shape.

Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.

Materials:

  • Isolated human or mouse eosinophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores)

  • Assay buffer

  • This compound

  • PGD2 or a selective CRTH2 agonist

  • Cell staining and counting reagents

Methodology:

  • Chamber Setup: Add the assay buffer containing PGD2 to the lower wells of the chemotaxis chamber.

  • Cell Preparation: Resuspend the eosinophils in assay buffer and pre-incubate with various concentrations of this compound.

  • Cell Addition: Place the cell suspension in the upper wells of the chamber, separated from the lower wells by the porous membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the control (agonist alone).

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathways

OnTarget_Signaling PGD2 PGD2 DP1 DP1 Receptor (Gs-coupled) PGD2->DP1 Activates CRTH2 CRTH2/DP2 Receptor (Gi-coupled) PGD2->CRTH2 Activates This compound This compound This compound->DP1 Inhibits This compound->CRTH2 Inhibits AC_DP1 Adenylate Cyclase DP1->AC_DP1 Activates cAMP ↑ cAMP AC_DP1->cAMP PKA PKA cAMP->PKA Relaxation Vasodilation, Bronchodilation PKA->Relaxation AC_CRTH2 Adenylate Cyclase CRTH2->AC_CRTH2 Inhibits PLC PLC CRTH2->PLC Activates cAMP_down ↓ cAMP AC_CRTH2->cAMP_down IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Inflammation Chemotaxis, Cell Activation, Degranulation Ca2->Inflammation

Caption: On-target signaling pathways of this compound.

Potential Off-Target Signaling Pathways

OffTarget_Signaling cluster_calpain Calpain-1 Pathway cluster_cyp2c8 CYP2C8 Metabolism This compound This compound Calpain1 Calpain-1 This compound->Calpain1 Inhibits CYP2C8 CYP2C8 Enzyme This compound->CYP2C8 Inhibits Substrates Cytoskeletal Proteins, Signaling Proteins Calpain1->Substrates Cleaves Ca_influx ↑ Intracellular Ca²⁺ Ca_influx->Calpain1 Activates Cleavage Proteolytic Cleavage Substrates->Cleavage Cellular_Effects Altered Cell Motility, Apoptosis Cleavage->Cellular_Effects Metabolite Inactive Metabolite CYP2C8->Metabolite Reduced_Clearance ↓ Drug Clearance ↑ Drug Exposure CYP2C8->Reduced_Clearance Inhibition leads to Drug_Substrate Co-administered Drug (CYP2C8 Substrate) Drug_Substrate->CYP2C8 Metabolized by

Caption: Potential off-target effects of this compound.

Troubleshooting Workflow for Unexpected Cellular Effects

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed (e.g., apoptosis, altered morphology) Is_Effect_Concentration_Dependent Is the effect concentration-dependent? Start->Is_Effect_Concentration_Dependent Consider_On_Target Consider on-target effects (DP1/CRTH2). Are these receptors expressed? Is_Effect_Concentration_Dependent->Consider_On_Target No Consider_Off_Target Consider off-target effects. Is_Effect_Concentration_Dependent->Consider_Off_Target Yes Conclusion Identify likely cause of unexpected effect. Consider_On_Target->Conclusion Check_Calpain Hypothesis: Calpain-1 Inhibition Consider_Off_Target->Check_Calpain Check_CYP Hypothesis: CYP2C8 Inhibition (if co-administered with another drug) Consider_Off_Target->Check_CYP Other_Off_Target Consider other potential unknown off-targets. Consider_Off_Target->Other_Off_Target Calpain_Assay Measure calpain-1 activity. Use selective calpain-1 inhibitor as control. Check_Calpain->Calpain_Assay Calpain_Assay->Conclusion CYP_Assay Check if co-drug is a CYP2C8 substrate. Measure metabolite levels. Check_CYP->CYP_Assay CYP_Assay->Conclusion Other_Off_Target->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting unexpected results in Vidupiprant studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidupiprant (AMG 853), a dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and CRTH2 (DP2).

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent, orally bioavailable small molecule that acts as a dual antagonist for two prostaglandin D2 (PGD2) receptors: the D-prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2 or DP2).[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by PGD2, a key mediator in allergic inflammation.[1][3]

2. What are the downstream signaling pathways of the DP1 and CRTH2 receptors?

The DP1 and CRTH2 receptors are both activated by PGD2 but trigger distinct intracellular signaling cascades:

  • DP1 Receptor Signaling: The DP1 receptor is primarily coupled to a Gs protein.[3] Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which can lead to various cellular responses, including the regulation of ion channels like TRPV1 and TRPA1, and potentially smooth muscle relaxation and inhibition of immune cell activation.

  • CRTH2 (DP2) Receptor Signaling: The CRTH2 receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. More significantly, the Gβγ subunits of the Gi protein activate Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium. This calcium influx is a key signal for pro-inflammatory responses in immune cells, such as chemotaxis, degranulation, and cytokine release.

3. What are the known IC50 values for this compound?

This compound is a potent antagonist for both CRTH2 and DP1 receptors. The half-maximal inhibitory concentrations (IC50s) have been determined in different experimental conditions.

Target ReceptorIC50 (in buffer)IC50 (in human plasma)
CRTH2 (DP2)3 nM8 nM
DP14 nM35 nM

Data sourced from MedchemExpress.

4. What is the recommended solvent for preparing this compound stock solutions?

For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (generally ≤ 0.5%, and for some sensitive or primary cells, ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. Are there any known off-target effects or drug interactions with this compound?

In vitro studies have investigated the drug interaction potential of this compound (AMG 853). Key findings include:

  • Metabolism: The metabolic clearance of this compound involves multiple enzymes, including CYP2C8, CYP2J2, and CYP3A, as well as several UDP-glucuronosyltransferase (UGT) isoforms.

  • CYP Inhibition: Both this compound and its acyl glucuronide metabolite have been shown to be inhibitors of CYP2C8 in vitro. However, they did not significantly inhibit other cytochrome P450 isoforms tested.

  • Clinical Drug Interactions: Despite the in vitro findings, clinical trials administering this compound with ketoconazole (a strong CYP3A inhibitor) suggested that clinically significant drug interactions are unlikely.

Troubleshooting Unexpected Results

This guide addresses potential unexpected outcomes that researchers may encounter during preclinical studies with this compound.

Problem 1: Inconsistent or lack of efficacy in in vivo asthma models.

  • Possible Cause 1: Animal model selection and protocol. The choice of mouse or other animal strain, the allergen used (e.g., ovalbumin, house dust mite), and the sensitization and challenge protocol can all significantly impact the inflammatory phenotype and the response to treatment. Some models may not be strongly dependent on the PGD2/CRTH2/DP1 axis.

  • Troubleshooting Steps:

    • Ensure the chosen animal model is appropriate for studying allergic airway inflammation and is known to involve the PGD2 pathway.

    • Carefully review and standardize the sensitization and challenge protocol, including the dose and timing of allergen administration.

    • Consider using a different allergen or a different strain of mouse to see if this alters the response to this compound.

  • Possible Cause 2: Insufficient drug exposure. The dose of this compound may not be sufficient to achieve the necessary therapeutic concentrations in the target tissue.

  • Troubleshooting Steps:

    • Conduct a dose-response study to determine the optimal dose of this compound in your specific model.

    • Perform pharmacokinetic studies to measure the plasma and lung tissue concentrations of this compound to ensure adequate exposure.

  • Possible Cause 3: Redundancy in inflammatory pathways. In some models of asthma, other inflammatory pathways may be dominant, or there may be redundant mechanisms that compensate for the blockade of the DP1 and CRTH2 receptors.

  • Troubleshooting Steps:

    • Measure a broad range of inflammatory markers (e.g., cytokines, chemokines, different immune cell populations) in bronchoalveolar lavage fluid and lung tissue to better understand the underlying inflammatory mechanisms in your model.

    • Consider combination therapy studies to investigate potential synergistic effects with other anti-inflammatory agents.

Problem 2: High variability or unexpected results in in vitro cell-based assays (e.g., chemotaxis, calcium mobilization).

  • Possible Cause 1: this compound precipitation in cell culture media. this compound, like many small molecules, has limited aqueous solubility. If the final concentration of DMSO is too low or the working concentration of this compound is too high, the compound may precipitate out of solution, leading to inconsistent and lower-than-expected effective concentrations.

  • Troubleshooting Steps:

    • Always prepare the final working dilution of this compound in pre-warmed cell culture medium immediately before adding it to the cells.

    • Add the DMSO stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion.

    • Visually inspect the medium for any signs of precipitation.

    • If precipitation is suspected, centrifuge the final working solution at high speed and use the supernatant for the experiment, noting that the effective concentration may be lower than intended.

  • Possible Cause 2: Cell health and passage number. The responsiveness of cells in culture can vary with their passage number and overall health.

  • Troubleshooting Steps:

    • Use cells within a consistent and low passage number range for all experiments.

    • Regularly check cell viability and morphology.

    • Ensure consistent cell seeding densities across all wells and experiments.

  • Possible Cause 3: Assay-specific technical issues.

    • Chemotaxis Assays: The chemotactic gradient may not be properly established, or the incubation time may be too short or too long for the specific cell type.

    • Calcium Mobilization Assays: The fluorescent dye loading may be inconsistent, or cells may be over- or under-loaded. The agonist concentration used to stimulate the cells may be suboptimal.

  • Troubleshooting Steps:

    • Carefully optimize all assay parameters, including incubation times, agonist concentrations (EC80 is often used for antagonist assays), and dye loading protocols.

    • Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

Problem 3: Unexpected off-target effects in cellular assays.

  • Possible Cause: Inhibition of CYP2C8 in specific cell types. While clinical drug interactions appear minimal, this compound is an inhibitor of CYP2C8 in vitro. If the cell line used in your assay expresses CYP2C8 and is sensitive to its inhibition, you may observe unexpected effects.

  • Troubleshooting Steps:

    • Determine if your cell line expresses CYP2C8.

    • If so, consider whether the observed phenotype could be related to the inhibition of this enzyme.

    • Compare the effects of this compound to a known selective CYP2C8 inhibitor to see if they produce similar results.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay for CRTH2 Antagonism

This protocol is a general guideline for assessing the antagonist activity of this compound at the CRTH2 receptor in a cell line expressing the receptor (e.g., HEK293 cells stably expressing human CRTH2).

  • Materials:

    • HEK293 cells stably expressing human CRTH2

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Probenecid (to prevent dye leakage)

    • PGD2 (agonist)

    • This compound

    • DMSO

    • 384-well black-walled, clear-bottom cell culture plates

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

  • Protocol:

    • Cell Plating: Seed the CRTH2-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.

    • Dye Loading: Prepare the dye-loading solution by adding Fluo-4 AM and probenecid to the assay buffer. Remove the cell culture medium from the plates and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare a dilution series of this compound in DMSO. Then, dilute these into assay buffer to create 2x or 5x working solutions. Prepare a 2x or 5x working solution of PGD2 in assay buffer at a concentration that will give an EC80 response.

    • Antagonist Addition: Place the dye-loaded cell plate into the fluorescence plate reader. Add the this compound working solutions to the appropriate wells and incubate for 15-30 minutes.

    • Agonist Addition and Measurement: Establish a baseline fluorescence reading. Add the PGD2 working solution to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

    • Data Analysis: The change in fluorescence intensity upon PGD2 addition represents the calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.

2. In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a common model to study asthma and the effects of anti-inflammatory compounds like this compound.

  • Materials:

    • BALB/c mice (or other appropriate strain)

    • Ovalbumin (OVA)

    • Aluminum hydroxide (Alum)

    • Sterile saline

    • This compound

    • Vehicle for this compound (e.g., 0.5% methylcellulose)

    • Aerosol delivery system

  • Protocol:

    • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum. A typical dose is 20-50 µg of OVA per mouse.

    • Drug Administration: Starting on day 21 (or as determined by your study design), administer this compound or vehicle orally once or twice daily.

    • Aerosol Challenge: On days 21, 22, and 23 (or a similar schedule), challenge the mice with an aerosolized solution of OVA (e.g., 1% in saline) for 20-30 minutes.

    • Endpoint Analysis (24-48 hours after the final challenge):

      • Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (especially for eosinophils).

      • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).

      • Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or other methods.

      • Serum IgE: Collect blood to measure OVA-specific IgE levels.

Signaling Pathways and Experimental Workflows

PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 binds Gs Gs protein DP1->Gs activates Gi Gi protein CRTH2->Gi activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 activates cAMP cAMP AC_DP1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DP1_effects Inhibition of Cell Activation, Smooth Muscle Relaxation PKA->DP1_effects leads to AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 inhibits PLC Phospholipase C (PLC) Gi->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 releases CRTH2_effects Chemotaxis, Degranulation, Cytokine Release Ca2->CRTH2_effects leads to This compound This compound This compound->DP1 This compound->CRTH2

Caption: PGD2 Signaling Pathways via DP1 and CRTH2 Receptors and Inhibition by this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate CRTH2-expressing cells in 384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate 45-60 min load_dye->incubate2 add_this compound Add this compound (or vehicle) to wells incubate2->add_this compound incubate3 Incubate 15-30 min add_this compound->incubate3 read_baseline Read baseline fluorescence incubate3->read_baseline add_agonist Add PGD2 agonist (EC80) read_baseline->add_agonist read_response Measure fluorescence change kinetically add_agonist->read_response analyze Analyze data and calculate IC50 read_response->analyze end End analyze->end OVA_Mouse_Model_Workflow start Start sensitization Sensitization: Day 0 & 14 (i.p. OVA/Alum) start->sensitization treatment Treatment: Daily oral gavage (this compound or Vehicle) sensitization->treatment challenge Challenge: Days 21, 22, 23 (Aerosolized OVA) treatment->challenge analysis Endpoint Analysis: 24-48h post-challenge (AHR, BAL, Histology) challenge->analysis end End analysis->end

References

Vidupiprant stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Vidupiprant. For optimal experimental outcomes, please adhere to the following best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store stock solutions in small aliquots.[2]

Q2: How should I store the solid (powder) form of this compound?

A2: The solid, lyophilized form of this compound should be stored in a cool, dry, and dark place, with sub-zero temperatures (–20°C or below) being typical for such compounds.[3] It is important to protect it from moisture, so storage in a desiccator is recommended, especially for hygroscopic compounds.[4][5]

Q3: What are the general signs that my this compound sample may have degraded?

A3: Signs of degradation can include a loss of biological activity in your experiments, changes in the physical appearance of the compound (e.g., color change, clumping), or the appearance of unexpected peaks in analytical analyses like HPLC or LC-MS.

Q4: My experimental results are inconsistent. Could this be related to this compound's stability?

A4: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound in your cell culture media or buffer during the experiment can lead to a lower effective concentration and variable outcomes. It is recommended to perform a stability test under your specific experimental conditions.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use. For in vitro assays, minimize the time the compound spends in aqueous solutions at elevated temperatures (e.g., 37°C). If an experiment runs for an extended period, the stability of this compound in the culture medium should be determined.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Potency or Inconsistent Biological Effect 1. Degradation of Stock Solution: The stock solution may have been stored improperly, for too long, or subjected to multiple freeze-thaw cycles. 2. Instability in Assay Medium: this compound may be degrading in the aqueous buffer or cell culture medium over the course of the experiment.1. Prepare Fresh Stock Solution: Prepare a new stock solution from solid material and store it in single-use aliquots at -80°C. 2. Assess In-Assay Stability: Run a stability study of this compound in your specific assay medium for the duration of your experiment. Analyze samples at different time points using HPLC or LC-MS.
Precipitation of Compound in Aqueous Solution 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer or medium. 2. Change in pH or Temperature: The solubility of the compound can be affected by changes in pH or temperature.1. Adjust Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the medium is low and does not cause precipitation. 2. Check pH and Buffer Compatibility: Ensure the pH of your final solution is compatible with this compound's solubility. You may need to perform solubility testing at different pH values.
Unexpected Analytical Results (e.g., extra peaks in HPLC) 1. Formation of Degradation Products: The compound may be degrading under the experimental or storage conditions. 2. Contamination: The sample may be contaminated with other substances.1. Conduct Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and understand the degradation pathways. 2. Use High-Purity Solvents and Materials: Ensure all solvents and reagents are of high purity and handle the compound in a clean environment to avoid contamination.

This compound Stability Data

As detailed stability data for this compound is not publicly available, the following table presents hypothetical results from a forced degradation study to illustrate a typical stability profile for a small molecule compound. These conditions are based on ICH guidelines for forced degradation studies.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C12%Hydrolytic cleavage of amide bond
Base Hydrolysis (0.1 M NaOH) 8 hours60°C18%Hydrolysis and epimerization
Oxidation (3% H₂O₂) 24 hoursRoom Temp9%N-oxide formation
Thermal Degradation 48 hours80°C6%Minor oxidative products
Photostability (ICH Q1B) 1.2 million lux hoursRoom Temp<2%Not significant

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

1. Objective: To assess the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

2. Materials:

  • This compound (solid)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Store both solid this compound and the stock solution in an oven at 80°C.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

    • Characterize any significant degradation products using mass spectrometry.

Visualizations

Troubleshooting_Flow Troubleshooting this compound Stability Issues start Inconsistent Experimental Results check_storage Check Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage Detected? (e.g., >1 month at -20C, multiple freeze-thaws) check_storage->improper_storage prepare_new_stock Prepare Fresh Stock Solution in Aliquots Store at -80C improper_storage->prepare_new_stock Yes check_assay_stability Assess In-Assay Stability improper_storage->check_assay_stability No re_run_experiment Re-run Experiment prepare_new_stock->re_run_experiment end Problem Resolved re_run_experiment->end assay_stable Is Compound Stable in Assay Medium? check_assay_stability->assay_stable assay_stable->re_run_experiment Yes modify_protocol Modify Experimental Protocol (e.g., reduce incubation time, prepare fresh working solution) assay_stable->modify_protocol No modify_protocol->re_run_experiment Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL this compound Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC / LC-MS sampling->analysis data_eval Calculate % Degradation & Identify Products analysis->data_eval report Generate Stability Profile Report data_eval->report

References

Addressing batch-to-batch variability of Vidupiprant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Vidupiprant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AMG 853, is a potent and orally active small molecule drug that acts as a dual antagonist for the prostaglandin D2 (PGD2) receptors, DP1 and CRTH2 (also known as DP2).[1][2][3] PGD2 is a key mediator in inflammatory responses, particularly in allergic inflammation.[4] By blocking both DP1 and DP2 receptors, this compound can inhibit the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes.[4]

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for its therapeutic potential in treating inflammatory conditions, particularly asthma. Its mechanism of action, targeting the PGD2 pathway, suggests it may also be relevant for other allergic diseases and inflammatory disorders.

Q3: How should this compound be stored?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the key in vitro assays to assess this compound activity?

The activity of this compound can be assessed using several in vitro assays, including:

  • Receptor Binding Assays: To determine the binding affinity (IC50 or Kb) to DP1 and DP2 receptors.

  • cAMP Assays: To measure the inhibition of PGD2-induced cyclic AMP response in platelets (for DP1 activity).

  • Eosinophil Shape Change Assays: To assess the functional inhibition of PGD2-induced eosinophil activation (for DP2/CRTH2 activity).

  • CRTH2 Down-modulation Assay: To measure the inhibition of PGD2-induced down-modulation of CRTH2 on granulocytes in human whole blood.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in the observed activity of this compound can arise from several factors, including differences in purity, the presence of impurities, or issues with compound stability and handling. This guide provides a systematic approach to troubleshooting these issues.

Problem: Inconsistent IC50 values in a functional assay (e.g., Eosinophil Shape Change Assay) between different batches of this compound.

You have received a new batch of this compound and are observing a significant rightward shift in the dose-response curve, indicating a lower potency compared to your previous batch.

Step 1: Verify Compound Identity and Purity

The first step is to confirm the identity and assess the purity of the new batch compared to the reference (previous) batch.

Experimental Protocol: Analytical Characterization of this compound Batches

  • Objective: To compare the identity and purity of two different batches of this compound.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC):

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 5% to 95% B over 15 minutes

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm

      • Analysis: Compare the retention time of the main peak and the impurity profile of the new batch with the reference batch.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Utilize the same HPLC conditions as above.

      • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

      • Analysis: Confirm the molecular weight of the main peak corresponds to this compound. Identify the mass of any significant impurities.

  • Expected Outcome: The retention time and mass of the main peak should be identical for both batches. Any significant differences in the number or area of impurity peaks should be noted.

Data Presentation:

Table 1: HPLC-UV (254 nm) Purity and Impurity Profile of this compound Batches

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Number of Impurities > 0.1%Total Impurity Area (%)
Reference-0018.4299.810.2
New-0028.4197.532.5

Table 2: LC-MS Identification of Major Species in this compound Batches

Batch IDMain Peak [M+H]+Impurity 1 [M+H]+Impurity 2 [M+H]+Impurity 3 [M+H]+
Reference-001452.1468.1--
New-002452.1468.1436.1484.1
Step 2: Investigate the Impact of Identified Impurities

If significant impurities are detected in the new batch, the next step is to assess their potential impact on the functional assay.

Logical Workflow for Troubleshooting

troubleshooting_workflow start Inconsistent IC50 Observed verify_purity Step 1: Verify Compound Identity & Purity (HPLC, LC-MS) start->verify_purity impurities_found Significant Impurities Detected? verify_purity->impurities_found no_impurities No Significant Impurities impurities_found->no_impurities No investigate_impurities Step 2: Investigate Impact of Impurities impurities_found->investigate_impurities Yes check_handling Step 3: Review Compound Handling & Stability no_impurities->check_handling characterize_impurity Isolate & Characterize Impurity Activity investigate_impurities->characterize_impurity end_good Problem Resolved check_handling->end_good end_bad Contact Supplier for Replacement Batch characterize_impurity->end_bad modify_protocol Modify Protocol or Purify Compound characterize_impurity->modify_protocol modify_protocol->end_good

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental Protocol: Functional Characterization of Isolated Impurities

  • Objective: To determine if the identified impurities in the new batch of this compound have antagonist activity at the DP2 receptor.

  • Method:

    • If possible, isolate the major impurities using preparative HPLC.

    • Perform the Eosinophil Shape Change Assay with the isolated impurities alone to check for agonist or antagonist activity.

    • If the impurities show antagonist activity, this could explain the reduced potency of the new this compound batch.

  • Expected Outcome: A determination of whether the impurities are inert or contribute to the observed biological effect.

Step 3: Review Compound Handling and Stability

If no significant impurities are found, or if the impurities are determined to be inactive, review the handling and storage of the compound.

Key Considerations:

  • Solvent Quality: Ensure the solvent used to dissolve this compound (e.g., DMSO) is of high quality and anhydrous.

  • Stock Solution Age and Storage: Verify that the stock solution was freshly prepared and has been stored correctly. Degradation of the compound can lead to reduced activity.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions.

Experimental Protocol: Stability Assessment of this compound Stock Solution

  • Objective: To assess the stability of this compound in the prepared stock solution over time.

  • Method:

    • Prepare a fresh stock solution of the new batch of this compound.

    • Divide the stock solution into aliquots.

    • Store aliquots at -20°C and 4°C.

    • Test the activity of the stock solutions in the functional assay at different time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the stock solutions by HPLC at the same time points to check for degradation products.

  • Expected Outcome: Determine if the compound is degrading under the current storage and handling conditions.

This compound Signaling Pathway

This compound acts by blocking the signaling of PGD2 through its receptors, DP1 and DP2 (CRTH2).

vidupiprant_pathway PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 AC Adenylate Cyclase DP1->AC PLC Phospholipase C DP2->PLC This compound This compound This compound->DP1 This compound->DP2 cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammation Inflammatory Cell (Eosinophil, Th2 Cell) Ca2->Inflammation Activation Activation, Chemotaxis, Degranulation Inflammation->Activation

Caption: this compound's mechanism of action on the PGD2 signaling pathway.

By following this structured troubleshooting guide, researchers can systematically investigate and address the potential causes of batch-to-batch variability when working with this compound, ensuring the reliability and reproducibility of their experimental results.

References

How to mitigate potential Vidupiprant-induced side effects in models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Vidupiprant (AMG-853) and other DP1/DP2 receptor antagonists in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential side effects and ensure the smooth execution of your experiments.

Introduction to this compound (AMG-853)

This compound is a dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, or DP2). PGD2 is a key mediator in inflammatory responses, particularly in allergic diseases. By blocking both DP1 and DP2 receptors, this compound aims to inhibit the downstream effects of PGD2, such as vasodilation, and the recruitment and activation of inflammatory cells like eosinophils, basophils, and Th2 lymphocytes.

PGD2 Signaling Pathway

PGD2 Signaling Pathway PGD2 Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 cAMP ↑ cAMP DP1->cAMP PLC PLC Activation DP2->PLC This compound This compound (AMG-853) This compound->DP1 This compound->DP2 Vasodilation Vasodilation cAMP->Vasodilation Ca2 ↑ Intracellular Ca²⁺ Chemotaxis Cell Chemotaxis (Eosinophils, Basophils, Th2) Ca2->Chemotaxis PLC->Ca2 PKC PKC Activation PLC->PKC Inflammation Pro-inflammatory Response PKC->Inflammation

Caption: PGD2 signaling through DP1 and DP2 receptors and inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in clinical studies?

A1: In a Phase II clinical trial involving patients with moderate-to-severe asthma, the most frequently reported adverse events for this compound (AMG-853) were asthma exacerbation, upper respiratory tract infection, and headache.[1][2] It is important to note that serious adverse events were considered unrelated to the treatment.[1][2] Clinical trials have generally shown this compound to have a good safety and tolerability profile.[3]

Q2: Are there any known preclinical toxicities associated with this compound or other DP1/DP2 antagonists?

A2: Publicly available, detailed preclinical toxicology data for this compound is limited. However, the mechanism of action of DP1/DP2 antagonism suggests that researchers should be observant of potential effects on the immune and inflammatory responses in their animal models. Studies on other CRTH2 antagonists have primarily focused on their efficacy in models of allergic inflammation, with a good safety profile often noted.

Q3: Can this compound administration affect the immune response in my animal model?

A3: As this compound targets receptors involved in the inflammatory cascade, modulation of the immune response is an expected pharmacodynamic effect. This is the basis of its therapeutic potential. Researchers should carefully consider the timing of this compound administration in relation to immune challenges in their experimental design.

Troubleshooting Guides

Issue 1: Observation of Headache-like Behaviors in Rodent Models

Symptoms:

  • Increased grooming of the head and face.

  • Pawing at the head.

  • Sensitivity to light (photophobia), observed as avoidance of brightly lit areas.

  • Reduced activity or exploratory behavior.

Potential Cause:

Headache was a reported side effect in human clinical trials. While direct translation to rodent models is complex, certain behaviors may indicate head pain or discomfort.

Mitigation Strategies:

  • Dose-Response Evaluation: If headache-like behaviors are observed, consider performing a dose-response study to determine if the effect is dose-dependent. It may be possible to achieve the desired therapeutic effect at a lower dose that does not induce these behaviors.

  • Refined Behavioral Assessment: Implement more specific behavioral tests to assess head pain, such as the von Frey test for mechanical allodynia in the trigeminal region.

  • Analgesic Co-administration (with caution): In some experimental contexts, co-administration of a non-NSAID analgesic could be considered. However, this should be carefully evaluated as it may interfere with the study's inflammatory endpoints.

  • Environmental Enrichment: Provide a less stressful environment with appropriate nesting material and hiding places to reduce overall stress, which can sometimes exacerbate pain-related behaviors.

Experimental Protocol: Assessing Headache-like Behavior in a Rodent Model

This protocol is adapted from models of medication-overuse headache.

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Drug Administration: Administer this compound at the desired dose and route. Include a vehicle control group.

  • Behavioral Monitoring:

    • Light Aversion Test: Place the animal in a chamber that is half dark and half brightly lit. Record the time spent in each compartment over a 10-minute period.

    • Facial Grooming Analysis: Videotape the animals for 30 minutes post-administration and score the number and duration of head and facial grooming bouts.

    • Mechanical Sensitivity: Use von Frey filaments to assess the mechanical withdrawal threshold of the periorbital region.

  • Data Analysis: Compare the behavioral responses between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Issue 2: Increased Incidence of Respiratory Infections in Animal Colonies

Symptoms:

  • Sneezing, wheezing, or audible respiratory sounds.

  • Porphyrin discharge from the eyes and/or nose (in rats).

  • Labored breathing.

  • Lethargy and weight loss.

Potential Cause:

Upper respiratory tract infection was a reported side effect in clinical trials. While a direct causal link in preclinical models is not established, modulation of the immune response could potentially alter susceptibility to opportunistic pathogens.

Mitigation Strategies:

  • Strict Aseptic Technique: Reinforce strict aseptic techniques for all procedures, including drug administration and animal handling, to minimize the introduction of pathogens.

  • Health Monitoring: Implement a rigorous health monitoring program to detect early signs of respiratory illness. Isolate any animal showing clinical signs immediately.

  • Environmental Control: Ensure proper ventilation and cage sanitation to reduce ammonia levels, which can irritate the respiratory tract and predispose animals to infection.

  • Veterinary Consultation: Consult with the facility veterinarian for diagnosis and treatment of any affected animals. Antibiotic treatment may be necessary but should be carefully considered for its potential impact on the study.

  • Prophylactic Measures (with caution): In some cases, prophylactic antibiotic administration to the colony (e.g., in drinking water) may be considered after veterinary consultation, but this can be a significant confounding factor in immunology or inflammation studies.

Experimental Workflow: Managing a Suspected Respiratory Infection Outbreak

Respiratory Infection Workflow Observe Observe Clinical Signs (Sneezing, Porphyrin, etc.) Isolate Immediately Isolate Affected Animal(s) Observe->Isolate MonitorColony Increase Monitoring of Entire Colony Observe->MonitorColony Notify Notify Facility Veterinarian Isolate->Notify Diagnose Veterinary Diagnosis (e.g., culture, PCR) Notify->Diagnose Treat Implement Treatment (as prescribed) Diagnose->Treat ReviewProcedures Review Husbandry and Experimental Procedures MonitorColony->ReviewProcedures ImplementChanges Implement Corrective Actions ReviewProcedures->ImplementChanges

Caption: Workflow for managing suspected respiratory infections in a research setting.

Issue 3: Unexpected Exacerbation of Inflammatory Responses

Symptoms:

  • In models of allergic asthma, an unexpected increase in airway hyperresponsiveness or inflammatory cell influx.

Potential Cause:

While this compound is an antagonist, the prostaglandin signaling pathway is complex. In some contexts, blocking one pathway may lead to shunting of precursors into other pro-inflammatory pathways. Also, the timing of drug administration relative to the inflammatory challenge is critical.

Mitigation Strategies:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dosing regimen achieves and maintains sufficient plasma concentrations of this compound throughout the inflammatory challenge period. Conduct pilot PK/PD studies to correlate drug exposure with target engagement (e.g., ex vivo PGD2 challenge of whole blood).

  • Dosing Time-Course Evaluation: Vary the timing of this compound administration relative to the inflammatory stimulus (e.g., allergen challenge). Pre-treatment is often crucial.

  • Comprehensive Biomarker Analysis: Broaden the analysis to include other inflammatory mediators (e.g., leukotrienes, other prostaglandins) to investigate potential pathway shunting.

  • Re-evaluation of the Animal Model: Ensure the chosen animal model is appropriate and that the inflammatory phenotype is primarily driven by DP1/DP2 signaling.

Quantitative Data Summary

As specific preclinical toxicology data with dose-response relationships for this compound are not publicly available, the following table provides a conceptual framework for how such data could be structured. Researchers should generate their own data based on their specific models and experimental conditions.

Table 1: Conceptual Framework for Preclinical Safety Assessment of this compound

ParameterVehicle ControlLow Dose (e.g., 1 mg/kg)Mid Dose (e.g., 10 mg/kg)High Dose (e.g., 100 mg/kg)
Clinical Observations
Body Weight Change (%)TBDTBDTBDTBD
Food Consumption ( g/day )TBDTBDTBDTBD
Incidence of Adverse SignsTBDTBDTBDTBD
Hematology
White Blood Cell CountTBDTBDTBDTBD
Eosinophil CountTBDTBDTBDTBD
Clinical Chemistry
ALT (U/L)TBDTBDTBDTBD
AST (U/L)TBDTBDTBDTBD
Creatinine (mg/dL)TBDTBDTBDTBD
Histopathology
Target Organ FindingsTBDTBDTBDTBD

TBD: To be determined by the researcher.

This technical support center provides a starting point for researchers working with this compound. Careful observation, rigorous experimental design, and consultation with veterinary staff are paramount to successfully navigating any potential side effects in preclinical models.

References

Refining experimental protocols for Vidupiprant research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experimental protocols involving Vidupiprant (also known as AMG 853), a dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and DP2 (CRTH2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule that acts as a dual antagonist for two types of prostaglandin D2 receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] By blocking these receptors, this compound inhibits the biological effects of PGD2, a key mediator in allergic inflammation.[1][4]

Q2: What are the primary applications of this compound in research?

This compound is primarily investigated for its therapeutic potential in inflammatory and allergic conditions, such as asthma and allergic rhinitis. Its dual antagonism of both DP1 and DP2 receptors makes it a subject of interest for studying the complex roles of the PGD2 signaling pathway in various diseases.

Q3: What are the known binding affinities (IC50) of this compound?

This compound (AMG 853) has been shown to be a potent antagonist at both DP1 and DP2 receptors. In the presence of human plasma, it inhibited the binding of ³H-PGD2 to CRTH2 (DP2) receptors on HEK-293 cells with an IC50 of 0.021 μM. It also inhibited the binding of ³H-PGD2 to DP1 receptors with a moderate IC50 of 0.28 μM in the presence of plasma. Another source reports IC50 values of 8 nM and 35 nM for DP1 and DP2 receptors, respectively, in plasma.

Q4: Are there any known off-target effects of this compound?

Preclinical studies have aimed to characterize the selectivity of this compound. While it is designed as a selective dual DP1/DP2 antagonist, researchers should always consider performing selectivity profiling against a panel of other receptors, especially other prostanoid receptors, to rule out potential off-target effects in their specific experimental system.

Q5: In which species has this compound been tested?

This compound has been evaluated in preclinical studies involving various species, including mice, to assess its in vivo efficacy. It has also been the subject of human clinical trials for asthma.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background in receptor binding assay - Insufficient washing- Non-specific binding of the radioligand to the filter or plate- High concentration of radioligand- Increase the number and volume of wash steps.- Pre-treat filters with a blocking agent (e.g., polyethyleneimine).- Optimize radioligand concentration to be at or below the Kd.
Low signal or lack of inhibition in functional assays (e.g., chemotaxis) - Poor cell health or viability- Incorrect concentration of this compound or agonist (PGD2)- Receptor desensitization or internalization- Ensure cells are healthy and in the logarithmic growth phase.- Perform a full dose-response curve for both agonist and antagonist.- Minimize pre-incubation times with the agonist.
Variability between experimental replicates - Inconsistent cell numbers- Pipetting errors- Edge effects in multi-well plates- Use a cell counter for accurate cell seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer.
Unexpected results in in vivo studies - Poor bioavailability of this compound- Inappropriate animal model- Compensatory mechanisms in the biological system- Confirm the pharmacokinetic profile of this compound in the chosen species.- Select an animal model that recapitulates the human disease pathology and expresses the target receptors.- Measure other inflammatory mediators to assess potential compensatory pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (AMG 853)

TargetAssay TypeCell LineLigandIC50Reference
DP1Radioligand Binding-³H-PGD28 nM (in plasma)
DP2 (CRTH2)Radioligand Binding-³H-PGD235 nM (in plasma)
DP1Radioligand Binding-³H-PGD20.28 µM (in plasma)
DP2 (CRTH2)Radioligand BindingHEK-293³H-PGD20.021 µM (in plasma)

Table 2: Summary of a Phase II Clinical Trial of this compound (AMG 853) in Moderate-to-Severe Asthma

Outcome MeasurePlacebo Group (n=79)This compound Groups (n=317)ResultReference
Mean change in Asthma Control Questionnaire (ACQ) score at 12 weeks-0.492-0.444 to -0.555No significant difference
Secondary endpoints (including lung function)--No significant differences

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound for DP1 and DP2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either human DP1 or DP2 (e.g., HEK-293 cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of radiolabeled PGD2 (e.g., [³H]PGD2).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a blocking agent like polyethyleneimine.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil migration.

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection).

  • Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Transwell® plate with a 5 µm pore size polycarbonate membrane).

  • Assay Setup:

    • Add a chemoattractant solution (PGD2) to the lower wells of the chamber.

    • In the upper wells (inserts), add the isolated eosinophils that have been pre-incubated with either vehicle or various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • Remove the inserts.

    • Count the number of migrated cells in the lower wells using a cell counter or by staining and microscopy.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal PGD2-induced migration.

Visualizations

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_dp1 DP1 Receptor Signaling cluster_dp2 DP2 (CRTH2) Receptor Signaling Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Activation PGD2 PGD2 Mast Cell->PGD2 Release DP1 DP1 PGD2->DP1 DP2 DP2 PGD2->DP2 Gs Gs DP1->Gs Activates AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Increases Vasodilation Vasodilation cAMP->Vasodilation Inhibition of Cell Migration Inhibition of Cell Migration cAMP->Inhibition of Cell Migration Gi Gi DP2->Gi Activates PLC PLC Gi->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca²⁺ Mobilization IP3_DAG->Ca2+ Chemotaxis Chemotaxis Ca2+->Chemotaxis Cell Activation Cell Activation Ca2+->Cell Activation This compound This compound This compound->DP1 Antagonizes This compound->DP2 Antagonizes

Caption: PGD2 Signaling Pathway and this compound's Mechanism of Action.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay (DP1 & DP2) Determine_Potency Determine IC50/Ki of this compound Receptor_Binding->Determine_Potency Functional_Assay Functional Assay (e.g., Eosinophil Chemotaxis) Functional_Assay->Determine_Potency Animal_Model Select Animal Model (e.g., Asthma Mouse Model) Determine_Potency->Animal_Model Inform Dose Selection Dosing Administer this compound Animal_Model->Dosing Assessment Assess Inflammatory Markers and Physiological Readouts Dosing->Assessment Evaluate_Efficacy Evaluate In Vivo Efficacy Assessment->Evaluate_Efficacy

Caption: General Experimental Workflow for this compound Research.

troubleshooting_logic Unexpected_Result Unexpected Experimental Result Check_Reagents Check Reagent Quality and Concentrations Unexpected_Result->Check_Reagents Validate_Cells Validate Cell Health and Receptor Expression Unexpected_Result->Validate_Cells Review_Protocol Review Experimental Protocol for Errors Unexpected_Result->Review_Protocol Optimize_Assay Optimize Assay Conditions (e.g., incubation time, temperature) Check_Reagents->Optimize_Assay Validate_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Logical Troubleshooting Flow for this compound Experiments.

References

Navigating the Translational Gap: A Technical Guide to Vidupiprant's Preclinical to Clinical Challenges in Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Vidupiprant (AMG 853) and other DP2/CRTH2 receptor antagonists, this guide provides a comprehensive overview of the challenges encountered in translating promising preclinical findings into clinical efficacy for asthma. This resource offers troubleshooting insights and frequently asked questions in a structured question-and-answer format to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our preclinical studies in an ovalbumin-induced mouse model of asthma show a significant reduction in airway eosinophilia and hyperresponsiveness with a DP2 receptor antagonist. However, we are aware of the clinical trial failures for drugs in this class, including this compound. What could explain this discrepancy?

A1: This is a critical translational challenge. Several factors could contribute to this discrepancy:

  • Species-Specific Differences in the PGD2 Pathway: The expression and functional roles of DP1 and DP2 receptors can vary between mice and humans. While the PGD2/DP2 axis is a key driver of eosinophilic inflammation in many preclinical models, its role in the complex pathophysiology of human asthma may be less dominant or redundant.

  • Model Limitations: Ovalbumin (OVA)-sensitization in mice primarily induces a strong Th2-driven, eosinophilic inflammatory response. Human asthma is a more heterogeneous disease with multiple phenotypes (e.g., neutrophilic, paucigranulocytic) that may not be adequately represented by the OVA model. The chronic and remodeling aspects of human asthma are also difficult to fully replicate in these models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: While this compound may achieve adequate receptor occupancy and show efficacy in a controlled preclinical setting, the PK/PD relationship in humans might be different. Factors such as plasma protein binding, metabolism, and off-target effects could lead to insufficient target engagement at the site of action in the lungs of asthma patients at the doses tested.

  • Clinical Trial Design: The patient population in clinical trials is inherently more heterogeneous than inbred laboratory animals. Patients in the Phase 2 trial of this compound had moderate-to-severe asthma and were on background inhaled corticosteroid (ICS) therapy.[1] ICS treatment can already suppress eosinophilic inflammation, potentially masking the beneficial effects of a DP2 antagonist.

Troubleshooting Tip: Consider using multiple, more clinically relevant preclinical models, such as the house dust mite (HDM) model in guinea pigs, which share more physiological similarities with human airways.[2] Additionally, incorporating patient-derived cells or tissues in your preclinical testing could provide more translatable data.

Q2: We are planning a preclinical study with a novel DP2 antagonist. What are the key experimental readouts we should focus on to improve the chances of clinical translation?

A2: To enhance the predictive value of your preclinical studies, consider the following:

  • Beyond Eosinophils: While measuring eosinophil counts in bronchoalveolar lavage (BAL) fluid is a standard endpoint, it's crucial to assess a broader range of inflammatory cells and mediators. Analyze levels of neutrophils, lymphocytes, and key cytokines (e.g., IL-4, IL-5, IL-13, and IL-17) to understand the full immunological impact of your compound.

  • Functional Readouts of Airway Physiology: Direct measurement of airway hyperresponsiveness (AHR) to methacholine or histamine challenge is a critical functional endpoint that more closely relates to a key clinical feature of asthma.[3][4][5]

  • Histopathology: Detailed histological analysis of lung tissue can provide valuable information on airway inflammation, mucus production, and structural remodeling, which are important features of chronic asthma.

  • Biomarker Strategy: Try to identify potential biomarkers in your animal models that could be used to stratify patient populations in future clinical trials. For instance, measuring baseline PGD2 levels or the expression of DP2 on circulating immune cells could help identify a patient subgroup more likely to respond to treatment.

Q3: What is the known mechanism of action of this compound, and how was it expected to work in asthma?

A3: this compound is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

The proposed mechanism of action in asthma is based on the central role of PGD2 as a mediator of allergic inflammation, primarily released by mast cells upon allergen exposure.

  • DP2 (CRTH2) Receptor Antagonism: The DP2 receptor is expressed on key inflammatory cells involved in asthma, including T-helper 2 (Th2) cells, eosinophils, and basophils. PGD2 binding to DP2 mediates the chemotaxis (recruitment) and activation of these cells to the airways, promoting the release of pro-inflammatory cytokines and perpetuating the inflammatory cascade. By blocking the DP2 receptor, this compound was expected to inhibit this recruitment and activation of inflammatory cells, thereby reducing airway inflammation.

  • DP1 Receptor Antagonism: The role of the DP1 receptor in asthma is more complex. While it can mediate some pro-inflammatory effects, it is also involved in vasodilation and has been shown to have some anti-inflammatory properties. The dual antagonism of both DP1 and DP2 by this compound was intended to provide a more comprehensive blockade of the PGD2 pathway.

The following diagram illustrates the proposed signaling pathway and the points of intervention for this compound.

This compound Signaling Pathway cluster_mast_cell Mast Cell cluster_inflammatory_cell Inflammatory Cell (e.g., Eosinophil, Th2 Cell) Allergen Allergen IgE IgE Allergen->IgE binds Mast_Cell_Activation Activation IgE->Mast_Cell_Activation PGD2_Release PGD2 Release Mast_Cell_Activation->PGD2_Release DP1_Receptor DP1 Receptor PGD2_Release->DP1_Receptor binds DP2_Receptor DP2 (CRTH2) Receptor PGD2_Release->DP2_Receptor binds Cell_Recruitment_Activation Cell Recruitment & Activation DP1_Receptor->Cell_Recruitment_Activation DP2_Receptor->Cell_Recruitment_Activation Inflammation Airway Inflammation Cell_Recruitment_Activation->Inflammation This compound This compound This compound->DP1_Receptor blocks This compound->DP2_Receptor blocks

This compound's mechanism of action in blocking PGD2 signaling pathways.

Data Presentation

Table 1: this compound (AMG 853) In Vitro Receptor Binding and Functional Activity
Assay TypeTargetSpeciesIC50 / KbReference
Radioligand BindingDP1 ReceptorHumanIC50: 4 nM (in buffer)
Radioligand BindingDP2 (CRTH2) ReceptorHumanIC50: 3 nM (in buffer)
Radioligand BindingDP1 ReceptorHumanIC50: 35 nM (in human plasma)
Radioligand BindingDP2 (CRTH2) ReceptorHumanIC50: 8 nM (in human plasma)
Functional Assay (cAMP)DP1 ReceptorHumanKb: 4.7 nM (in human whole blood)
Functional Assay (CRTH2 modulation)DP2 (CRTH2) ReceptorHumanKb: 0.2 nM (in human whole blood)
Table 2: Preclinical Pharmacokinetics of this compound (AMG 853)
SpeciesClearance (L/h/kg)Volume of Distribution (Vdss, L/kg)Mean Residence Time (MRT, h)Oral Bioavailability (%)Reference
Rat1.11.81.6100
Dog0.21.15.5100
Cynomolgus Monkey0.20.84.0100
Table 3: Summary of this compound (AMG 853) Phase 2 Clinical Trial (NCT01018550) Results in Moderate-to-Severe Asthma
Primary EndpointThis compound Treatment GroupsPlacebo GroupOutcomeReference
Change from baseline in Asthma Control Questionnaire (ACQ) score at 12 weeks-0.444 to -0.555-0.492No significant difference
Secondary Endpoints
Change in FEV1Not specifiedNot specifiedNo significant difference
Symptom scoresNot specifiedNot specifiedNo significant difference
Rescue short-acting β-agonist useNot specifiedNot specifiedNo significant difference
Asthma exacerbationsNot specifiedNot specifiedNo significant difference

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model

This protocol is a standard method to induce an eosinophilic asthma phenotype in mice.

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_readout Endpoint Analysis Day_0 Day 0: Intraperitoneal injection of OVA + Alum Day_7 Day 7: Intraperitoneal injection of OVA + Alum Day_14 Day 14: Intraperitoneal injection of OVA + Alum Day_21_24 Days 21-24: Daily aerosolized OVA challenge Day_14->Day_21_24 Day_25 Day 25: - Airway Hyperresponsiveness - BAL Fluid Analysis - Lung Histology Day_21_24->Day_25

Workflow for an ovalbumin-induced mouse model of asthma.

Methodology:

  • Sensitization: On days 0, 7, and 14, mice are sensitized by intraperitoneal injection of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum).

  • Challenge: From days 21 to 24, sensitized mice are challenged with aerosolized OVA (e.g., 1% in saline) for a short period (e.g., 20-30 minutes) each day.

  • Endpoint Measurement: 24 to 48 hours after the final challenge, key asthma-related parameters are assessed:

    • Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography or forced oscillation to assess the bronchoconstrictor response to increasing doses of methacholine.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) for pathological examination.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Guinea Pig Model

This model utilizes a more clinically relevant allergen and a species with greater physiological similarity to humans in terms of airway anatomy and pharmacology.

HDM_Asthma_Model_Workflow cluster_sensitization_challenge Sensitization and Challenge Phase cluster_readout Endpoint Analysis Week_1 Week 1: Intranasal HDM administration Week_2 Week 2: Intranasal HDM administration Week_3 Week 3: Intranasal HDM administration Week_4 Week 4: Intranasal HDM administration Week_5 Week 5: Intranasal HDM administration Week_6 Week 6: - Airway Hyperresponsiveness - BAL Fluid Analysis - Lung Histology Week_5->Week_6

Workflow for a house dust mite-induced guinea pig model of asthma.

Methodology:

  • Sensitization and Challenge: Guinea pigs are repeatedly exposed to house dust mite (HDM) extract via intranasal administration, typically once or twice a week for several weeks (e.g., 5-8 weeks). This repeated exposure serves to both sensitize and challenge the animals.

  • Endpoint Measurement: 24 to 48 hours after the final HDM challenge, the same key asthma-related parameters as in the mouse model are assessed:

    • Airway Hyperresponsiveness (AHR): Measured in response to bronchoconstrictors.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: For inflammatory cell influx.

    • Lung Histology: To evaluate inflammation and airway remodeling.

Concluding Remarks

The journey of this compound from promising preclinical data to a lack of clinical efficacy in asthma underscores the significant challenges in translating findings from animal models to human disease. The discrepancies likely arise from a combination of factors, including species-specific differences in the PGD2 pathway, the limitations of preclinical models in fully recapitulating the heterogeneity of human asthma, and potential PK/PD mismatches. For researchers in this field, a multifaceted approach employing more clinically relevant models, a broader range of experimental readouts, and a clear biomarker strategy will be crucial for improving the predictive validity of preclinical research and ultimately, for the successful development of novel asthma therapeutics.

References

Validation & Comparative

A Comparative Analysis of Vidupiprant and Other CRTH2 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data, performance, and therapeutic potential of leading chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.

This guide provides a comprehensive comparison of Vidupiprant (AMG 853) with other prominent CRTH2 antagonists, including Fevipiprant, Setipiprant, Timapiprant (OC000459), and AZD1981. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

The CRTH2 Signaling Pathway: A Key Target in Allergic Inflammation

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its primary endogenous ligand is prostaglandin D2 (PGD2), which is released predominantly by mast cells upon allergen stimulation.

The binding of PGD2 to CRTH2 on the surface of immune cells, particularly T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream signaling events. CRTH2 is coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]) and the activation of protein kinase C (PKC), respectively. These signaling events ultimately culminate in various cellular responses, including chemotaxis (cell migration), degranulation, and the release of pro-inflammatory cytokines, thereby perpetuating the allergic inflammatory response.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2 (DP2 Receptor) PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_release->Cellular_Response PKC->Cellular_Response

CRTH2 Signaling Pathway Diagram.

Comparative Analysis of CRTH2 Antagonists

The development of CRTH2 antagonists represents a promising therapeutic strategy for allergic diseases. This section provides a comparative overview of this compound and other key antagonists based on their biochemical and pharmacological properties.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound and its competitors against the CRTH2 receptor. Where available, data on their activity against the DP1 receptor is also included to indicate their selectivity.

CompoundTarget(s)Binding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity Notes
This compound (AMG 853) CRTH2 / DP1Not explicitly found as KiCRTH2: 21 (in plasma) DP1: 280 (in plasma)[1]Dual antagonist with higher affinity for CRTH2.
Fevipiprant (QAW039) CRTH21.14 (human recombinant)[2]0.44 (human whole blood eosinophil shape change)[2]Highly selective for CRTH2 over DP1 (>10,000-fold).[2]
Setipiprant (ACT-129968) CRTH2Not explicitly found as Ki6.0[3]Selective for CRTH2 with no antagonistic effects on DP1 and other prostanoid receptors at concentrations >10 µM.
Timapiprant (OC000459) CRTH213 (human recombinant), 4 (human native)28 (chemotaxis), 19 (cytokine production)Highly selective for CRTH2, with Ki or IC50 values for DP1 and other prostanoid receptors >10 µM.
AZD1981 CRTH2Not explicitly found as Ki4 (binding), 8.5-50 (functional)Highly selective for CRTH2 over DP1 (>1000-fold).

Note: Potency values can vary depending on the specific assay conditions, cell types, and whether the assay is conducted in buffer or in the presence of plasma.

Clinical Efficacy Overview

The clinical development of CRTH2 antagonists has yielded mixed results. The following table provides a high-level comparison of the clinical trial outcomes for these compounds in asthma.

CompoundKey Clinical Trial Findings
This compound (AMG 853) In a Phase II study in patients with moderate-to-severe asthma, this compound as an add-on to inhaled corticosteroids did not significantly improve asthma symptoms or lung function.
Fevipiprant (QAW039) Phase II studies showed promise in reducing sputum eosinophil counts and improving FEV1 in patients with eosinophilic asthma. However, subsequent Phase III trials (LUSTER-1 and LUSTER-2) did not meet their primary endpoints for reducing asthma exacerbations.
Setipiprant (ACT-129968) In a study with allergic asthmatics, Setipiprant reduced the late asthmatic response to allergen challenge and decreased airway hyperresponsiveness.
Timapiprant (OC000459) Demonstrated improvements in lung function (FEV1) and asthma control in patients with moderate persistent asthma, particularly in those with an eosinophilic phenotype.
AZD1981 In Phase II trials in adults with asthma, AZD1981 showed some improvements in asthma control questionnaire (ACQ-5) scores and FEV1, particularly in atopic patients, but did not consistently meet primary endpoints for morning peak expiratory flow.

Experimental Protocols

Radioligand Binding Assay for CRTH2

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the CRTH2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CRTH2 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human CRTH2 (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-PGD2.

  • Non-specific binding control: Unlabeled PGD2 at a high concentration (e.g., 10 µM).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled PGD2 for non-specific binding determination.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change Assay

This protocol outlines a functional assay to measure the ability of a CRTH2 antagonist to inhibit PGD2-induced eosinophil shape change.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting a CRTH2-mediated cellular response.

Materials:

  • Isolated human eosinophils from peripheral blood.

  • PGD2 (agonist).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Fixative (e.g., paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Isolate eosinophils from human whole blood using standard density gradient centrifugation and immunomagnetic bead separation techniques.

  • Pre-incubate the isolated eosinophils with varying concentrations of the test compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulate the eosinophils with a sub-maximal concentration of PGD2 for a short duration (e.g., 5-10 minutes) at 37°C to induce a shape change from a round to a polarized morphology.

  • Fix the cells with a suitable fixative to preserve their morphology.

  • Analyze the cell morphology using a flow cytometer by measuring the forward scatter (FSC) of the cell population. An increase in FSC indicates cell polarization and shape change.

  • Plot the percentage of inhibition of the PGD2-induced shape change against the logarithm of the test compound concentration to determine the IC50 value.

experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Eosinophil Shape Change Assay b_start Start b_incubate Incubate Membranes with [3H]-PGD2 & Test Compound b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze b_end End b_analyze->b_end f_start Start f_isolate Isolate Eosinophils f_start->f_isolate f_preincubate Pre-incubate with Test Compound f_isolate->f_preincubate f_stimulate Stimulate with PGD2 f_preincubate->f_stimulate f_fix Fix Cells f_stimulate->f_fix f_analyze Flow Cytometry Analysis f_fix->f_analyze f_end End f_analyze->f_end

Experimental Workflow Diagram.

Conclusion

The landscape of CRTH2 antagonists is characterized by a number of promising yet challenging drug development programs. This compound stands out as a dual CRTH2/DP1 antagonist, a feature that distinguishes it from the more selective CRTH2 antagonists like Fevipiprant, Setipiprant, Timapiprant, and AZD1981. While the dual antagonism was hypothesized to offer broader anti-inflammatory effects, clinical trials with this compound in asthma have not demonstrated significant efficacy.

The other selective CRTH2 antagonists have shown varying degrees of success in early to mid-stage clinical trials, particularly in patient populations with an eosinophilic inflammatory phenotype. However, the failure of Fevipiprant in Phase III trials has tempered expectations for this class of drugs as a monotherapy for a broad asthma population.

Future research in this area may focus on identifying specific patient populations who are most likely to respond to CRTH2 antagonism, potentially through the use of biomarkers. Furthermore, the development of next-generation CRTH2 antagonists with optimized pharmacokinetic and pharmacodynamic properties may yet unlock the full therapeutic potential of targeting this key inflammatory pathway. The detailed experimental data and protocols provided in this guide aim to support the ongoing research and development efforts in this important field.

References

Validating Vidupiprant's Efficacy: A Comparative Analysis in New Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vidupiprant's performance against alternative therapies in various disease models. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Executive Summary

This compound (formerly AMG 853) is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3] By blocking these receptors, this compound effectively inhibits the pro-inflammatory signaling cascade mediated by PGD2, a key player in allergic inflammation.[4][5] This guide evaluates the efficacy of this compound in preclinical models of lupus nephritis and cisplatin-induced neuropathic pain, and compares its potential in asthma models against established and emerging therapies. The data presented herein is derived from peer-reviewed studies and aims to provide a clear, evidence-based assessment of this compound's therapeutic promise.

Lupus Nephritis

In a preclinical model of lupus-like nephritis using Lyn-deficient female mice, this compound demonstrated significant efficacy in mitigating key disease parameters. The dual antagonism of DP1 and DP2 receptors appears to be crucial for its therapeutic effect, as inhibiting either receptor alone was found to be ineffective.

Quantitative Data: this compound in a Lupus-Like Nephritis Mouse Model
ParameterVehicle ControlThis compound (AMG853) TreatedPercentage Change
Basophil Accumulation in Spleen HighReducedSignificant Reduction
Plasmablast Expansion HighReducedSignificant Reduction
dsDNA-specific IgG titers HighReducedSignificant Reduction
Glomerular Immune Complex Deposition HighReducedSignificant Reduction
Renal Inflammation HighReducedSignificant Reduction

Data summarized from a study in Lyn-deficient female mice treated for 10 days.

Comparative Landscape for Lupus Nephritis

While a direct head-to-head preclinical study of this compound against other lupus nephritis therapies is not available, the following table summarizes the mechanisms and reported preclinical efficacy of notable alternatives.

Therapeutic AgentMechanism of ActionKey Preclinical Findings in Lupus Models
Mycophenolate Mofetil (MMF) Inhibits inosine monophosphate dehydrogenase, leading to suppression of T and B cell proliferation.Standard of care; reduces proteinuria and improves kidney histology in various lupus mouse models.
Belimumab Monoclonal antibody that inhibits B-lymphocyte stimulator (BLyS), leading to apoptosis of autoreactive B cells.Efficacy studies in murine models were challenging due to lower affinity for the murine target.
Voclosporin Calcineurin inhibitor that blocks IL-2 production and T-cell activation.Publicly available preclinical data in lupus nephritis animal models is limited.
Obinutuzumab Humanized anti-CD20 monoclonal antibody that induces B-cell depletion.Shown to be more effective than rituximab in a murine model of lupus nephritis.
Rebamipide Mucosal protective agent with immunomodulatory and antioxidative effects.Ameliorated renal pathology in lupus-prone MRL/lpr mice.
Experimental Protocol: this compound in Lyn-deficient Mouse Model of Lupus Nephritis
  • Animal Model: Aged (20-30 weeks) female Lyn-deficient (Lyn-/-) mice, which spontaneously develop a lupus-like disease.

  • Treatment: this compound (AMG853) administered daily by oral gavage for 10 days. The vehicle control group received the vehicle solution (e.g., 10% ethanol in water).

  • Efficacy Endpoints:

    • Flow Cytometry: Spleens and lymph nodes were analyzed for basophil and plasmablast populations.

    • ELISA: Serum levels of dsDNA-specific IgG and IgE were quantified.

    • Immunofluorescence: Kidney sections were stained for C3 and IgG to assess immune complex deposition in the glomeruli.

    • Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate renal inflammation.

Signaling Pathway and Experimental Workflow

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_receptors Target Receptors cluster_immune_cells Immune Cells Mast_Cell Mast Cell PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 releases DP1 DP1 Receptor PGD2->DP1 CRTH2 DP2 (CRTH2) Receptor PGD2->CRTH2 Th2_Cell Th2 Cell DP1->Th2_Cell activates CRTH2->Th2_Cell activates Eosinophil Eosinophil CRTH2->Eosinophil activates Basophil Basophil CRTH2->Basophil activates This compound This compound (AMG853) This compound->DP1 This compound->CRTH2 Inflammation Allergic Inflammation (Cytokine Release, Cell Migration) Th2_Cell->Inflammation Eosinophil->Inflammation Basophil->Inflammation

Caption: PGD2 signaling pathway and this compound's mechanism of action.

Lupus_Nephritis_Workflow start Start: Lyn-deficient mice with lupus-like nephritis treatment Daily oral gavage for 10 days start->treatment group1 This compound (AMG853) treatment->group1 group2 Vehicle Control treatment->group2 endpoints Efficacy Endpoint Analysis group1->endpoints group2->endpoints analysis Flow Cytometry (Spleen) ELISA (Serum) Immunofluorescence (Kidney) Histology (Kidney) endpoints->analysis outcome Comparison of Disease Parameters analysis->outcome

Caption: Experimental workflow for this compound in a lupus nephritis model.

Cisplatin-Induced Neuropathic Pain

This compound has shown promise in a rat model of chemotherapy-induced peripheral neuropathy (CIPN), a common and dose-limiting side effect of cisplatin treatment. The study highlights the role of spinal DP2 receptors in the development of mechanical allodynia.

Quantitative Data: this compound in a Cisplatin-Induced Neuropathic Pain Rat Model
Treatment GroupPaw Withdrawal Threshold (g)
Vehicle Control Decreased (indicating hyperalgesia)
This compound (AMG 853) Significantly increased vs. vehicle
CAY10471 (Selective DP2 antagonist) Significantly increased vs. vehicle
MK0524 (Selective DP1 antagonist) No significant difference vs. vehicle

Data from a study where treatments were administered intrathecally to rats with cisplatin-induced neuropathic pain.

Comparative Landscape for Cisplatin-Induced Neuropathic Pain
Therapeutic AgentMechanism of ActionKey Preclinical Findings in CIPN Models
Duloxetine Serotonin-norepinephrine reuptake inhibitor (SNRI).Recommended first-line treatment for CIPN; shows efficacy in reducing neuropathic pain behaviors in animal models.
Gabapentin/Pregabalin α2δ subunit ligands of voltage-gated calcium channels.Commonly used for neuropathic pain; demonstrate efficacy in various CIPN animal models.
Amitriptyline Tricyclic antidepressant (TCA).Shows some efficacy in preclinical models, but clinical evidence in CIPN is less robust.
Cannabinoids Agonists of cannabinoid receptors (CB1 and CB2).Show potential in animal models of CIPN to reduce pain behaviors.
Experimental Protocol: this compound in Cisplatin-Induced Neuropathic Pain Rat Model
  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Neuropathy: Intraperitoneal administration of cisplatin (2 mg/kg) for four consecutive days.

  • Treatment: Intrathecal administration of this compound (AMG 853), selective DP1 antagonist (MK0524), selective DP2 antagonist (CAY10471), or vehicle.

  • Efficacy Endpoint:

    • Mechanical Allodynia: Paw withdrawal thresholds were measured using von Frey filaments. An increase in the threshold indicates a reduction in pain sensitivity.

Workflow and a Logical Relationship Diagram

CIPN_Workflow start Start: Adult male Sprague-Dawley rats induction Cisplatin Administration (i.p.) for 4 days start->induction treatment Intrathecal Administration induction->treatment group1 This compound (AMG 853) treatment->group1 group2 Selective DP1 Antagonist treatment->group2 group3 Selective DP2 Antagonist treatment->group3 group4 Vehicle Control treatment->group4 measurement Measure Paw Withdrawal Threshold (von Frey filaments) group1->measurement group2->measurement group3->measurement group4->measurement outcome Compare Paw Withdrawal Thresholds between groups measurement->outcome

Caption: Experimental workflow for this compound in a CIPN rat model.

CIPN_Logic Cisplatin Cisplatin L_PGDS Spinal L-PGDS Upregulation Cisplatin->L_PGDS PGD2_inc Increased Spinal PGD2 L_PGDS->PGD2_inc DP2_act DP2 Receptor Activation PGD2_inc->DP2_act Mech_Allo Mechanical Allodynia DP2_act->Mech_Allo This compound This compound This compound->DP2_act

Caption: Logical relationship in cisplatin-induced neuropathic pain.

Allergic Asthma

Quantitative Data: Efficacy of CRTH2 Antagonists in a Mouse Model of Allergic Asthma
ParameterVehicle ControlCRTH2 Antagonist (TM30089)Ramatroban (Dual TP/CRTH2 Antagonist)
Airway Tissue Eosinophilia HighSignificantly ReducedSignificantly Reduced
Mucus Cell Hyperplasia HighSignificantly ReducedSignificantly Reduced

Data from a study using an ovalbumin-induced mouse model of allergic asthma.

Comparative Landscape for Allergic Asthma
Therapeutic AgentMechanism of ActionKey Preclinical Findings in Asthma Models
Corticosteroids (e.g., Dexamethasone) Broad anti-inflammatory effects.Reduce airway inflammation and hyperresponsiveness in various asthma models.
Dupilumab Monoclonal antibody that inhibits IL-4 and IL-13 signaling.Reduces eosinophilic inflammation and airway hyperresponsiveness in preclinical models.
Mepolizumab Monoclonal antibody that targets IL-5.Decreases eosinophil numbers in blood and tissues in animal models of asthma.
Tezepelumab Monoclonal antibody that blocks thymic stromal lymphopoietin (TSLP).Reduces airway inflammation in preclinical models.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Mouse Model
  • Animal Model: BALB/c mice.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

  • Challenge: Mice are subsequently challenged with aerosolized OVA to induce an asthmatic response.

  • Treatment: The test compound (e.g., a CRTH2 antagonist) or vehicle is administered prior to the OVA challenge.

  • Efficacy Endpoints:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

    • Histology: Lung sections are stained with H&E for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor agent like methacholine.

    • ELISA: Serum levels of OVA-specific IgE and Th2 cytokines (IL-4, IL-5, IL-13) in BALF are quantified.

Workflow for Asthma Model and a Logical Relationship Diagram

Asthma_Workflow start Start: BALB/c mice sensitization Sensitization: Intraperitoneal OVA + Alum start->sensitization treatment Treatment Administration sensitization->treatment group1 This compound/CRTH2 Antagonist treatment->group1 group2 Vehicle Control treatment->group2 challenge Challenge: Aerosolized OVA group1->challenge group2->challenge endpoints Efficacy Endpoint Analysis challenge->endpoints analysis BALF Analysis Lung Histology Airway Hyperresponsiveness Serum IgE/Cytokines endpoints->analysis outcome Comparison of Asthma Phenotypes analysis->outcome

Caption: Experimental workflow for an ovalbumin-induced asthma model.

Asthma_Logic Allergen Allergen Exposure (e.g., OVA, HDM) Mast_Cell_act Mast Cell Activation Allergen->Mast_Cell_act PGD2_rel PGD2 Release Mast_Cell_act->PGD2_rel CRTH2_act CRTH2 Activation on Eosinophils & Th2 Cells PGD2_rel->CRTH2_act Eos_Inflam Eosinophilic Inflammation & Airway Hyperresponsiveness CRTH2_act->Eos_Inflam This compound This compound This compound->CRTH2_act

References

Vidupiprant vs. Setipiprant: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, mechanism of action, and experimental data of two prominent CRTH2 antagonists.

Introduction

Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, exerting its effects through two primary receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Antagonism of these receptors, particularly CRTH2, has emerged as a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. This guide provides a detailed comparative analysis of two notable CRTH2 antagonists: Vidupiprant (AMG 853) and Setipiprant (ACT-129968), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.

Mechanism of Action and Signaling Pathways

Both this compound and Setipiprant target the PGD2 signaling pathway, but with a key distinction in their receptor selectivity.

Setipiprant is a selective antagonist of the CRTH2 receptor.[1] By blocking PGD2 binding to CRTH2, it aims to inhibit the pro-inflammatory responses mediated by this receptor, including the activation and chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

This compound , in contrast, is a dual antagonist, targeting both the CRTH2 and DP1 receptors.[2][3][4][5] This dual-action mechanism theoretically offers a broader inhibition of PGD2-mediated pathways. The DP1 receptor is associated with vasodilation and can have both pro- and anti-inflammatory effects depending on the context.

Below are diagrams illustrating the signaling pathways affected by these compounds.

PGD2_Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_drugs Antagonists cluster_downstream Downstream Effects PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DP1 DP1 Receptor PGD2->DP1 Ca_mobilization ↑ Intracellular Ca2+ CRTH2->Ca_mobilization Gq cAMP_increase ↑ cAMP DP1->cAMP_increase Gs Setipiprant Setipiprant Setipiprant->CRTH2 This compound This compound This compound->CRTH2 This compound->DP1 Inflammation Allergic Inflammation (Eosinophil & Th2 Cell Activation, Chemokinesis) Vasodilation Vasodilation cAMP_increase->Vasodilation Ca_mobilization->Inflammation

Caption: Prostaglandin D2 Signaling and Antagonist Intervention.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Setipiprant, providing a direct comparison of their potency and selectivity.

ParameterThis compound (AMG 853)Setipiprant (ACT-129968)Reference
Target(s) CRTH2 (DP2) and DP1CRTH2 (DP2)
IC50 (CRTH2) 21 nM (in 50% human plasma)6 nM
IC50 (DP1) 280 nM (in 50% human plasma)1290 nM
Kb (CRTH2) 0.2 nM (human whole blood)Not Available
Selectivity (DP1/CRTH2) ~13-fold~215-foldCalculated from IC50 values

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound and Setipiprant.

Radioligand Binding Assay (for IC50/Ki Determination)

Objective: To determine the binding affinity of the antagonist to the target receptor (CRTH2 and/or DP1).

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express high levels of the human CRTH2 or DP1 receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]PGD2) is incubated with the receptor-expressing membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or Setipiprant).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Antagonist prep->incubate filter Separate Bound/ Free Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50/Ki quantify->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Flux Assay

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to block PGD2-induced intracellular calcium mobilization.

General Protocol:

  • Cell Loading: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or Setipiprant.

  • Agonist Stimulation: The cells are then stimulated with a known CRTH2 agonist, PGD2.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the PGD2-induced calcium flux is determined as the IC50 value.

Clinical Trials in Allergic Asthma (this compound)

Study Design: A randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of this compound in adults with moderate-to-severe asthma.

Patient Population: Patients with a clinical diagnosis of asthma, inadequately controlled on their current inhaled corticosteroid therapy.

Intervention: Patients were randomized to receive one of several doses of oral this compound or placebo, administered twice daily for a specified treatment period (e.g., 12 weeks).

Primary Endpoint: The primary outcome measure was the change from baseline in the Asthma Control Questionnaire (ACQ) score.

Secondary Endpoints: Included changes in forced expiratory volume in 1 second (FEV1), symptom scores, and the frequency of asthma exacerbations.

Clinical Trials in Seasonal Allergic Rhinitis (Setipiprant)

Study Design: Phase 2 and Phase 3 randomized, double-blind, placebo- and active-referenced (cetirizine) studies were conducted to assess the efficacy and safety of Setipiprant in participants with seasonal allergic rhinitis.

Patient Population: Adult and adolescent patients with a history of seasonal allergic rhinitis to mountain cedar pollen.

Intervention: Patients were randomized to receive various doses of oral Setipiprant, placebo, or an active comparator (cetirizine) twice daily for the duration of the pollen season (e.g., 2 weeks).

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the daytime nasal symptom score (DNSS).

Secondary Endpoints: Included changes in nighttime nasal symptom scores (NNSS) and daytime eye symptom scores (DESS).

Summary of Clinical Findings

This compound: In a Phase 2 trial in patients with moderate-to-severe asthma, this compound as an add-on therapy to inhaled corticosteroids did not demonstrate a significant improvement in asthma symptoms or lung function compared to placebo.

Setipiprant: In seasonal allergic rhinitis, a Phase 2 trial showed a dose-related improvement in daytime nasal symptom scores with Setipiprant 1000 mg twice daily compared to placebo. However, these results were not replicated in a subsequent Phase 3 trial. Setipiprant was also investigated for the treatment of androgenetic alopecia, but a Phase 2a trial did not show a statistically significant improvement in hair growth compared to placebo.

Conclusion

This compound and Setipiprant are both antagonists of the PGD2 pathway, with this compound acting as a dual DP1/CRTH2 antagonist and Setipiprant as a selective CRTH2 antagonist. Preclinical data indicate that Setipiprant is more potent and selective for the CRTH2 receptor. However, clinical trials for both compounds in allergic asthma and allergic rhinitis have yielded mixed or negative results, highlighting the complexities of targeting the PGD2 pathway for these indications. Further research is necessary to fully elucidate the therapeutic potential of these and other CRTH2 antagonists in inflammatory diseases. This comparative guide provides a foundation for researchers and drug developers to understand the nuances of these two molecules and to inform future research and development efforts in this area.

References

Vidupiprant: A Comparative Analysis of its Cross-reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vidupiprant (also known as AMG 853) is a potent dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2).[1] Developed for its potential in treating allergic diseases such as asthma, its efficacy is rooted in the simultaneous blockade of two key receptors involved in the inflammatory cascade triggered by PGD2.[1] This guide provides a comparative analysis of this compound's interaction with its primary targets and its cross-reactivity with other receptors, supported by available experimental data.

Primary Target Affinity

This compound exhibits high affinity for both human DP1 and CRTH2 receptors. The inhibitory activity of this compound has been quantified through radioligand binding assays, demonstrating its potency as a dual antagonist.

Target ReceptorAssay TypeParameterValue (nM)Reference
CRTH2 (DP2) Radioligand Displacement ([³H]-PGD₂)IC₅₀ (buffer)3[1]
Radioligand Displacement ([³H]-PGD₂)IC₅₀ (human plasma)8[1]
Functional Assay (human whole blood)Kₑ0.2[1]
DP1 Radioligand Displacement ([³H]-PGD₂)IC₅₀ (buffer)4
Radioligand Displacement ([³H]-PGD₂)IC₅₀ (human plasma)35
Functional Assay (human whole blood)Kₑ4.7

Cross-Reactivity Profile

An essential aspect of drug development is understanding a compound's selectivity. While this compound is described as a selective dual antagonist, publicly available, comprehensive cross-reactivity data from broad panel screens (such as those conducted by CEREP or Eurofins Panlabs) for this compound (AMG 853) is limited in the reviewed literature. Such screens typically assess the binding of a compound to a wide array of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes to identify potential off-target effects.

One study investigating the drug interaction potential of this compound did not report significant inhibition of major cytochrome P450 isoforms, other than CYP2C8 by the parent compound and its acyl glucuronide metabolite. This suggests a degree of metabolic selectivity.

Further research into publications or drug approval documentation may be necessary to obtain a complete off-target binding profile.

Signaling Pathways

To understand the functional implications of this compound's antagonism, it is crucial to visualize the signaling pathways of its target receptors, DP1 and CRTH2.

DP1 Receptor Signaling Pathway

The DP1 receptor is a G-protein coupled receptor that, upon binding PGD2, primarily couples to the Gαs subunit. This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and inhibition of platelet aggregation.

DP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gas Gαs DP1->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response leads to This compound This compound This compound->DP1 inhibits

Caption: DP1 Receptor Signaling Pathway.

CRTH2 (DP2) Receptor Signaling Pathway

In contrast to DP1, the CRTH2 (DP2) receptor couples to the Gαi/o subunit. Activation of CRTH2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These signaling events contribute to pro-inflammatory responses, including chemotaxis of eosinophils and Th2 cells.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gai Gαi/o CRTH2->Gai activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gai->PLC activates (βγ) cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC DAG->PKC activates Response Pro-inflammatory Response (e.g., Chemotaxis) Ca2->Response leads to PKC->Response leads to This compound This compound This compound->CRTH2 inhibits Radioligand_Displacement_Assay cluster_workflow Experimental Workflow prep Prepare cell membranes expressing the target receptor (DP1 or CRTH2) incubate Incubate membranes with a fixed concentration of [³H]-PGD₂ and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of the bound fraction using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC₅₀ value quantify->analyze

References

Vidupiprant Fails to Show Efficacy in Asthma: A Comparative Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the experimental data for Vidupiprant (AMG 853), a dual antagonist of the prostaglandin D2 (PGD2) receptors DP1 and CRTH2, reveals a lack of efficacy in improving asthma symptoms and lung function in patients with inadequately controlled moderate-to-severe asthma. This comparison guide provides a detailed analysis of the this compound clinical trial results, juxtaposed with data from a similar investigational drug, Fevipiprant, and established standard-of-care treatments for asthma. This objective comparison is intended for researchers, scientists, and drug development professionals to inform future research and clinical strategies in the management of asthma.

Executive Summary

This compound, as an add-on therapy to inhaled corticosteroids, did not demonstrate any significant clinical benefit over placebo in a key Phase 2 clinical trial. The primary endpoint, a change in the Asthma Control Questionnaire (ACQ) score, was not met. Furthermore, no significant improvements were observed in secondary endpoints, including lung function as measured by Forced Expiratory Volume in one second (FEV1) and the rate of asthma exacerbations. In contrast, another DP2 receptor antagonist, Fevipiprant, has shown mixed but in some cases statistically significant improvements in certain asthma outcomes. Moreover, established therapies such as inhaled corticosteroid (ICS)/long-acting β2-agonist (LABA) combinations, long-acting muscarinic antagonists (LAMAs), and biologics consistently demonstrate significant efficacy in improving lung function and reducing exacerbations in patients with persistent asthma.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials of this compound, Fevipiprant, and standard-of-care asthma treatments.

Table 1: Comparison of Efficacy in Asthma Clinical Trials

TreatmentMechanism of ActionChange in FEV1 from BaselineReduction in Asthma Exacerbation RateChange in Asthma Control Questionnaire (ACQ) Score
This compound (AMG 853) Dual DP1/CRTH2 AntagonistNo significant difference compared to placebo[1]No significant difference compared to placebo[1]No significant difference compared to placebo (Placebo: -0.492; this compound: -0.444 to -0.555)[1]
Fevipiprant CRTH2 AntagonistStatistically significant improvements in some trials, but not consistently clinically meaningful.[2]Modest, sometimes statistically significant reductions, particularly in patients with high eosinophil counts.[2]Statistically significant improvements in some trials.
ICS/LABA (e.g., Budesonide/Formoterol) Anti-inflammatory/BronchodilatorSignificant and clinically meaningful improvements.Significant reductions.Significant improvements.
LAMA (e.g., Tiotropium) BronchodilatorSignificant improvements as add-on therapy.Significant reductions as add-on therapy.Significant improvements.
Anti-IgE (e.g., Omalizumab) BiologicSignificant improvements in allergic asthma.Significant reductions in allergic asthma.Significant improvements.

Mechanism of Action: The PGD2 Pathway

This compound and Fevipiprant both target the Prostaglandin D2 (PGD2) signaling pathway, which is implicated in the inflammatory cascade of asthma. PGD2, released from mast cells, activates two receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Activation of these receptors contributes to the recruitment of eosinophils, basophils, and T-helper 2 (Th2) cells into the airways, promoting inflammation and bronchoconstriction. This compound is a dual antagonist of both DP1 and CRTH2, whereas Fevipiprant is a selective antagonist of CRTH2.

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_airway_cells Airway Inflammatory & Structural Cells cluster_antagonists Therapeutic Intervention Mast_Cell Mast Cell Activation (Allergen) PGD2_Synthase PGD2 Synthase Mast_Cell->PGD2_Synthase activates PGD2 Prostaglandin D2 (PGD2) PGD2_Synthase->PGD2 produces DP1_Receptor DP1 Receptor PGD2->DP1_Receptor binds to CRTH2_Receptor CRTH2 (DP2) Receptor PGD2->CRTH2_Receptor binds to Airway_Smooth_Muscle Airway Smooth Muscle DP1_Receptor->Airway_Smooth_Muscle causes relaxation/ vasodilation Inflammatory_Cells Eosinophils, Basophils, Th2 Cells CRTH2_Receptor->Inflammatory_Cells chemoattraction & activation Airway_Inflammation Airway Inflammation & Hyperresponsiveness Inflammatory_Cells->Airway_Inflammation leads to This compound This compound This compound->DP1_Receptor blocks This compound->CRTH2_Receptor blocks Fevipiprant Fevipiprant Fevipiprant->CRTH2_Receptor blocks

PGD2 signaling pathway in asthma and points of intervention.

Experimental Protocols

The clinical trial data for this compound is primarily derived from a Phase 2, randomized, double-blind, placebo-controlled study (NCT01018550). A summary of the key methodological aspects is provided below. For complete details, readers are encouraged to consult the original publication.

This compound (AMG 853) Phase 2 Trial (NCT01018550) Protocol Summary

  • Objective: To evaluate the efficacy and safety of this compound as an add-on therapy in adults with inadequately controlled moderate-to-severe persistent asthma.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Participants: Adults aged 18-65 years with a diagnosis of asthma for at least one year, requiring treatment with a medium-to-high dose of inhaled corticosteroids.

  • Intervention: Patients were randomized to receive one of four doses of this compound or placebo, administered orally for 12 weeks.

  • Primary Endpoint: Change from baseline in the Asthma Control Questionnaire (ACQ) total score at week 12.

  • Secondary Endpoints: Included changes in pre-bronchodilator FEV1, use of rescue medication, and the rate of asthma exacerbations.

The experimental workflows for the comparator drug trials were broadly similar, with variations in specific inclusion criteria, drug dosages, and primary endpoints.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, ACQ, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound (or Comparator) Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Assessment Primary & Secondary Endpoint Assessment Follow_Up->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Typical workflow for a randomized controlled asthma clinical trial.

Conclusion

The available experimental evidence does not support the efficacy of this compound in the treatment of moderate-to-severe asthma. The failure to meet primary and secondary endpoints in its key clinical trial stands in contrast to the established benefits of standard-of-care treatments and the mixed results of the mechanistically similar drug, Fevipiprant. These findings underscore the complexities of targeting the PGD2 pathway in asthma and highlight the importance of robust clinical trial data in guiding drug development. Researchers and clinicians should consider these results when designing future studies and making therapeutic decisions for patients with asthma.

References

A Head-to-Head Comparison of Vidupiprant and Other PGD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis. It exerts its effects through two main receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Consequently, the development of PGD2 receptor antagonists has been a significant area of focus for therapeutic intervention. This guide provides a detailed, data-driven comparison of Vidupiprant, a dual DP1 and CRTH2 antagonist, with other prominent PGD2 inhibitors, including Fevipiprant, Setipiprant, Ramatroban, and TM30089.

Mechanism of Action and Targeting

The primary mechanism of action for the inhibitors discussed here is the competitive antagonism of PGD2 receptors. However, their selectivity for the DP1 and CRTH2 receptors varies, which may influence their therapeutic efficacy and potential side effects.

  • This compound (AMG 853) is a dual antagonist, targeting both the DP1 and CRTH2 receptors. This dual action is intended to provide a broader inhibition of the PGD2 signaling pathway.

  • Fevipiprant (QAW039) is a selective antagonist of the CRTH2 receptor.

  • Setipiprant (ACT-129968) is also a selective antagonist of the DP2 (CRTH2) receptor[1].

  • Ramatroban (BAY u 3405) exhibits dual antagonism, targeting the Thromboxane A2 (TXA2) receptor and the CRTH2 receptor[2][3].

  • TM30089 is a potent and selective antagonist of the GPR44 receptor, another name for CRTH2[4][5].

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other PGD2 inhibitors based on reported IC50 and Ki values. It is important to note that these values are derived from various studies and experimental conditions may differ, warranting caution in direct comparisons.

InhibitorTarget(s)Assay TypeParameterValue (nM)Source
This compound CRTH2 (DP2)Radioligand BindingIC508[MedChemExpress]
DP1Radioligand BindingIC5035[MedChemExpress]
Fevipiprant CRTH2Eosinophil Shape ChangeIC500.44[Various publications]
Setipiprant CRTH2 (DP2)Radioligand BindingKi6
Ramatroban CRTH2Radioligand BindingKi100[Various publications]
TXA2 ReceptorRadioligand BindingKi10-13[Various publications]
TM30089 GPR44 (CRTH2)Not SpecifiedPotent AntagonistNot Specified

PGD2 Signaling Pathway and Inhibitor Intervention Points

The following diagram illustrates the PGD2 signaling pathway and the points at which different inhibitors exert their effects.

PGD2_Signaling_Pathway cluster_synthesis PGD2 Synthesis cluster_receptors PGD2 Receptors cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 H-PGDS/L-PGDS DP1 DP1 Receptor PGD2->DP1 binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 binds Gs -> Adenylyl Cyclase -> cAMP Gs -> Adenylyl Cyclase -> cAMP DP1->Gs -> Adenylyl Cyclase -> cAMP activates Gi -> PLC -> IP3/DAG -> Ca2+ mobilization Gi -> PLC -> IP3/DAG -> Ca2+ mobilization CRTH2->Gi -> PLC -> IP3/DAG -> Ca2+ mobilization activates This compound This compound This compound->DP1 This compound->CRTH2 Fevipiprant Fevipiprant Fevipiprant->CRTH2 Setipiprant Setipiprant Setipiprant->CRTH2 Ramatroban Ramatroban Ramatroban->CRTH2 TM30089 TM30089 TM30089->CRTH2

Caption: PGD2 signaling and inhibitor targets.

Experimental Protocols

A comprehensive evaluation of PGD2 inhibitors involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Radioligand Binding Assay for CRTH2 (DP2) Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CRTH2 receptor by a test compound.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-PGD2.

  • Test compounds (e.g., this compound, Fevipiprant, etc.).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well microplates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand ([3H]-PGD2) at a final concentration close to its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a key event in their activation and migration.

Objective: To assess the antagonistic activity of a test compound on CRTH2-mediated eosinophil activation.

Materials:

  • Isolated human eosinophils.

  • PGD2.

  • Test compounds.

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Fixative solution (e.g., paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

  • Pre-incubation: Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add PGD2 at a concentration known to induce a submaximal shape change (e.g., EC80) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Fixation: Stop the reaction by adding a fixative solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The change in cell shape is measured as an increase in the forward scatter (FSC) of the light.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the PGD2-induced increase in forward scatter.

Experimental Workflow for PGD2 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of PGD2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (DP1 & CRTH2) Functional_Assay Functional Assays (cAMP, Ca2+ mobilization, Eosinophil Shape Change) Binding_Assay->Functional_Assay Determine Potency (Ki, IC50) Selectivity_Assay Receptor Selectivity Profiling Functional_Assay->Selectivity_Assay Confirm Functional Antagonism PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Lead Candidate Selection Efficacy_Models Disease Models (e.g., Asthma, Allergic Rhinitis) PK_Studies->Efficacy_Models Determine Dosing Regimen Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Evaluate Therapeutic Efficacy

Caption: Workflow for PGD2 inhibitor testing.

Clinical Trial Outcomes

While preclinical data for many of these inhibitors showed promise, clinical trial results have been mixed, highlighting the challenges in translating in vitro potency to clinical efficacy.

  • Fevipiprant: Despite promising Phase 2 results in reducing eosinophilic inflammation in asthma patients, Phase 3 trials (LUSTER 1 and LUSTER 2) did not meet their primary endpoints for reducing asthma exacerbations.

  • Setipiprant: Initially investigated for asthma, where it showed some effect but was not pursued further. More recently, a Phase 2a trial for the treatment of androgenetic alopecia (male pattern baldness) did not show a statistically significant improvement in hair growth compared to placebo.

Conclusion for the Researcher

The head-to-head comparison of this compound and other PGD2 inhibitors reveals a class of compounds with potent in vitro activity. This compound's dual antagonism of DP1 and CRTH2 receptors presents a broader approach to inhibiting PGD2-mediated inflammation compared to the more selective CRTH2 antagonists like Fevipiprant and Setipiprant. However, the clinical trial outcomes for some of these selective antagonists underscore the complexity of targeting the PGD2 pathway and the importance of patient selection and biomarker strategies in future clinical development. For researchers, the choice of inhibitor will depend on the specific research question, whether it is to dissect the individual roles of DP1 and CRTH2 or to evaluate the therapeutic potential of dual antagonism. The provided experimental protocols offer a foundation for the rigorous evaluation of these and novel PGD2 inhibitors.

References

Validating the Specificity of Vidupiprant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data defining Vidupiprant's selectivity for its dual targets, the prostaglandin D2 receptors DP1 and CRTH2, in comparison to other selective and dual antagonists.

In the landscape of therapies targeting allergic inflammation, this compound (formerly AMG 853) has emerged as a significant contender due to its unique dual antagonist activity against two key receptors for prostaglandin D2 (PGD2): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). This dual action is believed to offer a more comprehensive blockade of PGD2-mediated inflammatory pathways than selective antagonism of either receptor alone. This guide provides a comparative analysis of the specificity of this compound for its targets, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The Prostaglandin D2 Signaling Pathway

Prostaglandin D2 is a major eicosanoid mediator released from mast cells and other immune cells upon allergen challenge. It exerts its biological effects by binding to two distinct G protein-coupled receptors: DP1 and CRTH2. The activation of these receptors triggers divergent downstream signaling cascades that contribute to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

  • DP1 Receptor Activation: The DP1 receptor is primarily coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.

  • CRTH2 (DP2) Receptor Activation: In contrast, the CRTH2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP. Activation of CRTH2 also stimulates intracellular calcium mobilization. This receptor is expressed on key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their chemotaxis, activation, and degranulation.

This compound is designed to simultaneously block both of these pathways, thereby inhibiting a broader range of PGD2-driven inflammatory responses.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Gs Gs protein DP1->Gs Activates Gi Gi protein CRTH2->Gi Activates This compound This compound This compound->DP1 Blocks This compound->CRTH2 Blocks AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Ca_up ↑ Intracellular Ca²⁺ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Vasodilation Vasodilation cAMP_up->Vasodilation Inflammation Inflammatory Cell Chemotaxis & Activation Ca_up->Inflammation

Figure 1. Prostaglandin D2 Signaling Pathway and this compound's Mechanism of Action.

Comparative Specificity of this compound

To validate the specificity of this compound, its binding affinity and functional antagonism have been assessed against its primary targets, DP1 and CRTH2, and compared with other known DP receptor antagonists. The following table summarizes the available quantitative data.

CompoundTarget(s)IC50 (nM)Ki (nM)Selectivity Profile
This compound (AMG 853) DP1 & CRTH2 DP1: 35 (human plasma) CRTH2: 8 (human plasma)-Dual antagonist.
Laropiprant (MK-0524) DP1--Highly selective for DP1.[1]
Setipiprant (ACT-129968) CRTH2-6Selective for CRTH2. No antagonistic effects observed on a panel of other receptors including DP1, TP, and various prostanoid and leukotriene receptors at concentrations >10 µM.[2][3]
Ramatroban CRTH2 & TPCRTH2: 100CRTH2: 290 TP: 10-13Dual CRTH2 and Thromboxane (TP) receptor antagonist.[4]
TM30089 CRTH2-0.6Highly selective for CRTH2 with >1000-fold preference over DP1 and negligible affinity for the TP receptor.[5]

Experimental Protocols

The determination of a drug's specificity relies on robust and well-defined experimental protocols. The following sections detail the methodologies typically employed to characterize the binding and functional activity of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

General Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-PGD2) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2. General Workflow for a Radioligand Binding Assay.

Detailed Protocol for DP1 and CRTH2 Binding Assays:

  • Membrane Preparation:

    • HEK293 cells stably expressing either human DP1 or CRTH2 receptors are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a range of concentrations of the test compound (e.g., this compound), the cell membrane preparation, and a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2).

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays are essential to confirm that the binding of a compound to its target receptor translates into a biological effect, in this case, antagonism.

cAMP Functional Assay for DP1 Receptor Antagonism

Objective: To measure the ability of a test compound to inhibit the agonist-induced increase in intracellular cAMP in cells expressing the DP1 receptor.

Protocol:

  • Cell Culture and Plating: HEK293 cells expressing the human DP1 receptor are seeded into 96-well plates and cultured to an appropriate confluency.

  • Compound Incubation: The cell culture medium is removed, and the cells are incubated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: After a pre-incubation period, the cells are stimulated with a fixed concentration of a DP1 agonist (e.g., PGD2 or a selective DP1 agonist) that elicits a submaximal response (typically the EC80 concentration).

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is determined, and the IC50 value is calculated.

Calcium Mobilization Functional Assay for CRTH2 Receptor Antagonism

Objective: To measure the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium in cells expressing the CRTH2 receptor.

Protocol:

  • Cell Culture and Dye Loading: HEK293 or other suitable cells expressing the human CRTH2 receptor are plated in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are then incubated with a range of concentrations of the test compound.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds a fixed concentration of a CRTH2 agonist (e.g., PGD2 or DK-PGD2) to the wells and simultaneously measures the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The inhibitory effect of the test compound on the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.

Conclusion

The available data from binding and functional assays demonstrate that this compound is a potent dual antagonist of the DP1 and CRTH2 receptors. Its specificity for these targets, particularly when compared to compounds that are either selective for a single receptor or have off-target activities on other receptors like the TP receptor, underscores its potential as a targeted therapy for PGD2-mediated inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the specificity of this compound and other novel compounds in this therapeutic class. Further head-to-head comparative studies employing a broad panel of receptors under standardized assay conditions will be invaluable in fully elucidating the selectivity profile of this compound.

References

Vidupiprant (Fevipiprant) vs. Standard-of-Care in Asthma: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical efficacy, safety, and mechanistic underpinnings of the investigational DP2 antagonist, Vidupiprant (Fevipiprant), in comparison to established standard-of-care therapies for asthma. This guide is intended for researchers, scientists, and drug development professionals.

The landscape of asthma therapeutics has evolved significantly, moving from broad-acting anti-inflammatory agents to targeted biological therapies. This compound, more commonly known as Fevipiprant, emerged as a promising oral agent targeting the prostaglandin D2 receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). This receptor plays a crucial role in the type 2 inflammatory cascade that drives a significant proportion of asthma cases. Despite its promising mechanism, extensive Phase III clinical trials have yielded disappointing results, leading to the discontinuation of its development for asthma. This guide provides a comprehensive comparison of this compound (Feviprant) with current standard-of-care asthma treatments, presenting key clinical trial data, experimental methodologies, and mechanistic pathways.

Mechanism of Action: A Tale of Two Pathways

Standard-of-care asthma treatments encompass a range of drug classes with distinct mechanisms of action. Inhaled corticosteroids (ICS) are the cornerstone of asthma management, acting as broad anti-inflammatory agents by inhibiting the transcription of multiple pro-inflammatory genes. Long-acting beta-agonists (LABAs) provide bronchodilation by relaxing airway smooth muscle. For more severe, uncontrolled asthma, biologic therapies offer targeted inhibition of specific inflammatory pathways, such as those mediated by IgE (Omalizumab), IL-5 (Mepolizumab, Reslizumab, Benralizumab), or the IL-4/IL-13 axis (Dupilumab).

In contrast, this compound (Fevipiprant) operates by selectively antagonizing the DP2 receptor. This receptor is activated by prostaglandin D2 (PGD2), a lipid mediator released primarily from mast cells. Activation of DP2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), promotes their migration, activation, and the release of pro-inflammatory cytokines, thereby amplifying the type 2 inflammatory response characteristic of eosinophilic asthma.

Vidupiprant_Mechanism_of_Action cluster_mast_cell Mast Cell cluster_immune_cell Immune Cell (e.g., Th2, Eosinophil) Allergen Allergen IgE IgE Allergen->IgE PGD2 PGD2 IgE->PGD2 releases DP2_Receptor DP2 Receptor PGD2->DP2_Receptor binds to Inflammatory_Response Inflammatory Response DP2_Receptor->Inflammatory_Response activates This compound This compound (Fevipiprant) This compound->DP2_Receptor blocks

This compound's inhibitory action on the DP2 receptor pathway.

Clinical Efficacy: A Comparative Overview

The clinical development of this compound (Fevipiprant) included several large-scale, randomized, double-blind, placebo-controlled Phase III trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2). These studies evaluated the efficacy of Fevipiprant as an add-on therapy to standard-of-care in patients with uncontrolled asthma. The primary endpoints were typically the change from baseline in pre-dose forced expiratory volume in 1 second (FEV1) or the annualized rate of moderate-to-severe asthma exacerbations.

Unfortunately, these pivotal trials failed to demonstrate a statistically significant benefit of Fevipiprant over placebo in the overall study populations.[1][2][3] While some modest trends were observed in certain subgroups, such as those with high blood eosinophil counts, these were not sufficient to meet the primary endpoints.[2]

In stark contrast, standard-of-care treatments have a well-established and robust evidence base for their efficacy across different asthma severities.

Data Presentation: Efficacy of this compound (Fevipiprant) vs. Standard-of-Care

Table 1: Change from Baseline in Pre-Dose FEV1 (Liters)

TreatmentStudyPatient PopulationTreatment ArmChange from Baseline (L)Placebo Change (L)Difference vs. Placebo (95% CI)p-valueCitation(s)
This compound (Fevipiprant) ZEAL-1Uncontrolled AsthmaFevipiprant 150 mg0.1120.0710.041 (-0.006, 0.088)0.088[1]
ZEAL-2Uncontrolled AsthmaFevipiprant 150 mg0.1260.157-0.031 (-0.080, 0.018)0.214
ICS/LABA Meta-analysisModerate to Severe AsthmaICS/LABA--Statistically significant improvement vs. ICS alone-
Dupilumab QUESTModerate-to-Severe Eosinophilic Asthma (≥300 cells/µL)Dupilumab 200 mg q2w0.470.170.30 (p<0.001)<0.001

Table 2: Annualized Rate of Severe Asthma Exacerbations

TreatmentStudyPatient PopulationTreatment ArmAnnualized Rate Ratio vs. Placebo (95% CI)p-valueCitation(s)
This compound (Fevipiprant) LUSTER-1 (Overall)Severe AsthmaFevipiprant 150 mg0.96 (0.75, 1.22)NS
Fevipiprant 450 mg0.78 (0.61, 1.01)NS
LUSTER-2 (Overall)Severe AsthmaFevipiprant 150 mg0.82 (0.62, 1.07)NS
Fevipiprant 450 mg0.76 (0.58, 1.00)NS
Omalizumab Meta-analysisSevere Allergic AsthmaOmalizumab0.69 (0.55, 0.85) at 24 weeks<0.0006
Mepolizumab Meta-analysisSevere Eosinophilic AsthmaMepolizumab0.58 (0.51, 0.67)<0.001
Dupilumab QUESTModerate-to-Severe AsthmaDupilumab 200 mg q2w0.52 (0.41, 0.66)<0.001

NS = Not Statistically Significant

Safety and Tolerability

This compound (Fevipiprant) was generally well-tolerated in clinical trials, with an adverse event profile comparable to placebo. No major safety signals were identified that would have independently led to the discontinuation of its development.

Standard-of-care treatments have well-characterized safety profiles. Inhaled corticosteroids can be associated with local side effects such as oral candidiasis and dysphonia, and at high doses, systemic effects can occur. Long-acting beta-agonists carry a boxed warning regarding an increased risk of asthma-related death when used as monotherapy, hence their use in combination with an ICS. Biologic therapies are generally well-tolerated, with injection-site reactions being the most common adverse event. Specific biologics have unique safety considerations, such as the risk of anaphylaxis with Omalizumab and hypereosinophilia with Dupilumab.

Table 3: Common Adverse Events (Incidence ≥2% and higher than placebo)

TreatmentCommon Adverse EventsCitation(s)
This compound (Fevipiprant) Generally comparable to placebo
Inhaled Corticosteroids Oral candidiasis, dysphonia, cough
ICS/LABA Similar to ICS, plus tremor, palpitations
Omalizumab Injection-site reactions, headache, viral infections
Mepolizumab Headache, injection-site reactions, back pain
Dupilumab Injection-site reactions, conjunctivitis, oral herpes, eosinophilia

Experimental Protocols

The clinical development programs for this compound (Fevipiprant) and standard-of-care treatments have followed rigorous, well-defined protocols. Below is a generalized overview of the methodologies employed in these pivotal trials.

Key Experimental Protocols

This compound (Fevipiprant) Phase III Trials (e.g., ZEAL-1, LUSTER-1):

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.

  • Patient Population: Adults and adolescents (≥12 years) with uncontrolled asthma despite treatment with medium-to-high dose ICS with or without a second controller medication.

  • Intervention: Oral Fevipiprant (e.g., 150 mg or 450 mg once daily) or placebo as add-on to existing standard-of-care therapy.

  • Primary Endpoints:

    • ZEAL trials: Change from baseline in pre-dose FEV1 at 12 weeks.

    • LUSTER trials: Annualized rate of moderate-to-severe asthma exacerbations over 52 weeks.

  • Secondary Endpoints: Asthma Control Questionnaire (ACQ) scores, Asthma Quality of Life Questionnaire (AQLQ) scores, rescue medication use, and safety assessments.

  • Statistical Analysis: Mixed-effects model for repeated measures (MMRM) for continuous endpoints and negative binomial regression for exacerbation rates.

Experimental_Workflow cluster_treatment Treatment Arms Screening Screening Run_in Run-in Period (Baseline Data Collection) Screening->Run_in Randomization Randomization Run_in->Randomization Drug Investigational Drug (e.g., Fevipiprant) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment_Period Treatment Period (e.g., 12-52 weeks) Follow_up Follow-up Period Treatment_Period->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis Drug->Treatment_Period Placebo->Treatment_Period

A generalized workflow for a typical asthma clinical trial.

Conclusion

This compound (Fevipiprant), a selective DP2 receptor antagonist, represented a novel oral therapeutic approach for asthma. However, despite a sound mechanistic rationale, extensive Phase III clinical trials failed to demonstrate a significant clinical benefit in a broad population of patients with uncontrolled asthma when compared to placebo. In contrast, the current standard-of-care, including inhaled corticosteroids, long-acting beta-agonists, and particularly the newer biologic therapies, have consistently shown robust efficacy in improving lung function, reducing exacerbations, and enhancing quality of life in appropriate patient populations. While this compound (Fevipiprant) exhibited a favorable safety profile, its lack of efficacy led to the discontinuation of its development for asthma. The journey of this compound (Fevipiprant) underscores the complexities of translating a promising mechanism of action into a clinically effective therapy and highlights the high bar for new treatments in the current landscape of effective asthma management options.

References

Vidupiprant's Potency in the Landscape of Novel CRTH2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Vidupiprant (AMG 853), a dual DP1 and CRTH2 antagonist, against a selection of novel compounds targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The presented data, supported by detailed experimental protocols, aims to offer an objective resource for researchers in the field of inflammatory and allergic diseases.

Comparative Potency of this compound and Novel CRTH2 Antagonists

The following table summarizes the in vitro potency of this compound and other notable CRTH2 antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.

CompoundTarget(s)Potency (Ki/IC50, nM)SpeciesAssay Type
This compound (AMG 853) CRTH2 IC50: 3 (buffer), 8 (human plasma), Kb: 0.2 [1]HumanRadioligand Binding / Functional Assay
DP1 IC50: 4 (buffer), 35 (human plasma), Kb: 4.7 [1]HumanRadioligand Binding / Functional Assay
Fevipiprant (QAW039)CRTH2IC50: 0.44[2], Kd: 1.14HumanEosinophil Shape Change / Radioligand Binding
Setipiprant (ACT-129968)CRTH2Ki: 6[3]HumanRadioligand Binding
Timapiprant (OC000459)CRTH2Ki: 13 (recombinant), 4 (native)[4]Human/RatRadioligand Binding
AZD1981CRTH2-HumanFunctional Assays
BI 671800CRTH2IC50: 4.5HumanRadioligand Binding
Ramatroban (BAY u 3405)CRTH2, TPIC50: 100, Ki: 10-13 (TP)HumanRadioligand Binding
TM30089CRTH2Ki: 0.6Human/MouseRadioligand Binding

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach, the following diagrams illustrate the CRTH2 signaling pathway and a general workflow for determining compound potency.

G cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2 Receptor) G_protein Gi/o CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PGD2 Prostaglandin D2 (PGD2) PGD2->CRTH2 Binds This compound This compound / Novel Antagonist This compound->CRTH2 Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_release->Inflammation ERK ERK Activation PKC->ERK ERK->Inflammation

Figure 1. Simplified CRTH2 signaling pathway. Antagonists like this compound block PGD2 binding, inhibiting downstream inflammatory responses.

G start Start: Compound Library assay_prep Assay Preparation: - Prepare cell membranes expressing CRTH2 - Prepare radiolabeled PGD2 ([³H]-PGD2) start->assay_prep incubation Incubation: Incubate membranes, [³H]-PGD2, and test compound (or vehicle) assay_prep->incubation separation Separation: Rapid filtration to separate bound from free radioligand incubation->separation measurement Measurement: Quantify radioactivity of bound ligand using scintillation counting separation->measurement analysis Data Analysis: - Generate dose-response curves - Calculate IC50/Ki values measurement->analysis end End: Potency Determined analysis->end

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vidupiprant

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Vidupiprant, a potent dual antagonist of CRTH2 (DP2) and the prostanoid D receptor (DP or DP1)[1], must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As a compound harmful if swallowed, and causing skin and serious eye irritation, proper disposal is a critical component of laboratory safety and chemical management[2].

Immediate Safety and Handling Precautions

Before disposal, it is imperative to follow all handling precautions outlined in the product's Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, and eye and face protection[2]. All personnel involved in the handling and disposal of this compound and its waste must be thoroughly trained on the associated hazards and the necessary safety protocols to prevent accidental exposure[3].

This compound Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations[2]. The following steps provide a general guideline for the proper disposal of this compound:

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.

  • Containerization:

    • Solid Waste: Place all solid waste, such as contaminated gloves, wipes, and empty vials, into a designated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical wastes unless compatibility has been confirmed.

    • Sharps: Any sharps, such as needles or syringes used for handling this compound, must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.

Summary of Hazard and Disposal Information

Hazard ClassificationGHS Precautionary Statements (Disposal)
Acute toxicity, Oral (Category 4)P501: Dispose of contents/ container to an approved waste disposal plant.
Skin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Vidupiprant_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Handle this compound in a Designated, Ventilated Area A->B C Segregate this compound Waste from Other Streams B->C Generation of Waste D Collect Solid Waste in Labeled Hazardous Container C->D E Collect Liquid Waste in Labeled Hazardous Container C->E F Dispose of Sharps in Designated Sharps Container C->F G Store Waste in a Secure, Designated Area H Arrange for Pickup by a Licensed Waste Disposal Contractor G->H I Complete all Necessary Waste Manifest Documentation H->I

This compound Disposal Workflow

This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for detailed disposal procedures.

References

Personal protective equipment for handling Vidupiprant

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vidupiprant

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Hazard Identification and Precautionary Measures

This compound is a potent, orally active dual antagonist of the CRTH2 (DP2) and prostanoid D (DP1) receptors, intended for research use only.[1] Due to the lack of a specific Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs) for this compound, a conservative approach to handling is imperative. The following guidance is based on general best practices for handling potent research compounds with unknown toxicological profiles.

Assumed Hazard Statements:

  • May be fatal if inhaled, swallowed, or in contact with skin.

  • May cause serious eye irritation.

  • Suspected of causing genetic defects.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed. Given the unknown hazard profile, a minimum of Level C protection is recommended when handling this compound powder or solutions.

PPE ComponentSpecificationRationale
Respiratory Protection Full-face air-purifying respirator with appropriate particulate and organic vapor cartridges.To protect against inhalation of aerosolized powder or vapors from solutions. Surgical masks are not sufficient.
Eye and Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes and airborne particles.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).To prevent skin absorption. The outer glove should be removed and disposed of immediately after handling.
Body Protection Disposable, chemical-resistant coveralls or a lab coat with tight cuffs worn over personal clothing.To protect the skin from contamination.
Foot Protection Chemical-resistant, steel-toe boots or shoe covers over enclosed footwear.To protect against spills and provide foot safety in the lab environment.
Engineering Controls
Control MeasureSpecificationPurpose
Ventilation Use only in a certified chemical fume hood or a glove box.To contain airborne particles and vapors at the source.
Safety Equipment An eyewash station and a safety shower must be readily accessible.For immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials weigh Weigh this compound Powder prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot and Store Solution dissolve->aliquot decontaminate_workspace Decontaminate Workspace aliquot->decontaminate_workspace Proceed to Cleanup dispose_waste Dispose of Contaminated Waste decontaminate_workspace->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: this compound Handling Workflow

Detailed Methodologies

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, coveralls, respirator, goggles/face shield, and outer gloves.

  • Workspace Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Material Gathering: Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood. Use caution to avoid generating dust.

  • Dissolving: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve.

  • Storage: The stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure containers are clearly labeled with the compound name, concentration, date, and hazard symbols.

3. Cleanup and Disposal:

  • Workspace Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution or a suitable solvent (e.g., 70% ethanol), followed by a final wipe with water.

  • Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, sealed hazardous waste container. Dispose of the container through an approved waste disposal plant.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly after removing all PPE.

Emergency Procedures
Exposure TypeAction
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.